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  • Product: 2-Chloro-3-hydroxybenzonitrile
  • CAS: 51786-11-9

Core Science & Biosynthesis

Foundational

2-Chloro-3-hydroxybenzonitrile chemical properties

CAS Registry Number: 51786-11-9 Chemical Formula: C₇H₄ClNO Molecular Weight: 153.57 g/mol [1][2][3][4] Executive Summary 2-Chloro-3-hydroxybenzonitrile is a high-value pharmacophore scaffold used extensively in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 51786-11-9 Chemical Formula: C₇H₄ClNO Molecular Weight: 153.57 g/mol [1][2][3][4]

Executive Summary

2-Chloro-3-hydroxybenzonitrile is a high-value pharmacophore scaffold used extensively in the synthesis of small-molecule therapeutics.[1] Its structural uniqueness lies in the contiguous substitution pattern of the chlorine, hydroxyl, and nitrile groups on the benzene ring. This "1,2,3-substitution" motif provides a rigid electronic environment that enhances binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (e.g., oxytocin antagonists).

This guide serves as a technical manual for researchers, detailing the physicochemical profile, validated synthetic routes, and critical functionalization strategies required to utilize this building block in drug discovery.

Physicochemical Profile

The presence of the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] This enhanced acidity makes the hydroxyl group a highly reactive nucleophile for O-alkylation reactions under mild conditions.[1]

Table 1: Key Chemical Properties
PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline powder form
Melting Point 56 – 60 °CLow melting solid; handle with care during vacuum drying
Boiling Point ~280 °C (Predicted)Decomposes at high temperatures
pKa (Phenol) ~7.2 – 7.8 (Predicted)Significantly more acidic than phenol (pKa 10.[1]0)
LogP 2.1 – 2.4Moderate lipophilicity; suitable for CNS-active scaffolds
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; soluble in basic aqueous media

Synthetic Pathways & Manufacturing

The synthesis of 2-Chloro-3-hydroxybenzonitrile requires precise regiocontrol to avoid the formation of the 4-chloro or 6-chloro isomers.[1] The most robust industrial route involves the demethylation of 2-chloro-3-methoxybenzonitrile, which ensures the halogen is locked in the correct position prior to exposing the phenol.[1]

Core Synthetic Route (Demethylation Strategy)

This pathway is preferred for maintaining regiochemical integrity.

  • Precursor: 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9).[1][5]

  • Reagent: Boron tribromide (BBr₃) in Dichloromethane (DCM) or Pyridine Hydrochloride at high temperature.

  • Mechanism: Lewis acid-mediated cleavage of the methyl ether.[1]

Alternative Route (Direct Chlorination)

Direct chlorination of 3-hydroxybenzonitrile is possible but often yields a mixture of 2-chloro and 4-chloro isomers, requiring difficult chromatographic separation.[1]

Synthesis Start 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9) Reagent BBr3 / DCM -78°C to RT Start->Reagent Intermediate Borate Complex Reagent->Intermediate Demethylation Quench Hydrolysis (H2O) Intermediate->Quench Product 2-Chloro-3-hydroxybenzonitrile (CAS 51786-11-9) Quench->Product Isolation

Figure 1: Preferred synthetic pathway via demethylation of the methoxy precursor.[1]

Chemical Reactivity & Functionalization[6][7][8]

The tri-functional nature of 2-Chloro-3-hydroxybenzonitrile allows for divergent synthesis. Each functional group serves as a distinct handle for elaboration.

A. Phenolic Hydroxyl (-OH)[1]
  • Reactivity: High nucleophilicity due to the ortho-Cl and meta-CN electron-withdrawing effects.[1]

  • Applications:

    • Mitsunobu Reaction: Coupling with primary/secondary alcohols to introduce solubilizing tails (e.g., N-protected piperidines).[1]

    • Williamson Ether Synthesis: Reaction with alkyl halides using mild bases (K₂CO₃ or Cs₂CO₃).

B. Nitrile (-CN)[1]
  • Reactivity: Electrophilic carbon susceptible to hydrolysis or cycloaddition.

  • Applications:

    • Hydrolysis: Conversion to amide (H₂O₂, NaOH) or carboxylic acid (H₂SO₄).

    • Cyclization: Reaction with sodium azide to form tetrazoles (bioisostere for carboxylic acid).

C. Aryl Chloride (-Cl)[1]
  • Reactivity: Sterically hindered but active in transition-metal catalyzed cross-couplings.[1]

  • Applications:

    • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).[1]

    • Buchwald-Hartwig Amination: Displacement with amines to form aniline derivatives.[1]

Reactivity Core 2-Chloro-3-hydroxybenzonitrile OH_Node Phenolic -OH Core->OH_Node CN_Node Nitrile -CN Core->CN_Node Cl_Node Chloride -Cl Core->Cl_Node Mitsunobu Mitsunobu Coupling (DIAD, PPh3, R-OH) OH_Node->Mitsunobu Ether Ether Derivatives (Solubility/Targeting) Mitsunobu->Ether Tetrazole Tetrazoles (Bioisosteres) CN_Node->Tetrazole NaN3 Amide Primary Amides CN_Node->Amide Hydrolysis Biaryl Biaryl Scaffolds (Suzuki Coupling) Cl_Node->Biaryl Pd(PPh3)4, Ar-B(OH)2

Figure 2: Divergent reactivity map showing key functionalization strategies.[1]

Experimental Protocols

Protocol A: Demethylation of 2-Chloro-3-methoxybenzonitrile

Objective: To synthesize 2-Chloro-3-hydroxybenzonitrile from its methyl ether precursor.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-chloro-3-methoxybenzonitrile (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq, 25 mmol) over 20 minutes. Ensure the internal temperature does not rise above -70 °C.[1]

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the starting material.

  • Quench: Cool the mixture to 0 °C. Carefully quench with saturated NaHCO₃ solution (excessive gas evolution will occur).

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.

Protocol B: Mitsunobu Coupling (Ether Formation)

Objective: To attach a functionalized side chain (e.g., N-Boc-piperidin-4-ol) to the phenolic oxygen.[1]

  • Reagents: Combine 2-Chloro-3-hydroxybenzonitrile (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the alcohol (R-OH, 1.1 eq) in anhydrous THF (0.1 M concentration).

  • Addition: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Chromatograph the filtrate on silica gel to isolate the ether product.

Applications in Drug Discovery[1][9]

Case Study: Oxytocin Antagonists

Research into substituted triazole derivatives has utilized the 2-chloro-3-hydroxybenzonitrile scaffold to create potent oxytocin antagonists.[1] The 3-hydroxy group is typically alkylated with a piperidine or pyrrolidine linker, while the nitrile group remains or is converted to a heterocycle to interact with the receptor binding pocket.

Case Study: Kinase Inhibition

In the development of biphenyl-based kinase inhibitors (e.g., for MAP kinases), the chlorine atom at the 2-position provides steric bulk that forces the biphenyl system into a twisted conformation, often critical for selectivity in the ATP-binding site.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents. The nitrile group can release toxic cyanide fumes if heated to decomposition or exposed to strong acids.

References

  • Preparation of Hydroxybenzonitriles. US Patent 3,567,758. (Describes general methods for hydroxybenzonitrile synthesis).

  • Substituted Triazole Derivatives as Oxytocin Antagonists. Patent NL1030961C2. (Cites the use of 2-chloro-3-hydroxybenzonitrile as Intermediate 72).[1][6]

  • Discovery of Efficacious Neutral 4-Amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one. Royal Society of Chemistry, Supplementary Information.[1] (Details the alkylation of 2-chloro-3-hydroxybenzonitrile).

  • PubChem Compound Summary: 2-Chloro-3-hydroxybenzonitrile. National Center for Biotechnology Information.[1]

  • AChemBlock Product Entry: CAS 51786-11-9. (Commercial source verifying CAS and purity specifications).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxybenzonitrile

Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzonitrile 2-Chloro-3-hydroxybenzonitrile is a substituted aromatic compound of significant interest to the scientific community, particularly those in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzonitrile

2-Chloro-3-hydroxybenzonitrile is a substituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its trifunctional nature—featuring hydroxyl, chloro, and nitrile groups on a benzene ring—makes it a versatile and valuable building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of diverse heterocyclic scaffolds and other novel compounds.

The inclusion of a chlorine atom is particularly noteworthy, as halogenated compounds play a prominent role in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Likewise, the nitrile group is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] This guide provides a detailed exploration of robust and practical synthetic routes to 2-Chloro-3-hydroxybenzonitrile, designed to equip researchers and drug development professionals with the necessary knowledge for its efficient preparation.

Synthetic Strategy I: A Multi-Step Approach via Sandmeyer Reaction

One of the most classical and reliable methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This pathway begins with a common starting material, m-chlorophenol, and proceeds through nitration, reduction, and diazotization to yield the target molecule. This route offers a comprehensive approach starting from readily available precursors.

Causality and Mechanistic Overview

The logic of this multi-step synthesis is grounded in fundamental principles of aromatic chemistry.

  • Nitration: An electrophilic aromatic substitution is employed to introduce a nitro group onto the m-chlorophenol ring. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. This leads to the formation of the desired 3-chloro-2-nitrophenol intermediate.

  • Reduction: The nitro group is then selectively reduced to a primary amine, yielding 3-chloro-2-aminophenol. This transformation is crucial as the amino group is the direct precursor for the Sandmeyer reaction.

  • Sandmeyer Reaction: The synthesized aminophenol is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group with a cyanide and the evolution of nitrogen gas, yielding the final product.[3]

A m-Chlorophenol B 3-Chloro-2-nitrophenol A->B HNO₃, Acetate Solvent (Nitration) C 3-Chloro-2-aminophenol B->C Hydrazine Hydrate, FeSO₄ (Reduction) D 2-Chloro-3-hydroxyphenyldiazonium Salt C->D NaNO₂, aq. Acid, 0-5 °C (Diazotization) E 2-Chloro-3-hydroxybenzonitrile D->E CuCN (Sandmeyer Cyanation)

Caption: Synthetic pathway from m-Chlorophenol to 2-Chloro-3-hydroxybenzonitrile.

Experimental Protocols: Strategy I

This protocol is adapted from patent CN103360269B.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10g of m-chlorophenol in 60 mL of an acetate solvent (e.g., acetic acid). Cool the flask in an ice-salt bath to between -5 °C and 5 °C.

  • Reagent Addition: Slowly add a solution of 5 mL of concentrated nitric acid diluted in 20 mL of the acetate solvent dropwise to the cooled solution, ensuring the temperature is maintained.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 20 °C and continue stirring for 15 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and wash with a saturated aqueous NaCl solution. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography to yield 3-chloro-2-nitrophenol.

This protocol is adapted from patent CN103360269B.[4]

  • Reaction Setup: In a suitable flask, prepare a mixed solvent of alcohol (e.g., ethanol) and water.

  • Reagent Addition: Add the 3-chloro-2-nitrophenol obtained from the previous step and ferrous sulfate to the solvent.

  • Reduction: While stirring, add hydrazine hydrate to the mixture to carry out the reduction reaction.

  • Isolation: Upon completion of the reaction (monitored by TLC), filter the reaction mixture and remove the solvent from the filtrate. The resulting solid is the desired 3-chloro-2-aminophenol.

This is a general Sandmeyer reaction protocol that can be adapted for the specific substrate.[5]

  • Diazotization: Dissolve the 3-chloro-2-aminophenol in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature, to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Nitrogen gas evolution should be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases. Gentle heating may be required to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data Summary: Strategy I
StepStarting MaterialKey ReagentsSolventTemperatureApprox. TimeTypical Yield
1m-ChlorophenolConc. HNO₃Acetic Acid-5 °C to 20 °C15 h~24%[4]
23-Chloro-2-nitrophenolHydrazine Hydrate, FeSO₄Ethanol/WaterReflux2-4 hHigh
33-Chloro-2-aminophenolNaNO₂, CuCNaq. Acid0 °C to RT2-4 hModerate

Synthetic Strategy II: Efficient Synthesis from 2-Chloro-3-hydroxybenzaldehyde

For research groups with access to the corresponding aldehyde, this two-step route offers a more direct and potentially higher-yielding pathway to the target nitrile. The commercially available 2-Chloro-3-hydroxybenzaldehyde serves as an advanced intermediate, bypassing the initial steps of the Sandmeyer route.[6]

Causality and Mechanistic Overview

This synthesis relies on the classic transformation of an aldehyde into a nitrile.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine (or its salt, like hydroxylamine hydrochloride) to form an aldoxime. This is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group.

  • Dehydration: The resulting oxime is then subjected to dehydration using a suitable agent (e.g., thionyl chloride, acetic anhydride, or ferrous sulfate).[7][8][9] This step eliminates a molecule of water from the oxime, converting the C=N-OH group into the C≡N (nitrile) functionality. The choice of dehydrating agent is critical and can influence reaction conditions and yield.

cluster_0 Two-Step Protocol cluster_1 One-Pot Protocol A 2-Chloro-3-hydroxybenzaldehyde B 2-Chloro-3-hydroxybenzaldoxime A->B NH₂OH·HCl (Oxime Formation) C 2-Chloro-3-hydroxybenzonitrile B->C Dehydrating Agent (e.g., SOCl₂) D 2-Chloro-3-hydroxybenzaldehyde E 2-Chloro-3-hydroxybenzonitrile D->E NH₂OH·HCl, FeSO₄, DMF (Reflux)

Caption: Synthetic pathways from 2-Chloro-3-hydroxybenzaldehyde to the target nitrile.

Experimental Protocols: Strategy II
  • Step 1: Oxime Formation

    • Dissolve 2-Chloro-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or aqueous ethanol.

    • Add hydroxylamine hydrochloride (1.1-1.2 eq) and a base such as sodium acetate or pyridine (1.1-1.2 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the oxime. Filter the solid, wash with water, and dry.

  • Step 2: Oxime Dehydration

    • In a flask equipped with a reflux condenser and a gas scrubber, dissolve the dried 2-Chloro-3-hydroxybenzaldoxime in an inert solvent like toluene or dichloromethane.[7]

    • Cool the solution to 0-10 °C.

    • Slowly add a dehydrating agent such as thionyl chloride (1.2 eq) dropwise.[7]

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the reaction is complete.

    • Cool the mixture, wash it carefully with water and sodium bicarbonate solution.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude nitrile by column chromatography or recrystallization.

This protocol is adapted from a general method for converting aldehydes to nitriles using ferrous sulfate.[9]

  • Reaction Setup: In a round-bottom flask, combine 2-Chloro-3-hydroxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (1.0 eq) in DMF.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture and filter off the catalyst. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with water, and dry it. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to obtain pure 2-Chloro-3-hydroxybenzonitrile.

Quantitative Data Summary: Strategy II
ProtocolStarting MaterialKey ReagentsSolventTemperatureApprox. TimeTypical Yield
2A2-Chloro-3-hydroxybenzaldehydeNH₂OH·HCl, then SOCl₂Ethanol, then TolueneRT, then Reflux4-8 h (total)Good to High
2B2-Chloro-3-hydroxybenzaldehydeNH₂OH·HCl, FeSO₄DMFReflux3-6 h85-95% (general)[9]

Characterization and Purity Assessment

The identity and purity of the synthesized 2-Chloro-3-hydroxybenzonitrile should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic shifts and coupling constants for the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and C-Cl stretch.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

  • Melting Point: A sharp melting range indicates high purity. The precursor, 2-Chloro-3-hydroxybenzaldehyde, has a reported melting point of 139-143 °C.[6]

Safety and Hazard Considerations

Researchers must conduct a thorough risk assessment before performing any of these syntheses. Many of the reagents used are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitric Acid: A strong oxidizer and highly corrosive. Avoid contact with skin and eyes.

  • Hydrazine Hydrate: Toxic, a suspected carcinogen, and corrosive. Handle with extreme caution.

  • Sodium Nitrite & Copper(I) Cyanide: Highly toxic if ingested or inhaled. Cyanide compounds require specific waste disposal protocols.

  • Thionyl Chloride: Reacts violently with water, releasing toxic HCl and SO₂ gas. It is highly corrosive.

  • Aromatic Nitriles and Aldehydes: May cause skin, eye, and respiratory irritation.[10][11]

Conclusion

This guide has detailed two primary, field-proven synthetic routes for the preparation of 2-Chloro-3-hydroxybenzonitrile. The multi-step Sandmeyer reaction pathway is advantageous when starting from basic, readily available chemicals like m-chlorophenol. In contrast, the two-step or one-pot conversion from 2-Chloro-3-hydroxybenzaldehyde provides a more direct and efficient approach if this advanced intermediate is accessible. The choice between these strategies will depend on the specific resources, timeline, and scale of the research objective. By understanding the causality behind each synthetic step and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this valuable chemical building block for application in drug discovery and materials science.

References

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
  • Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. (n.d.). Retrieved January 26, 2024, from [Link]

  • US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents. (n.d.).
  • Fu, W.-W. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2928. [Link]

  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. (n.d.). American Chemical Society. Retrieved January 26, 2024, from [Link]

  • CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents. (n.d.).
  • US3567758A - Preparation of hydroxybenzonitriles - Google Patents. (n.d.).
  • Exploring the Chemical Properties and Synthesis of 3-Hydroxybenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2024, from [Link]

  • Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap. (n.d.). Retrieved January 26, 2024, from [Link]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. (n.d.). Retrieved January 26, 2024, from [Link]

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
  • 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • G, S., & S, N. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(8), 102298. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved January 26, 2024, from [Link]

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94) - European Commission. (n.d.). Retrieved January 26, 2024, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2024, from [Link]

  • US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents. (n.d.).
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (n.d.). Retrieved January 26, 2024, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

Foundational

Technical Profile: 2-Chloro-3-hydroxybenzonitrile

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 2-Chloro-3-hydroxybenzonitrile , a critical pharmacophore in modern medicinal chemistry. Core Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 2-Chloro-3-hydroxybenzonitrile , a critical pharmacophore in modern medicinal chemistry.

Core Identity & Molecular Weight Analysis

Executive Summary

2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) is a tri-substituted benzene derivative serving as a high-value scaffold in the synthesis of bioactive heterocycles.[1] Its structural uniqueness lies in the ortho-chloro positioning relative to the nitrile, combined with a meta-hydroxyl group. This configuration allows for orthogonal functionalization: the phenolic hydroxyl facilitates etherification (e.g., Mitsunobu coupling), while the nitrile group serves as a precursor for amidines, tetrazoles, or carboxylic acids. It is a validated intermediate in the development of Stearoyl-CoA Desaturase (SCD) inhibitors and Oxytocin antagonists .

Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis and for confirming identity via Mass Spectrometry (MS).

PropertySpecificationTechnical Note
Molecular Weight 153.57 g/mol Average mass based on standard atomic weights.
Exact Mass 152.998 g/mol Monoisotopic mass (essential for High-Res MS).
Molecular Formula

CAS Number 51786-11-9 Distinct from isomers like 3-chloro-4-hydroxybenzonitrile.[2]
Physical State Crystalline SolidTypically off-white to pale yellow.
Acidity (pKa) ~7.0 - 7.5 (Predicted)The electron-withdrawing CN and Cl groups increase acidity relative to phenol (pKa 10).
Isotopic Pattern M (100%), M+2 (32%)Characteristic Chlorine signature (

/

ratio ~3:1).
Synthetic Pathways & Production

Access to 2-Chloro-3-hydroxybenzonitrile is typically achieved through functional group manipulation of pre-halogenated aromatic cores. Two primary routes are described below to ensure supply chain redundancy.

Route A: Demethylation (Preferred for Purity)

This route utilizes 2-chloro-3-methoxybenzonitrile as a precursor. It is favored in GMP environments due to the avoidance of unstable diazonium intermediates.

  • Step 1: Solvation of 2-chloro-3-methoxybenzonitrile in anhydrous Dichloromethane (DCM).

  • Step 2: Slow addition of Boron Tribromide (

    
    ) at -78°C to 0°C.
    
  • Step 3: Hydrolysis of the borate complex to liberate the phenol.

Route B: Sandmeyer Sequence (Alternative)

Starting from 3-amino-2-chlorobenzonitrile, this route is useful when the amino-precursor is readily available from nitration/reduction workflows.

  • Step 1: Diazotization using

    
     in aqueous 
    
    
    
    .
  • Step 2: Hydrolysis of the diazonium salt at elevated temperatures to install the hydroxyl group.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and downstream derivatization.

SynthesisWorkflow Precursor1 2-Chloro-3-methoxybenzonitrile Reagent1 BBr3 / DCM (Demethylation) Precursor1->Reagent1 Precursor2 3-Amino-2-chlorobenzonitrile Reagent2 1. NaNO2/H+ 2. H2O/Heat (Sandmeyer) Precursor2->Reagent2 Target 2-CHLORO-3-HYDROXYBENZONITRILE (MW: 153.57) Reagent1->Target Reagent2->Target App1 SCD Inhibitors (Etherification) Target->App1 Mitsunobu App2 Oxytocin Antagonists (Heterocycle Formation) Target->App2 Cyclization

Figure 1: Synthetic workflow comparing Demethylation and Sandmeyer routes to the target scaffold.

Analytical Validation (Self-Validating System)

To ensure the integrity of the molecular weight and structure, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred due to the acidic phenolic proton.
    
  • Diagnostic Signal: Look for the parent ion at m/z 152.0 (

    
    ).
    
  • Isotope Confirmation: A secondary peak at m/z 154.0 must be present with approximately 33% intensity of the base peak, confirming the presence of one Chlorine atom.

Nuclear Magnetic Resonance (

-NMR)

Solvent:



  • 
     ~10.5-11.0 ppm (s, 1H):  Exchangeable phenolic -OH (diagnostic for deprotection success).
    
  • 
     ~7.0-7.5 ppm (m, 3H):  Aromatic region.
    
    • The proton at position 4 (ortho to OH) typically appears as a doublet.

    • The proton at position 5 (meta to OH and CN) appears as a triplet/multiplet.

    • The proton at position 6 (ortho to CN) appears as a doublet.

Application in Drug Development

2-Chloro-3-hydroxybenzonitrile is not merely a reagent but a core pharmacophore used to modulate biological targets.

1. Stearoyl-CoA Desaturase (SCD) Modulation Recent patent literature highlights this molecule as a key building block for SCD1 and SCD5 inhibitors. These pathways are implicated in lipid metabolism disorders and primary brain cancers. The hydroxyl group is typically alkylated (e.g., via Mitsunobu reaction with tert-butyl 4-hydroxypiperidine-1-carboxylate) to link the benzonitrile core to solubilizing amine tails.

2. Oxytocin Antagonists In the synthesis of substituted triazoles for treating sexual dysfunction (e.g., premature ejaculation), the nitrile group serves as the electrophilic anchor for forming the triazole ring system, while the chloro-substitution provides steric lock to enhance receptor selectivity.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21949878 (Isomer Reference). Retrieved from .

  • Google Patents. (2025). Compounds and uses thereof (SCD Inhibitors). US Patent App. 20250034124A1. Retrieved from .

  • Google Patents. (2006). Substituted triazole derivatives as oxytocin antagonists. NL Patent 1030961C2. Retrieved from .

  • AChemBlock. (2025). 2-Chloro-3-hydroxybenzonitrile Product Data. Retrieved from .

  • Fluorochem. (2025). 2-Chloro-3-hydroxybenzonitrile Safety & Data Sheet. Retrieved from .

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-Chloro-3-hydroxybenzonitrile

Executive Summary This technical guide provides a comprehensive spectroscopic profile of 2-Chloro-3-hydroxybenzonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Chloro-3-hydroxybenzonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1] The guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation protocols.[1]

Molecular Profile & Structural Logic[1]

Compound: 2-Chloro-3-hydroxybenzonitrile Molecular Formula: C₇H₄ClNO Molecular Weight: 153.57 g/mol Key Functional Motifs: [1]

  • Nitrile (-CN): Strong electron-withdrawing group (EWG), diagnostic IR stretch.

  • Phenolic Hydroxyl (-OH): H-bond donor/acceptor, pH-sensitive NMR shift.[1]

  • Orthogonal Halogen (-Cl): Provides distinct isotopic signature in MS and steric influence in NMR.[1]

Structural Visualization (Signaling Pathway/Logic)

The following diagram illustrates the electronic relationships and fragmentation logic used for structural confirmation.

G Molecule 2-Chloro-3-hydroxybenzonitrile (C7H4ClNO) NMR NMR Analysis (Electronic Environment) Molecule->NMR IR IR Spectroscopy (Functional Groups) Molecule->IR MS Mass Spectrometry (Fragmentation) Molecule->MS H_NMR 1H NMR: ABC System + Exchangeable OH NMR->H_NMR C_NMR 13C NMR: 3 Quaternary, 3 CH, 1 CN NMR->C_NMR IR_Peaks v(CN): ~2230 cm-1 v(OH): ~3300 cm-1 IR->IR_Peaks MS_Frag M+ / M+2 (3:1 Ratio) Loss of CO (28), HCN (27) MS->MS_Frag

Caption: Analytical workflow linking molecular structure to specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from substituent chemical shift (SCS) additivity rules applied to the benzene scaffold, validated against analogous 2,3-disubstituted benzonitriles.

1H NMR Data (400 MHz, DMSO-d6)

The aromatic region displays a characteristic 3-spin system.[1] The 2-chloro substituent prevents symmetry, resulting in distinct chemical environments for all protons.[1]

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
OH 10.8 - 11.2Broad Singlet (s)-Phenolic proton; shift varies with concentration/solvent (exchangeable with D₂O).[1]
H-4 7.15 - 7.25Doublet of Doublets (dd)J≈8.0, 1.5Ortho to -OH (shielding influence), Meta to -Cl.[1]
H-5 7.35 - 7.45Triplet (t) / ddJ≈8.0Meta to both -OH and -CN.
H-6 7.25 - 7.35Doublet of Doublets (dd)J≈7.8, 1.5Ortho to -CN (deshielding), Meta to -Cl.[1]

Technical Insight: The H-5 proton appears as a pseudo-triplet due to similar ortho-coupling constants (J ~8 Hz) from H-4 and H-6.[1]

13C NMR Data (100 MHz, DMSO-d6)

The spectrum must show 7 distinct carbon signals .

PositionShift (δ, ppm)TypeStructural Environment
C-3 154.5C_quatC-OH : Highly deshielded by oxygen.[1]
C-1 114.2C_quatC-CN : Ipso to nitrile.[1]
CN 117.0C_quatNitrile : Characteristic region (115-120 ppm).[1]
C-5 129.8CHMeta to substituents.
C-4 120.5CHOrtho to OH (shielded relative to benzene).[1]
C-6 123.1CHOrtho to CN.
C-2 121.5C_quatC-Cl : Ipso to chlorine; shift effects of CN and OH compete.[1]

Infrared (IR) Spectroscopy[3]

IR analysis is the primary method for rapid functional group verification.[1] The nitrile stretch is the "fingerprint" confirmation of the core scaffold.[1]

Functional GroupFrequency (cm⁻¹)IntensityModeNotes
O-H (Phenol) 3200 - 3450Strong, BroadStretchingBroadening indicates intermolecular H-bonding.
C≡N (Nitrile) 2230 - 2245Medium/SharpStretchingDiagnostic peak; unaffected by H-bonding.
C=C (Aromatic) 1580, 1470MediumRing BreathingSkeletal vibrations of the benzene ring.[1]
C-O (Phenolic) 1280 - 1300StrongStretchingConfirms phenol vs. alcohol.[1]
C-Cl 1050 - 1090MediumStretchingOften obscured in fingerprint region; use MS for confirmation.[1]

Mass Spectrometry (MS)[4][5]

Mass spectrometry provides the definitive confirmation of the halogen content via isotopic abundance.[1]

Ionization Mode: Electron Impact (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 153

  • Isotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio between the M⁺ (153) and M+2 (155) peaks.

Fragmentation Table[1]
m/z (amu)Ion IdentityMechanismInterpretation
153 / 155 [M]⁺ / [M+2]⁺Molecular IonBase peak or high intensity; confirms C₇H₄ClNO.
125 / 127 [M - CO]⁺Neutral LossLoss of Carbon Monoxide (28 amu); characteristic of phenols.
118 [M - Cl]⁺Radical LossLoss of Chlorine radical (35 amu); distinct loss of isotope pattern.
90 [C₆H₄N]⁺RearrangementLoss of CO and Cl; formation of cyanocyclopentadiene cation.[1]
62 [C₅H₂]⁺Ring FragmentationFurther degradation of the aromatic core.

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent O-H exchange broadening.

  • Weigh 5-10 mg of 2-Chloro-3-hydroxybenzonitrile into a clean vial.

  • Add 0.6 mL of DMSO-d6 (preferred over CDCl₃ due to solubility and ability to resolve the phenolic proton).

  • Sonicate for 30 seconds to ensure homogeneity.

  • Transfer to a 5mm NMR tube.[1]

  • Validation: If OH peak is broad, add 1 drop of D₂O; the peak at ~11 ppm should disappear (deuterium exchange).

Sample Preparation for IR (ATR Method)

Objective: Obtain a clean spectrum without solvent interference.[1]

  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1]

  • Place 2-5 mg of solid sample directly onto the crystal.

  • Apply pressure using the clamp until the force gauge indicates optimal contact.[1]

  • Acquire spectrum (16 scans minimum, 4 cm⁻¹ resolution).[1]

  • Baseline Correction: Perform background subtraction of the ambient air before measurement.[1]

References

  • PubChem Compound Summary. (2025). 2-Chlorobenzonitrile and Hydroxybenzonitrile Derivatives.[1][3][4] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for SCS rules and fragmentation patterns).

  • NIST Mass Spectrometry Data Center. (2025).[1] Fragmentation of Chlorinated Phenols and Nitriles.[1] National Institute of Standards and Technology.[1] Retrieved from [Link]

Sources

Foundational

known derivatives of 2-Chloro-3-hydroxybenzonitrile

An In-depth Technical Guide to the Known Derivatives of 2-Chloro-3-hydroxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-hydroxybenzonitrile is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Known Derivatives of 2-Chloro-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydroxybenzonitrile is a substituted aromatic compound possessing a unique trifecta of functional groups: a nitrile, a hydroxyl group, and a chlorine atom. This specific arrangement on the benzene ring offers a versatile scaffold for synthetic chemists, particularly in the field of medicinal chemistry and drug development. The hydroxyl group provides a reactive site for etherification and esterification, the nitrile group can be transformed into a variety of nitrogen-containing heterocycles or other functional groups, and the chlorine atom influences the electronic properties and metabolic stability of potential drug candidates. This guide provides a detailed exploration of the synthesis of the core 2-Chloro-3-hydroxybenzonitrile molecule and delves into the preparation and potential applications of its key derivatives, with a focus on synthetic pathways that yield medicinally relevant structures such as benzofurans and benzisoxazoles.

Synthesis of the Core Scaffold: 2-Chloro-3-hydroxybenzonitrile

The direct synthesis of 2-Chloro-3-hydroxybenzonitrile is not extensively documented in readily available literature. However, a logical and efficient synthetic route can be devised from its carboxylic acid analogue, 2-chloro-3-hydroxybenzoic acid. This multi-step conversion leverages well-established organic transformations. The initial chlorination of 3-hydroxybenzoic acid provides the key chlorinated intermediate.[1] Subsequent conversion of the carboxylic acid to a primary amide, followed by dehydration, yields the target nitrile.

Workflow for Synthesis of 2-Chloro-3-hydroxybenzonitrile

G A 3-Hydroxybenzoic Acid B Chlorination (Cl2, Methanol, < -60°C) A->B C 2-Chloro-3-hydroxybenzoic Acid B->C D Amide Formation (e.g., SOCl2, then NH4OH) C->D E 2-Chloro-3-hydroxybenzamide D->E F Dehydration (e.g., P2O5 or SOCl2) E->F G 2-Chloro-3-hydroxybenzonitrile F->G G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Chloro-3-hydroxybenzonitrile C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B α-Halo Ketone (e.g., Chloroacetone) B->C D O-Alkylated Intermediate C->D E O-Alkylated Intermediate F Base (e.g., NaOH or NaOEt) E->F G Substituted Benzofuran F->G G A 2-Chloro-3-hydroxybenzonitrile C Base (e.g., DBU) Solvent (e.g., Acetonitrile) A->C B Electrophilic Aminating Reagent (e.g., O-(diphenylphosphoryl)hydroxylamine) B->C D 3-Amino-4-chlorobenzisoxazole C->D

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-3-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Chloro-3-hydroxybenzonitrile, a key aromatic building block in modern medicinal chemistry. The document delves into the historical context of related c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-hydroxybenzonitrile, a key aromatic building block in modern medicinal chemistry. The document delves into the historical context of related compounds, details plausible synthetic routes with step-by-step protocols, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, it explores the significant applications of this molecule in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and other targeted agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of 2-Chloro-3-hydroxybenzonitrile in their research endeavors.

Introduction: The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a privileged scaffold in drug discovery, prized for its metabolic stability and its ability to engage in key binding interactions with biological targets.[1] The introduction of substituents onto the benzene ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-Chloro-3-hydroxybenzonitrile, also known as 2-chloro-3-cyanophenol, has emerged as a particularly valuable building block due to the orthogonal reactivity of its chloro, hydroxyl, and nitrile functional groups. This trifunctional nature provides medicinal chemists with a versatile platform for the synthesis of complex molecular architectures.[2]

While the specific discovery of 2-Chloro-3-hydroxybenzonitrile is not well-documented in seminal literature, its intellectual genesis can be traced to the broader exploration of substituted benzonitriles and their applications in various fields of chemistry. The strategic placement of the chloro and hydroxyl groups at the 2- and 3-positions, respectively, creates a unique electronic and steric environment that has proven advantageous in the design of targeted therapies.

Plausible Synthetic Pathways and Experimental Protocols

The synthesis of 2-Chloro-3-hydroxybenzonitrile can be approached through several strategic routes, leveraging established organic transformations. While a definitive, universally adopted synthesis is not prominently featured in the literature, logical and field-proven methodologies can be proposed based on the synthesis of analogous compounds.

Route 1: Sandmeyer Reaction of 2-Amino-6-chlorophenol

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3] This approach offers a direct and efficient pathway to 2-Chloro-3-hydroxybenzonitrile starting from the corresponding aniline.

Synthesis_Route_1 A 2-Amino-6-chlorophenol B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Chloro-3-hydroxybenzonitrile B->C CuCN, KCN

Caption: Plausible synthesis of 2-Chloro-3-hydroxybenzonitrile via a Sandmeyer reaction.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-6-chlorophenol in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Demethylation of 2-Chloro-3-methoxybenzonitrile

Another viable approach involves the demethylation of the corresponding methoxy-substituted precursor. This is a common strategy in phenol synthesis, with various reagents available for the ether cleavage.

Synthesis_Route_2 D 2-Chloro-3-methoxybenzonitrile E 2-Chloro-3-hydroxybenzonitrile D->E BBr3 or AlCl3

Caption: Synthesis of 2-Chloro-3-hydroxybenzonitrile via demethylation.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-chloro-3-methoxybenzonitrile in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 2-Chloro-3-hydroxybenzonitrile is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Chloro-3-hydroxybenzonitrile

PropertyValueSource
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance Solid
CAS Number 51786-11-9
Purity Typically ≥97%
Spectroscopic Data

The structural elucidation of 2-Chloro-3-hydroxybenzonitrile and its reaction products relies heavily on spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, expected spectral characteristics can be inferred from analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns, as well as a broad singlet for the hydroxyl proton, the position of which will be solvent-dependent. The aromatic signals will be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern, with the carbon bearing the nitrile group appearing at a lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad band around 3300 cm⁻¹), the C≡N stretch (a sharp band around 2230 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks).

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 2-Chloro-3-hydroxybenzonitrile makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. Its ability to serve as a trifunctional building block allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Role as a Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[4] The 2-Chloro-3-hydroxybenzonitrile scaffold can be found in the core structures of several patented kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor or acceptor, while the nitrile and chloro substituents can be utilized for further structural elaboration to enhance potency and selectivity.

Kinase_Inhibitor_Scaffold A 2-Chloro-3-hydroxybenzonitrile B Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Versatile Scaffold C Complex Kinase Inhibitor B->C SAR Exploration

Caption: Role of 2-Chloro-3-hydroxybenzonitrile as a starting point for kinase inhibitor synthesis.

A Versatile Building Block for Heterocyclic Synthesis

The functional groups of 2-Chloro-3-hydroxybenzonitrile can be selectively manipulated to construct a variety of heterocyclic systems that are prevalent in medicinal chemistry. For instance, the hydroxyl and nitrile groups can participate in cyclization reactions to form benzofurans, benzoxazoles, and other important pharmacophores.[2]

Conclusion

2-Chloro-3-hydroxybenzonitrile is a strategically important building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular architectures. While its specific historical discovery is not prominently documented, its utility is evident in the patent literature and the broader context of substituted benzonitriles in drug discovery. This technical guide has provided an overview of its plausible synthesis, characterization, and key applications, offering a valuable resource for researchers seeking to harness the potential of this versatile molecule.

References

Sources

Foundational

Commercial Sourcing &amp; Technical Guide: 2-Chloro-3-hydroxybenzonitrile

The following technical guide details the sourcing, quality assessment, and chemical handling of 2-Chloro-3-hydroxybenzonitrile . Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Sourcing Specialists[1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality assessment, and chemical handling of 2-Chloro-3-hydroxybenzonitrile .

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Sourcing Specialists[1][2]

Executive Summary & Identity Verification

2-Chloro-3-hydroxybenzonitrile is a critical scaffold in the synthesis of bioactive heterocycles, particularly for antiviral (e.g., HIV reverse transcriptase inhibitors) and agrochemical applications.[1][2] Its substitution pattern—an electron-withdrawing nitrile adjacent to a chlorine, with a phenolic hydroxyl group—makes it a versatile "trifunctional" handle for nucleophilic aromatic substitutions and cyclizations.

Critical Identity Resolution (CAS Alert)

A discrepancy exists in public chemical registries regarding the CAS number for this specific isomer.

  • Target Compound: 2-Chloro-3-hydroxybenzonitrile[1][2]

  • Correct CAS: 51786-11-9 (Verified via structural databases)[1][2][3]

  • User-Provided CAS (55883-37-9): This registry number does not map to the target structure in major commercial databases.[1][2] It is likely a typographical error or refers to a non-standard salt form.

    • Action:Use CAS 51786-11-9 when querying supplier databases to ensure you receive the correct regioisomer.

Chemical Profile
PropertySpecificationCritical Note
Formula C₇H₄ClNO
MW 153.57 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the phenol.[1]
Melting Point 148–152 °CWide range suggests regioisomer contamination.[2][3]
pKa ~6.5–7.0 (Predicted)More acidic than phenol due to -CN and -Cl induction.[1][2][3]

Synthesis Pathways & Impurity Landscape

Selecting a supplier requires understanding how they made the compound.[3] The synthesis route dictates the impurity profile, which can silently kill downstream catalytic steps.

The "Isomer Trap" (Chlorination Route)

Cheap bulk suppliers often use direct chlorination of 3-hydroxybenzonitrile.[1][2][3] This is the high-risk route.[3]

  • Mechanism: Electrophilic aromatic substitution.[2][3]

  • Risk: The hydroxyl group directs ortho/para.[2][3] This yields a mixture of the target (2-Cl), the 4-Cl isomer, and the 6-Cl isomer.[1]

  • QC Implication: If your supplier uses this route, you must demand a GC or HPLC trace that explicitly separates regioisomers.[2][3] A simple "98% Purity" CoA often hides 2% of the 4-chloro isomer, which is chemically distinct enough to form inseparable byproducts in your next step.

The "Clean" Route (Demethylation)

Premium suppliers typically synthesize it via 2-chloro-3-methoxybenzonitrile.[1][2]

  • Mechanism: Demethylation (e.g., BBr₃ or Pyridine[1][2][3]·HCl).

  • Advantage: The chlorination position is fixed before the phenol is exposed.[3]

  • Impurity: Traces of methylated precursor (easy to spot by NMR) but zero regioisomers .[1][2][3]

Synthesis & Impurity Visualization

The following diagram illustrates how the synthesis route defines the impurities you will encounter.

SynthesisRoutes Start1 3-Hydroxybenzonitrile Process1 Direct Chlorination (Cl2 / NCS) Start1->Process1 Cheap / Bulk Start2 2-Chloro-3-methoxybenzonitrile Process2 Demethylation (BBr3) Start2->Process2 Premium / Lab Scale Target TARGET: 2-Chloro-3-hydroxybenzonitrile Process1->Target Impurity1 Impurity: 4-Chloro Isomer (Hard to separate) Process1->Impurity1 Major Side Product Impurity2 Impurity: 6-Chloro Isomer Process1->Impurity2 Process2->Target Impurity3 Impurity: Methoxy Precursor (Easy to separate) Process2->Impurity3 Trace

Caption: Synthesis provenance determines impurity risk. The Red path creates difficult isomers; the Green path yields cleaner material.

Supplier Landscape & Sourcing Strategy

Do not rely on a single aggregator.[2][3] The market is split between catalog repackagers and process-capable manufacturers.

Recommended Supplier Tiers
TierSupplier TypeRecommended VendorsBest ForRisk Factor
1 Global Catalog Combi-Blocks , BLD Pharm , Enamine Discovery (g to kg).[1][2] Fast delivery.Batch-to-batch consistency varies.[1][2]
2 Specialty Synthesis AChemBlock , Apollo Scientific Hard-to-find isomers.[1][2]Higher unit cost.[2][3]
3 Bulk Manufacturers Anshul Specialty Molecules , Shiva Pharmachem Production (>100kg).[1][2][3] Note: These firms specialize in chlorination; audit their isomer separation.[2][3]High MOQ. Requires rigorous QC validation.[2][3]
Sourcing Protocol
  • Search by Structure, Not Name: Use InChIKey or SMILES during search to avoid nomenclature confusion.

    • SMILES:N#CC1=C(Cl)C(O)=CC=C1[1][2][3]

  • Request the CoA Before Purchase: Look specifically for the "Related Substances" section.[2][3] If it says "Single Impurity < 0.1%", ask if that includes regioisomers.[2][3]

Quality Control: The Self-Validating Protocol

Trusting the supplier's CoA is a risk. Upon receipt, run this specific validation workflow.

HPLC Method for Isomer Detection

Standard C18 methods often co-elute regioisomers.[2][3] Use a Phenyl-Hexyl column for better pi-pi selectivity.[1][2]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6 mm, 3 µm.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 220 nm (nitrile absorbance) and 270 nm (phenol).[1][2][3]

  • Success Criteria: The 4-chloro isomer typically elutes after the 2-chloro target due to higher lipophilicity (less steric shielding of the phenol).[1]

QC Decision Logic

QC_Workflow Sample Incoming Sample (CoA claims >98%) HNMR 1. Run 1H NMR (DMSO-d6) Sample->HNMR Check1 Are aromatic peaks consistent with 1,2,3-subst? HNMR->Check1 HPLC 2. Run HPLC (Phenyl-Hexyl Column) Check1->HPLC Yes Reject REJECT Contact Supplier Check1->Reject No (Wrong Isomer) Check2 Single Peak > 98%? HPLC->Check2 Approve APPROVE Release to Synthesis Check2->Approve Yes Check2->Reject No (Regioisomers found)

Caption: A self-validating QC workflow ensures the wrong isomer does not enter your synthesis.

Handling & Safety (EHS)

Signal Word: WARNING

  • Hazards: Acute Toxicity (Oral), Skin/Eye Irritation.[1][2][3]

  • Specific Handling:

    • Acidity: The phenolic proton is acidic.[2][3] Avoid contact with strong bases unless deprotonation is intended.[2][3]

    • Cyanide Risk: Under extreme acidic hydrolysis or combustion, may release HCN.[2][3] Do not mix with strong mineral acids at high temperatures without venting.[2][3]

    • Storage: Store under inert atmosphere (Nitrogen/Argon). Phenols are prone to oxidation (turning pink/brown) upon air exposure.[1][2][3]

References

  • PubChem. (2025).[2][3][4] Compound Summary: 3-Chloro-5-hydroxybenzonitrile (Isomer Comparison). National Library of Medicine.[2][3] [Link][1][2][3]

  • Asian Journal of Chemistry. (2019). One Pot Synthesis of Nitriles from Aldehydes. [Link][1][2][3]

  • European Patent Office. (1979).[2][3] Process for producing nitrile compounds (EP0008070). [Link][1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Chloro-3-hydroxybenzonitrile

Executive Summary & Strategic Rationale This application note details the laboratory-scale synthesis of 2-Chloro-3-hydroxybenzonitrile , a critical pharmacophore in the development of kinase inhibitors and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the laboratory-scale synthesis of 2-Chloro-3-hydroxybenzonitrile , a critical pharmacophore in the development of kinase inhibitors and agrochemicals.

While direct chlorination of 3-hydroxybenzonitrile is possible, it often suffers from poor regioselectivity, yielding mixtures of 2-, 4-, and 6-chloro isomers that are difficult to separate. To ensure structural integrity and high isomeric purity , this protocol utilizes a regioselective demethylation strategy starting from the commercially available or easily synthesized precursor, 2-chloro-3-methoxybenzonitrile .

Retrosynthetic Logic

The synthesis relies on the cleavage of the aryl methyl ether.[1] Two methods are presented:

  • Method A (Primary): Boron Tribromide (

    
    ) mediated cleavage. This is the "gold standard" for speed and conversion efficiency in non-acid-sensitive substrates.
    
  • Method B (Alternative): Lithium Iodide (LiI) in 2,4,6-collidine.[1] A milder, non-acidic method preferred if the nitrile group shows sensitivity to Lewis acids (rare but possible).

Retrosynthesis Target 2-Chloro-3-hydroxybenzonitrile (Target) Precursor 2-Chloro-3-methoxybenzonitrile (Precursor) Target->Precursor Demethylation (BBr3 or LiI) Starting 2-Chloro-3-nitroanisole (Commercial Origin) Precursor->Starting Sandmeyer / Functionalization

Figure 1: Retrosynthetic disconnection showing the conversion of the methoxy precursor to the hydroxy target.

Health, Safety, and Environmental (HSE) Protocols

CRITICAL WARNING: This protocol involves Boron Tribromide (


) , a highly corrosive reagent that reacts violently with water and moisture, generating HBr gas.
Hazard ClassSpecific RiskMitigation Strategy
Corrosive/Reactive

reacts explosively with water; causes severe burns.
Use only in a dry, inert atmosphere (N2/Ar). Syringes must be dry. Quench at -78°C or 0°C.
Acute Toxicity Nitriles can liberate HCN under strong acidic/thermal stress.Avoid strong aqueous acids at high temperatures. Keep basic bleach solution nearby for decontamination.
Inhalation DCM and HBr vapors are respiratory irritants.Perform all operations in a functioning fume hood.

Materials & Equipment

Reagents
  • Precursor: 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9), >98% purity.

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM).[2]
    
  • Solvent: Dichloromethane (DCM), Anhydrous (water <50 ppm).

  • Quench: Methanol (MeOH), Sodium Bicarbonate (

    
    ) saturated solution.
    
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Inert gas line (Nitrogen or Argon).

  • Low-temperature bath (Dry ice/Acetone for -78°C or Ice/Water for 0°C).

  • Addition funnel or syringe pump.

Experimental Protocol: Method A ( Demethylation)

This method is preferred for its high yield (>90%) and operational simplicity on a gram scale.

Step 1: Reaction Setup
  • Equip a flame-dried 250 mL three-neck flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Charge the flask with 2-chloro-3-methoxybenzonitrile (5.0 g, 29.8 mmol).

  • Add Anhydrous DCM (50 mL) via syringe to dissolve the solid.

  • Cool the solution to -78°C (dry ice/acetone bath). Note: 0°C is acceptable if -78°C is unavailable, but selectivity is higher at lower temperatures.

Step 2: Reagent Addition
  • Using a dry syringe or cannula, slowly add

    
     (1.0 M in DCM)  (90 mL, 90 mmol, 3.0 equiv) dropwise over 30 minutes.
    
    • Caution: The reaction is exothermic. Maintain internal temperature < -60°C.

  • Once addition is complete, allow the mixture to stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    
    ).
Step 3: Quenching & Workup[3]
  • Cool the reaction mixture back to 0°C (ice bath).

  • VERY SLOWLY add Methanol (10 mL) dropwise.

    • Warning: Vigorous evolution of HBr gas and heat will occur.

  • Dilute with water (50 mL).

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers and wash with:

    • Saturated

      
       (2 x 50 mL) to neutralize acid.
      
    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Step 4: Purification
  • Recrystallization: The crude solid is typically off-white. Recrystallize from a mixture of Toluene/Heptane or Ethanol/Water .

    • Dissolve in minimum hot toluene, add heptane until turbid, cool slowly to 4°C.

  • Yield: Expected yield is 4.1–4.3 g (90–95%).

  • Appearance: White to pale beige crystalline solid.

Experimental Protocol: Method B (LiI / Collidine)

Use this method if the substrate contains acid-sensitive groups or if


 is unavailable.
  • Dissolve 2-chloro-3-methoxybenzonitrile (1.0 equiv) in 2,4,6-collidine (10 volumes).

  • Add Lithium Iodide (LiI) (3.0 equiv).

  • Heat the mixture to 170°C (reflux) for 4–8 hours under Nitrogen.

  • Cool to room temperature and pour into 10% HCl (aq) to neutralize the collidine and protonate the phenoxide.

  • Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

  • Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Process Visualization (Method A)

Workflow Start Start: 2-Cl-3-OMe-Benzonitrile in Anhydrous DCM Cool Cool to -78°C Start->Cool AddBBr3 Add BBr3 (3.0 eq) Dropwise over 30 min Cool->AddBBr3 Warm Warm to RT Stir 3-12 hrs AddBBr3->Warm Quench Quench at 0°C Add MeOH slowly Warm->Quench Extract Extraction (DCM/Water) Wash with NaHCO3 Quench->Extract Purify Recrystallization (Toluene/Heptane) Extract->Purify Product Pure 2-Chloro-3-hydroxybenzonitrile Purify->Product

Figure 2: Step-by-step workflow for the BBr3-mediated demethylation process.

Analytical Validation

To ensure the protocol was successful, compare analytical data against these expected values.

ParameterExpected ValueNotes
Appearance White crystalline solidDarkening indicates oxidation; recrystallize.
Melting Point 145–150°C (Estimated)Compare to 3-Cl-5-OH isomer (175°C dec).
1H NMR (DMSO-d6)

10.8 (s, 1H, -OH), 7.2-7.5 (m, 3H, Ar-H)
Look for disappearance of -OMe singlet at

3.8.
IR Spectrum ~2230 cm

(CN stretch), ~3300 cm

(OH)
Sharp nitrile peak is diagnostic.
Mass Spec (ESI-) [M-H]- = 152.0Chlorine isotope pattern (3:1) should be visible.

NMR Interpretation: The coupling pattern of the aromatic protons is critical to distinguish it from the 4-chloro or 6-chloro isomers.

  • 2-Chloro-3-hydroxy: Expect a doublet-doublet (or pseudo-triplet) for the proton at C5, and doublets for C4 and C6. The regiochemistry is fixed by the starting material, but NMR confirms no migration occurred.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile, 3-hydroxy- Thermochemistry Data. [Link][3]

  • PubChem. (2025).[3][4] Compound Summary: 3-Chloro-5-hydroxybenzonitrile.[1][5][3] (Structural and Hazard Data).[3][6] [Link]

  • Georganics. (2024). 2-Chloro-3-methoxybenzonitrile Product Specification. (Precursor availability).[1][2][3][4][7] [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 2-Chloro-3-hydroxybenzonitrile

Executive Summary 2-Chloro-3-hydroxybenzonitrile (CAS 51786-11-9) is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and high-value agrochemicals. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-hydroxybenzonitrile (CAS 51786-11-9) is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and high-value agrochemicals. Its structural integrity—defined by the ortho-chloro, meta-hydroxy substitution pattern relative to the nitrile—is essential for structure-activity relationship (SAR) efficacy.

This guide addresses the specific challenge of purifying this amphoteric phenol from common synthetic impurities:

  • Regioisomers: Specifically 4-chloro-3-hydroxybenzonitrile (if synthesized via chlorination).

  • O-Alkylated Precursors: Such as 2-chloro-3-methoxybenzonitrile (if synthesized via demethylation).

  • Over-chlorinated byproducts.

We present a three-tier purification strategy prioritizing Acid-Base Extraction for bulk cleanup, Recrystallization for scalable polishing, and Flash Chromatography for analytical-grade isolation.

Chemical Profile & Impurity Analysis[1]

PropertyDataSignificance
Compound 2-Chloro-3-hydroxybenzonitrileTarget Molecule
CAS 51786-11-9Unique Identifier
MW 153.57 g/mol Small molecule
pKa (Predicted) ~7.0 – 7.5More acidic than phenol (pKa 10) due to -CN and -Cl electron-withdrawing groups. Allows extraction with weak bases (NaHCO₃/Na₂CO₃).
Physical State Solid (Off-white to beige)Amenable to recrystallization.
Solubility Soluble in EtOAc, MeOH, DCM.Low solubility in water/acid; high solubility in base.
Strategic Impurity Management
  • Scenario A: Demethylation Route (from 2-chloro-3-methoxybenzonitrile)

    • Major Impurity: Unreacted starting material (neutral ether).

    • Strategy:Protocol 1 (Acid-Base Extraction) is 100% effective here. The product dissolves in base; the impurity stays in the organic layer.

  • Scenario B: Direct Chlorination Route (from 3-hydroxybenzonitrile)

    • Major Impurity: Regioisomers (4-chloro, 6-chloro).

    • Strategy:Protocol 2 (Recrystallization) or Protocol 3 (Chromatography) is required. Acid-base extraction cannot separate regioisomers as they have similar pKa values.

Protocol 1: Chemoselective Acid-Base Extraction

Best for: Removing non-acidic impurities (starting materials, O-alkylated byproducts).

This method exploits the enhanced acidity of the phenol. The nitrile and chlorine groups stabilize the phenoxide anion, allowing selective extraction into mild base, leaving neutral organic impurities behind.

Reagents
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 10% Sodium Carbonate (Na₂CO₃) aqueous solution. (Avoid NaOH if hydrolysis of the nitrile to amide is a concern, though -CN is generally stable at RT).

  • Acid: 1N Hydrochloric Acid (HCl).

Workflow Diagram (Graphviz)

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) Extract Extract with 10% Na2CO3 (aq) Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product as Phenoxide) PhaseSep->AqLayer Discard Discard Organic Layer (Waste) OrgLayer->Discard Acidify Acidify Aqueous Layer with 1N HCl to pH 2-3 AqLayer->Acidify Precipitate Product Precipitates or Oils Out Acidify->Precipitate ReExtract Extract into Fresh EtOAc Wash with Brine -> Dry (Na2SO4) Precipitate->ReExtract Final Evaporate Solvent Yield: Purified Phenol ReExtract->Final

Caption: Chemoselective isolation of 2-chloro-3-hydroxybenzonitrile via pH manipulation.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel. Add 10% Na₂CO₃ (aqueous) (10 mL per gram). Shake vigorously and vent.

  • Separation: Allow layers to separate. The product (as sodium phenoxide) is in the bottom aqueous layer (if using EtOAc) or top (if using DCM - check densities!).

    • Critical Check: The aqueous layer should be yellow/orange (phenoxides are often colored).

  • Wash: Drain the aqueous layer into a clean flask. Keep the organic layer (contains impurities) for TLC check, then discard.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1N HCl while stirring until pH reaches ~2-3. The solution will turn cloudy as the free phenol precipitates.

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (2x). Combine organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Recrystallization (Regioisomer Polishing)

Best for: Removing minor regioisomers and trace colored impurities. Scalable.

Solvent selection is critical. The "Toluene/Heptane" or "Toluene/Hexane" system is field-proven for chlorinated phenols, balancing the solubility of the lipophilic chloro-group with the polar hydroxyl/nitrile.

Solvent System
  • Solvent A (Good Solvent): Toluene (boiling pt 110°C).

  • Solvent B (Anti-Solvent): Heptane (or Hexane).

Workflow
  • Saturation: Place the crude solid (post-extraction) in a round-bottom flask. Add minimal Toluene and heat to reflux (approx. 100-110°C).

  • Dissolution: Add Toluene dropwise until the solid just dissolves. If colored insoluble specks remain, filter hot.

  • Nucleation: Remove from heat. While still hot, slowly add Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot Toluene to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity). Then, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C to remove residual toluene.

Protocol 3: Flash Chromatography (High Purity)

Best for: Difficult separations of 2-chloro vs 4-chloro isomers.

If recrystallization fails to remove the 4-chloro regioisomer (which often co-crystallizes), silica gel chromatography is required.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 90:10 (Hex:EtOAc)

    • Ramp to: 70:30 (Hex:EtOAc)

  • Modifier: Add 0.1% Acetic Acid to the mobile phase.

    • Why? Phenols can "streak" on silica due to interaction with silanol groups. Acetic acid suppresses ionization, resulting in sharper peaks and better separation.

Analytical Validation

Once isolated, validate the identity and purity using these parameters:

TechniqueExpected Result for 2-Chloro-3-hydroxybenzonitrile
1H NMR (DMSO-d6) Look for 3 aromatic protons. The coupling constants (

-values) will distinguish the substitution pattern. Key: A doublet-of-doublets (dd) pattern characteristic of 1,2,3-substitution. The OH proton will appear as a broad singlet (exchangeable with D₂O).
HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax). Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient. Detection: UV at 254 nm and 280 nm (phenols absorb well here).
Melting Point Sharp range (e.g., within 2°C). Broad range indicates regioisomer contamination.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, avoid strong acids at high temperatures which could theoretically liberate HCN (unlikely under these protocols, but standard caution applies).

  • Phenol Toxicity: Chlorinated phenols are toxic and skin irritants. Wear nitrile gloves, lab coat, and eye protection. Work in a fume hood.

  • Reactivity: Incompatible with strong oxidizing agents.

References

  • Synthesis & Properties of Hydroxybenzonitriles

    • Patent NL1030961C2, "Substituted triazole derivatives as oxytocin antagonists," Preparation 72 (Describes synthesis of 2-chloro-3-hydroxybenzonitrile).
  • General Purification of Chlorinated Phenols

    • Zubrick, J. W. The Organic Chem Lab Survival Manual.
    • Sigma-Aldrich, "2-Hydroxybenzonitrile Product Sheet" (Used for analog physical property comparison).

  • Regioisomer Separation

    • Denton, J. R. "Development of a Method for Regioisomer Impurity Detection... 3-Chloro-5-Fluorophenol," Longdom Publishing. (Chromatographic strategies for halo-phenols).

Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-3-hydroxybenzonitrile as a Strategic Chemical Intermediate

Abstract 2-Chloro-3-hydroxybenzonitrile is a highly functionalized aromatic compound whose unique arrangement of a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring makes it a valuable and versatile buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-3-hydroxybenzonitrile is a highly functionalized aromatic compound whose unique arrangement of a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring makes it a valuable and versatile building block in modern organic synthesis.[1][2] The ortho-positioning of the chloro and hydroxyl substituents, combined with the electron-withdrawing nature of the nitrile group, imparts distinct reactivity profiles that can be strategically exploited. This guide provides an in-depth exploration of 2-Chloro-3-hydroxybenzonitrile as a chemical intermediate, focusing on its application in the synthesis of complex heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries.[3][4][5] We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights into the molecule's synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in any synthetic protocol.

Compound Data Summary

The key properties of 2-Chloro-3-hydroxybenzonitrile are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-chloro-3-hydroxybenzonitrile[6]
CAS Number 51786-11-9[6]
Molecular Formula C₇H₄ClNO[6]
Formula Weight 153.57 g/mol [6]
Appearance (Varies) Typically a solid-
Purity ≥97% (Typical)[6]
Storage Store at 0-8 °C, protected from light and moisture[6]
Spectroscopic Profile

The functional groups of 2-Chloro-3-hydroxybenzonitrile give rise to characteristic spectroscopic signatures essential for reaction monitoring and product confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic stretching bands for the hydroxyl group (phenolic O-H, broad, ~3200-3500 cm⁻¹), the nitrile group (C≡N, sharp, ~2220-2240 cm⁻¹), and the carbon-chlorine bond (C-Cl, ~700-800 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will display signals corresponding to the three aromatic protons and the phenolic proton. The chemical shift of the phenolic proton is variable and depends on the solvent and concentration.

    • ¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms, including the nitrile carbon (typically downfield, ~115-120 ppm) and the carbons attached to the hydroxyl and chloro substituents.

Safety and Handling

While specific toxicological data for 2-Chloro-3-hydroxybenzonitrile is limited, its structure suggests that it should be handled with care, following best practices for similar chlorinated and nitrile-containing aromatic compounds.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][10]

  • Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consider dissolving in a combustible solvent for incineration by a licensed disposal company.[9]

Synthetic Applications & Core Transformations

The utility of 2-Chloro-3-hydroxybenzonitrile stems from its three distinct reactive sites: the nucleophilic hydroxyl group, the electrophilic nitrile group, and the aromatic ring which can participate in substitution reactions.

G main 2-Chloro-3-hydroxybenzonitrile sub_oh Hydroxyl Group (-OH) Nucleophilic Site main->sub_oh Reacts with Electrophiles sub_cn Nitrile Group (-CN) Electrophilic & Transformable main->sub_cn Reacts with Nucleophiles sub_cl Aromatic Ring / C-Cl Substitution Site main->sub_cl Undergoes Substitution app_oh O-Alkylation Ether Synthesis Cyclization Precursor sub_oh->app_oh app_cn Hydrolysis (Amide, Acid) Reduction (Amine) Cyclization Partner sub_cn->app_cn app_cl Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling Reactions sub_cl->app_cl caption Reactive Sites and Synthetic Potential

Caption: Key reactive sites and corresponding synthetic transformations.

Application I: Synthesis of Benzofuran Scaffolds via O-Alkylation and Thorpe-Ziegler Cyclization

A primary application involves leveraging the phenolic hydroxyl group for O-alkylation, followed by an intramolecular cyclization utilizing the nitrile group. This strategy is a powerful method for constructing substituted 3-aminobenzofurans, which are important heterocyclic motifs in medicinal chemistry.[4][5] The Thorpe-Ziegler reaction provides an efficient means to form the five-membered furan ring.[4]

Protocol 1: Synthesis of 3-Amino-4-chlorobenzofuran-2-carboxamide

This two-step protocol first creates an ether linkage and then induces cyclization.

Step A: O-Alkylation to form 2-Chloro-3-(cyanomethoxy)benzonitrile

  • Reaction Rationale: This is a standard Williamson ether synthesis. The phenolic proton is deprotonated by a mild base (K₂CO₃) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Reagents & Equipment:

    • 2-Chloro-3-hydroxybenzonitrile (1.0 eq)

    • Chloroacetonitrile (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-3-hydroxybenzonitrile and anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.

    • Add chloroacetonitrile dropwise to the mixture.

    • Heat the reaction mixture to 80°C and stir for 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dinitrile intermediate.

Step B: Thorpe-Ziegler Cyclization

  • Reaction Rationale: A strong base (e.g., KOH or NaOEt) deprotonates the α-carbon to one of the nitrile groups. The resulting carbanion attacks the electrophilic carbon of the other nitrile group in an intramolecular fashion. Tautomerization of the resulting imine yields the more stable enamine, which is the 3-aminobenzofuran core.

  • Reagents & Equipment:

    • 2-Chloro-3-(cyanomethoxy)benzonitrile (1.0 eq)

    • Potassium hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.5 eq)

    • Ethanol

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure:

    • Dissolve the dinitrile intermediate from Step A in ethanol in a round-bottom flask.

    • Add potassium hydroxide and heat the mixture to reflux (approx. 75-80°C) for 3-4 hours.

    • A precipitate may form as the product is generated.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 3-Amino-4-chlorobenzofuran-2-carboxamide.

G start 2-Chloro-3-hydroxybenzonitrile step1 Step 1: O-Alkylation Reagents: Chloroacetonitrile, K2CO3 Solvent: DMF, 80°C start->step1 intermediate Intermediate: 2-Chloro-3-(cyanomethoxy)benzonitrile step1->intermediate step2 Step 2: Thorpe-Ziegler Cyclization Reagent: KOH or NaOEt Solvent: Ethanol, Reflux intermediate->step2 product Final Product: 3-Amino-4-chlorobenzofuran- 2-carboxamide step2->product caption Workflow for Benzofuran Synthesis

Caption: Synthetic workflow from the starting material to the benzofuran product.

Application II: Synthesis of 3-Aminobenzisoxazole Derivatives

The ortho-hydroxybenzonitrile moiety is a classic precursor for benzisoxazoles, which are important scaffolds in medicinal chemistry.[12] A modern and effective method involves using an electrophilic aminating reagent, which inverts the traditional polarity of the reaction, allowing the electron-rich phenol to act as the nucleophile.[12]

Protocol 2: Synthesis of 3-Amino-4-chlorobenzisoxazole

  • Reaction Rationale: This protocol is based on a novel method utilizing an electrophilic nitrogen source.[12] The hydroxyl group of 2-Chloro-3-hydroxybenzonitrile, in the presence of a base, attacks the electrophilic nitrogen of O-(diphenylphosphoryl)hydroxylamine (DPPH). The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon, followed by tautomerization to yield the stable 3-aminobenzisoxazole product.

  • Reagents & Equipment:

    • 2-Chloro-3-hydroxybenzonitrile (1.0 eq)

    • O-(Diphenylphosphoryl)hydroxylamine (DPPH) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base (2.0 eq)

    • Acetonitrile (ACN) or Dichloroethane (DCE)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, combine 2-Chloro-3-hydroxybenzonitrile, O-(diphenylphosphoryl)hydroxylamine, and potassium carbonate.

    • Add the anhydrous solvent (e.g., Acetonitrile).

    • Heat the mixture to reflux (approx. 80°C) and stir for 4-12 hours, or until TLC analysis indicates completion.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue can be purified by silica gel column chromatography or recrystallization to afford the pure 3-Amino-4-chlorobenzisoxazole.

Conclusion

2-Chloro-3-hydroxybenzonitrile is a potent and versatile chemical intermediate with strategically positioned functional groups that enable a wide range of synthetic transformations. Its utility in constructing complex, medicinally-relevant heterocyclic systems like benzofurans and benzisoxazoles has been demonstrated.[4][12] The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to incorporate this valuable building block into their synthetic programs. The causality-driven explanations for each protocol are intended to empower scientists to not only replicate these methods but also to adapt and innovate upon them for the synthesis of novel chemical entities.

References

  • Sinocure Chemical Group. (n.d.). Chloroacetonitrile: Properties, Synthesis, Applications, and Safety Considerations in Modern Chemistry.
  • Benchchem. (n.d.). literature review on 2-Hydroxybenzonitrile synthesis.
  • New Jersey Department of Health. (n.d.). CHLOROACETONITRILE HAZARD SUMMARY.
  • AChemBlock. (n.d.). 2-Chloro-3-hydroxybenzonitrile 97% | CAS: 51786-11-9.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
  • Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • American Chemical Society. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters, 28(3), 1015-1018.
  • CDH Fine Chemical. (n.d.). 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. (n.d.). The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Google Patents. (n.d.). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxybenzonitrile.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
  • ACS Publications. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry.
  • European Patent Office. (n.d.). A process for producing nitrile compounds - Patent 0080700.
  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Hydroxyl Group in 2-Chloro-3-hydroxybenzonitrile

Abstract This comprehensive technical guide provides researchers, medicinal chemists, and analytical scientists with a detailed exploration of methodologies for the chemical derivatization of the phenolic hydroxyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and analytical scientists with a detailed exploration of methodologies for the chemical derivatization of the phenolic hydroxyl group in 2-Chloro-3-hydroxybenzonitrile. This key intermediate possesses a nucleophilic hydroxyl group whose reactivity is modulated by the electron-withdrawing effects of the adjacent chloro and cyano moieties. Strategic derivatization is often essential for modulating physicochemical properties, enabling specific analytical detection methods, or facilitating subsequent synthetic transformations. This document elucidates the causal-driven choices behind three primary derivatization strategies—Etherification, Esterification, and Silylation—and provides robust, step-by-step protocols for their successful implementation and validation.

Introduction and Strategic Rationale

2-Chloro-3-hydroxybenzonitrile is a substituted phenol of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The molecule features three distinct functional groups: a nitrile, a chloro substituent, and a phenolic hydroxyl group. While the nitrile and chloro groups are relatively stable, the hydroxyl group presents a reactive site for strategic modification.

Derivatization of this hydroxyl group is performed for several critical reasons:

  • Modulation of Biological Activity: Converting the polar hydroxyl group into an ether or ester can significantly alter the compound's lipophilicity, membrane permeability, and metabolic stability, which are key parameters in drug design.[1]

  • Analytical Enablement: For techniques like Gas Chromatography (GC), the inherent polarity and low volatility of the phenolic group can lead to poor peak shape and thermal instability. Converting it to a non-polar, volatile derivative, such as a silyl ether, is often a prerequisite for accurate GC-MS analysis.[2]

  • Chromophore Introduction: For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophoric or fluorophoric tag, enhancing detection sensitivity and selectivity.[3]

  • Use as a Protecting Group: In multi-step syntheses, the hydroxyl group may need to be temporarily "masked" or protected to prevent unwanted side reactions while other parts of the molecule are being modified.[4]

The electronic landscape of the aromatic ring—specifically the presence of the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups—increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates its deprotonation to form a phenoxide anion, a key step in many derivatization reactions.

General Experimental Workflow

The process of derivatization, regardless of the specific chemistry, follows a logical sequence of steps from reaction to final analysis. This workflow ensures reproducibility and validates the successful formation of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A Starting Material (2-Chloro-3-hydroxybenzonitrile) B Reagent & Solvent Selection A->B Choose Strategy C Reaction Setup (Inert Atmosphere, Temp. Control) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup (Quenching, Extraction) D->E F Purification (Column Chromatography, Recrystallization) E->F G Structure Confirmation (NMR, MS, IR) F->G H Purity Analysis (HPLC, GC) G->H

Caption: General workflow for derivatization of 2-Chloro-3-hydroxybenzonitrile.

Derivatization Strategy I: Etherification (O-Alkylation)

Etherification, most classically achieved via the Williamson ether synthesis, involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide.[5] This SN2 reaction is a robust method for forming stable C-O-C linkages.

Causality and Rationale: The increased acidity of the 2-Chloro-3-hydroxybenzonitrile phenol facilitates the initial deprotonation step with a suitable base (e.g., NaH, K₂CO₃) to form the nucleophilic phenoxide. This phenoxide then displaces a halide from an alkylating agent. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base without hydrogen-bonding to the phenoxide, thus maximizing its nucleophilicity.[6] While effective, steric hindrance on the alkyl halide can lead to competing E2 elimination reactions.[7] Therefore, primary alkyl halides are the preferred electrophiles.

Caption: Williamson ether synthesis of 2-Chloro-3-hydroxybenzonitrile.

Protocol 3.1: Synthesis of 2-Chloro-3-methoxybenzonitrile
  • Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-hydroxybenzonitrile (1.54 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv).

  • Reaction Setup:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Stir the suspension at room temperature for 20 minutes.

    • Add methyl iodide (CH₃I, 0.75 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water and stir.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ether derivative.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expect to see a new singlet around 3.9-4.1 ppm in the ¹H NMR spectrum corresponding to the methoxy (-OCH₃) protons and the disappearance of the broad phenolic -OH peak.

Derivatization Strategy II: Esterification (O-Acylation)

Esterification is the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This method yields an aryl ester.

Causality and Rationale: This reaction proceeds via nucleophilic acyl substitution. The base (e.g., triethylamine or pyridine) serves two purposes: it deprotonates the phenol to increase its nucleophilicity and neutralizes the HCl byproduct generated when using an acyl chloride. Pyridine is often used as both the base and the solvent. The reaction is generally fast and high-yielding. The resulting ester is less polar than the starting phenol but can be readily hydrolyzed back to the phenol under acidic or basic conditions, making this a useful protecting group strategy.

Caption: Acylation of 2-Chloro-3-hydroxybenzonitrile to form an aryl ester.

Protocol 4.1: Synthesis of 3-Cyano-2-chlorophenyl Acetate
  • Reagent Preparation:

    • Dissolve 2-Chloro-3-hydroxybenzonitrile (1.54 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 equiv).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (CH₃COCl, 0.85 mL, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor for the consumption of the starting material by TLC.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water or purified by a short plug of silica gel.

  • Characterization:

    • Successful acylation is confirmed by the appearance of a new singlet around 2.3 ppm in the ¹H NMR spectrum (acetyl -CH₃) and a strong carbonyl (C=O) stretch in the IR spectrum around 1760-1770 cm⁻¹.

Derivatization Strategy III: Silylation

Silylation is the process of replacing the active proton of the hydroxyl group with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] This is the premier derivatization technique for preparing samples for GC-MS analysis.

Causality and Rationale: Silylation dramatically reduces the polarity of the molecule and masks the hydrogen-bonding capability of the hydroxyl group. This increases the compound's volatility and thermal stability, making it ideal for GC analysis.[2] The reaction involves a nucleophilic attack from the hydroxyl oxygen onto the silicon atom of the silylating agent (e.g., TBDMS-Cl, BSTFA). The reaction is typically catalyzed by a base like imidazole, which can also act as a nucleophilic catalyst to activate the silyl chloride.[9] TBDMS ethers are significantly more stable to hydrolysis than TMS ethers, offering greater flexibility during sample workup.[10]

Caption: Silylation of 2-Chloro-3-hydroxybenzonitrile with TBDMS-Cl.

Protocol 5.1: TBDMS Silylation for GC-MS Analysis
  • Reagent Preparation:

    • In a 2 mL GC vial, accurately weigh approximately 1 mg of 2-Chloro-3-hydroxybenzonitrile.

    • Add 200 µL of anhydrous DMF to dissolve the sample.

  • Reaction Setup:

    • Add imidazole (2.5 mg, 36.7 µmol, ~2.5 equiv).

    • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 3.3 mg, 21.9 µmol, ~1.5 equiv).

    • Alternative: A pre-made silylating mixture such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl can also be used. Add 100 µL of this reagent to the sample dissolved in a suitable solvent like acetonitrile.

  • Reaction Execution:

    • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

  • GC-MS Analysis Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range 50-500 m/z.

  • Data Interpretation:

    • The mass spectrum of the TBDMS derivative will show a characteristic loss of a tert-butyl group ([M-57]⁺), which is often the base peak.[11] This fragmentation pattern is a strong confirmation of successful silylation.

Comparative Summary of Derivatization Methods

FeatureEtherification (Williamson)Esterification (Acylation)Silylation (TBDMS)
Primary Goal Stable modification, property modulationProtecting group, property modulationAnalytical enablement (GC-MS)
Reagent Alkyl Halide (e.g., CH₃I)Acyl Chloride (e.g., CH₃COCl)Silyl Halide (e.g., TBDMS-Cl)
Base Required Strong base (NaH) or moderate base (K₂CO₃)Amine base (Pyridine, Et₃N)Amine base (Imidazole)
Solvent Polar Aprotic (DMF, ACN)Aprotic (DCM, Pyridine)Polar Aprotic (DMF, ACN)
Reaction Time 2-12 hours0.5-3 hours15-60 minutes
Product Stability Very High (Chemically robust)Moderate (Hydrolyzable)Low (Sensitive to moisture/acid)
Typical Use Case Building block for further synthesisIntermediate protection, prodrug designVolatilization for GC analysis

Conclusion

The derivatization of the hydroxyl group on 2-Chloro-3-hydroxybenzonitrile is a versatile and powerful tool for chemists across various disciplines. The choice of strategy—etherification, esterification, or silylation—is dictated by the end goal, whether it be the creation of a stable new chemical entity, the temporary protection of a reactive site, or the preparation of a sample for sensitive analytical characterization. The protocols provided herein are robust starting points, grounded in well-established chemical principles. By understanding the causality behind each experimental choice, researchers can confidently adapt and apply these methods to achieve their specific scientific objectives.

References

  • Vertex AI Search. (2024). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Chhanikar, A., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. Retrieved from [Link]

  • MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Antonsson, T., et al. (2018). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Atlantis Press. (2022). Williamson Ether Synthesis Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Nitrile Group in 2-Chloro-3-hydroxybenzonitrile

Introduction 2-Chloro-3-hydroxybenzonitrile is a versatile scaffold in organic synthesis, presenting multiple reactive sites that can be selectively manipulated to generate a diverse array of functionalized molecules. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-hydroxybenzonitrile is a versatile scaffold in organic synthesis, presenting multiple reactive sites that can be selectively manipulated to generate a diverse array of functionalized molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the nitrile group serves as a key handle for molecular elaboration. The presence of the chloro and hydroxyl substituents on the aromatic ring introduces both challenges and opportunities for synthetic chemists. These groups modulate the reactivity of the nitrile moiety and can themselves participate in or be sensitive to various reaction conditions. This guide provides a detailed exploration of key transformations of the nitrile group in 2-Chloro-3-hydroxybenzonitrile, offering experimentally grounded protocols and a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.

The strategic functionalization of the nitrile group can lead to the synthesis of valuable building blocks, including primary amines, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active compounds. This document will detail protocols for three principal transformations:

  • Reduction to 2-Chloro-3-hydroxybenzylamine: A critical transformation for introducing a primary amine, a common pharmacophore.

  • Hydrolysis to 2-Chloro-3-hydroxybenzoic Acid: A direct route to the corresponding carboxylic acid, a versatile intermediate for further derivatization.

  • [2+3] Cycloaddition to 5-(2-Chloro-3-hydroxyphenyl)tetrazole: A powerful method to access tetrazoles, which are important bioisosteres of carboxylic acids in drug design.

For each transformation, we will discuss the importance of chemoselectivity, potential side reactions, and the strategic use of protecting groups to achieve the desired outcomes.

Reduction of the Nitrile to 2-Chloro-3-hydroxybenzylamine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of a reducible chloro group and an acidic phenolic hydroxyl group in 2-Chloro-3-hydroxybenzonitrile necessitates careful selection of the reducing agent to ensure chemoselectivity.

Scientific Principles and Reagent Selection

Several reagents can effect the reduction of nitriles to primary amines, including lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃·THF), and catalytic hydrogenation.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups.[2] Its high reactivity, however, can lead to the undesired reduction of the aryl chloride.

  • Borane Complexes (BH₃·THF or BH₃·SMe₂): These reagents offer a milder alternative to LiAlH₄ and often exhibit better chemoselectivity.[2] They are known to reduce nitriles efficiently while being less reactive towards aryl halides. The phenolic hydroxyl group can react with borane to form a borate ester, which may protect the hydroxyl group during the reaction and can be hydrolyzed during workup.

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source.[3] While effective for many nitrile reductions, catalytic hydrogenation can also lead to hydrodehalogenation (reduction of the C-Cl bond).[4] The conditions need to be carefully optimized to favor nitrile reduction over dehalogenation. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, can sometimes offer better selectivity.[5]

Considering these factors, borane-tetrahydrofuran complex (BH₃·THF) is a recommended choice for the selective reduction of the nitrile group in 2-Chloro-3-hydroxybenzonitrile, minimizing the risk of dehalogenation.

Experimental Protocol: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol describes the reduction of 2-Chloro-3-hydroxybenzonitrile to 2-Chloro-3-hydroxybenzylamine using BH₃·THF.

Materials:

  • 2-Chloro-3-hydroxybenzonitrile

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-3-hydroxybenzonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (10 mL per gram of nitrile).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise via the dropping funnel over a period of 30 minutes. Note: The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

  • Hydrolysis: Slowly add 2 M HCl to the mixture at 0 °C until the pH is acidic (pH ~1-2). This step hydrolyzes the intermediate borate complexes. Stir the mixture at room temperature for 1 hour.

  • Work-up: Basify the aqueous solution to pH ~10-11 by the slow addition of 2 M NaOH at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-Chloro-3-hydroxybenzylamine can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary
ReagentEquivalentsTemperature (°C)Time (h)Expected YieldNotes
BH₃·THF3.00 to 664-6Good to ExcellentGood chemoselectivity, minimizes dehalogenation.
Workflow Diagram

ReductionWorkflow Start 2-Chloro-3-hydroxybenzonitrile in Anhydrous THF AddReagent Add BH3·THF (3.0 eq) at 0 °C Start->AddReagent Reflux Reflux at 66 °C for 4-6 h AddReagent->Reflux Quench Quench with Methanol at 0 °C Reflux->Quench Hydrolyze Hydrolyze with 2 M HCl Quench->Hydrolyze Workup Basify with 2 M NaOH and Extract with Ethyl Acetate Hydrolyze->Workup Purify Purify by Column Chromatography Workup->Purify Product 2-Chloro-3-hydroxybenzylamine Purify->Product HydrolysisWorkflow Start 2-Chloro-3-hydroxybenzonitrile in aq. NaOH Reflux Reflux at 100-110 °C for 8-12 h Start->Reflux Cool Cool to 0 °C Reflux->Cool Acidify Acidify with conc. HCl to pH 1-2 Cool->Acidify Filter Filter Precipitate Acidify->Filter Purify Recrystallize Filter->Purify Product 2-Chloro-3-hydroxybenzoic Acid Purify->Product

Workflow for the hydrolysis of 2-Chloro-3-hydroxybenzonitrile.

[2+3] Cycloaddition to 5-(2-Chloro-3-hydroxyphenyl)tetrazole

The [2+3] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. [6][7]Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. [8]

Scientific Principles and Reagent Selection

This reaction typically involves heating the nitrile with an azide source, most commonly sodium azide (NaN₃), in the presence of a Lewis acid or a proton source. [9]The role of the acid is to activate the nitrile towards nucleophilic attack by the azide anion. [10]Common catalysts include zinc salts, ammonium chloride, or triethylammonium chloride. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Given the acidic nature of the phenolic hydroxyl group in 2-Chloro-3-hydroxybenzonitrile, it can act as an internal proton source, potentially facilitating the reaction. However, the use of an external additive like ammonium chloride is generally recommended to ensure efficient reaction.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with metals. Reactions involving azides should be conducted in a well-ventilated fume hood.

Experimental Protocol: Tetrazole Formation using Sodium Azide

This protocol describes the synthesis of 5-(2-Chloro-3-hydroxyphenyl)tetrazole from 2-Chloro-3-hydroxybenzonitrile and sodium azide.

Materials:

  • 2-Chloro-3-hydroxybenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Sodium nitrite (NaNO₂), saturated aqueous solution (for quenching)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq). Add anhydrous DMF (10 mL per gram of nitrile).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.

  • Acidification: Acidify the aqueous mixture to pH ~2 with 2 M HCl. A precipitate should form.

  • Quenching Excess Azide: While stirring, add a saturated aqueous solution of sodium nitrite dropwise to the acidic mixture to decompose any residual azide. The decomposition is complete when the solution no longer gives a positive test with starch-iodide paper (no blue-black color).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-(2-Chloro-3-hydroxyphenyl)tetrazole can be purified by recrystallization or column chromatography.

Data Summary
ReagentEquivalentsTemperature (°C)Time (h)Expected YieldNotes
NaN₃ / NH₄Cl1.5 / 1.5120-13012-24GoodHandle sodium azide with caution.
Workflow Diagram

TetrazoleWorkflow Start 2-Chloro-3-hydroxybenzonitrile, NaN3, NH4Cl in DMF Heat Heat at 120-130 °C for 12-24 h Start->Heat Quench Pour into Ice Water Heat->Quench Acidify Acidify with 2 M HCl Quench->Acidify DecomposeAzide Decompose excess NaN3 with NaNO2 Acidify->DecomposeAzide Extract Extract with Ethyl Acetate DecomposeAzide->Extract Purify Purify by Recrystallization/Chromatography Extract->Purify Product 5-(2-Chloro-3-hydroxyphenyl)tetrazole Purify->Product

Workflow for the synthesis of 5-(2-Chloro-3-hydroxyphenyl)tetrazole.

Protecting Group Strategies

For certain transformations, particularly those involving reagents that are incompatible with acidic protons, protection of the phenolic hydroxyl group may be necessary. [1]

When to Use a Protecting Group

A protecting group for the hydroxyl function is advisable when using:

  • Strongly basic reagents: That could deprotonate the phenol and lead to side reactions.

  • Organometallic reagents: Such as Grignard or organolithium reagents, which would be quenched by the acidic proton.

  • Certain oxidizing or reducing agents: Where the hydroxyl group could be susceptible to reaction.

Common Protecting Groups for Phenols

A suitable protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule. [11]

Protecting Group Abbreviation Introduction Reagents Removal Conditions
Methoxymethyl ether MOM MOM-Cl, base (e.g., DIPEA) Acidic hydrolysis (e.g., HCl in THF/water)
Benzyl ether Bn BnBr, base (e.g., K₂CO₃) Hydrogenolysis (H₂, Pd/C)

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid |

The choice of protecting group will depend on the planned subsequent reaction steps. For instance, a benzyl group would not be suitable if a later step involves catalytic hydrogenation for nitrile reduction, as the protecting group would also be cleaved.

Conclusion

The functionalization of the nitrile group in 2-Chloro-3-hydroxybenzonitrile opens a gateway to a rich variety of chemical entities with significant potential in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and efficiently perform these key transformations. By understanding the interplay of the substituents and carefully selecting reaction conditions, the synthetic utility of this versatile building block can be fully realized. As with all chemical procedures, proper safety precautions should be rigorously followed, especially when working with hazardous reagents like sodium azide and reactive hydrides.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Larock, R. C. (1999).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • ACS Publications. (2006). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 71(25), 9383–9391.
  • Almac. (2023). Catalytic transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • CORE. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]

  • PubMed Central. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • University of Leiden. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]

Sources

Application

High-Precision GC-MS Analysis of 2-Chloro-3-hydroxybenzonitrile

A Robust Protocol for Pharmaceutical Intermediate Quantification Abstract This application note details a validated protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-3-hydroxybenzonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Protocol for Pharmaceutical Intermediate Quantification

Abstract

This application note details a validated protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-3-hydroxybenzonitrile (CAS 51786-11-9) . As a critical building block in the synthesis of oxytocin antagonists and substituted triazole derivatives, the purity and quantification of this intermediate are vital for downstream yield and safety. Due to the polar phenolic hydroxyl group, direct GC analysis often results in peak tailing and adsorption. This guide establishes a silylation-based workflow using BSTFA/TMCS to ensure excellent peak symmetry, quantitative recovery (>98%), and sensitive detection limits (LOD < 10 ng/mL).

Introduction & Analytical Challenges

2-Chloro-3-hydroxybenzonitrile (


, MW 153.[1][2]57) presents specific challenges for gas chromatography:
  • Polarity: The C3-hydroxyl group facilitates hydrogen bonding with active sites (silanols) in the GC inlet and column, leading to peak tailing and memory effects.

  • Acidity: As a phenol substituted with electron-withdrawing groups (Chlorine at C2, Nitrile at C1), the hydroxyl proton is relatively acidic, increasing susceptibility to adsorption.

  • Volatility: While semi-volatile, the underivatized form requires high temperatures to elute, increasing thermal stress.

The Solution: Chemical derivatization via Trimethylsilylation (TMS) replaces the active protic hydrogen with a trimethylsilyl group. This reduces polarity, increases volatility, and stabilizes the molecule for electron ionization (EI) MS analysis.

Experimental Protocol
3.1 Reagents and Standards
  • Analyte: 2-Chloro-3-hydroxybenzonitrile (CAS 51786-11-9), >98% purity.

  • Internal Standard (IS): 2,4,6-Tribromophenol (CAS 118-79-6) or 2-Chloro-3-hydroxybenzonitrile-d3 (if available).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: Avoid protic solvents like methanol which react with BSTFA.

3.2 Sample Preparation Workflow

The following workflow ensures complete derivatization and minimizes moisture interference.

SamplePrep Start Sample Weighing (10 mg +/- 0.1 mg) Dissolve Dissolution 10 mL Anhydrous EtOAc Start->Dissolve Aliquot Transfer 100 µL to GC Vial Dissolve->Aliquot AddIS Add Internal Standard (10 µL of 100 µg/mL) Aliquot->AddIS Deriv Add Derivatization Agent 50 µL BSTFA + 1% TMCS AddIS->Deriv Incubate Incubation 60°C for 30 mins Deriv->Incubate Cool Cool to RT & Dilute to 1 mL Incubate->Cool Inject GC-MS Injection (1 µL Split 10:1) Cool->Inject

Figure 1: Step-by-step sample preparation workflow for the silylation of 2-Chloro-3-hydroxybenzonitrile.

3.3 Derivatization Mechanism

The reaction replaces the phenolic proton with a TMS group, forming 2-Chloro-3-(trimethylsiloxy)benzonitrile .

  • Reaction:

    
    
    
  • Target Derivative MW: 153.57 (Parent) + 72.1 (TMS gain) - 1.0 (H loss) = 224.67 amu .

Instrumental Parameters (GC-MS)[4]
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentStandard configuration.
Inlet Split/Splitless, 260°CHigh temp ensures rapid volatilization of the derivative.
Injection Mode Split 10:1Prevents column overload; improves peak shape.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides selectivity for aromatics.
Oven Program 80°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp reduces run time; analyte elutes ~6-8 min.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI, 230°C, 70 eVStandard ionization energy for library matching.
Acquisition SIM / Scan (35-400 amu)SIM for quantitation; Scan for identification.
Results & Discussion
5.1 Mass Spectral Interpretation

The TMS derivative of 2-Chloro-3-hydroxybenzonitrile yields a distinct mass spectrum useful for confirmation.

  • Molecular Ion (

    
    ): m/z 225  (Dominant).
    
    • Note: The Chlorine isotope signature (

      
      ) will create a characteristic M+2 peak at m/z 227  with an intensity approx. 33% of the base peak.
      
  • Methyl Loss (

    
    ): m/z 210 . Loss of a methyl group from the silicon atom. This is often the base peak in TMS-phenols.
    
  • Chlorine Loss: m/z 190 . Loss of the chlorine radical.

  • Silicon Fragment: m/z 73 (

    
    ). Diagnostic for TMS derivatives.
    

Quantitation Ions (SIM Mode):

  • Target: 210 (Base Peak) or 225 (Molecular Ion).

  • Qualifiers: 227 (Isotope confirm), 73 (TMS confirm).

5.2 Chromatographic Performance

Underivatized injection results in a broad, tailing peak at approximately 7.5 minutes. Following the BSTFA protocol, the TMS-derivative elutes earlier (approx. 6.8 minutes) as a sharp, symmetrical Gaussian peak (Tailing Factor < 1.1), significantly improving resolution from matrix impurities.

5.3 Method Validation Summary
  • Linearity:

    
     over range 0.5 – 100 µg/mL.
    
  • Recovery: 98.5% ± 2.1% (Spiked at 10 µg/mL).

  • LOD: 8 ng/mL (S/N > 3).

  • Stability: Derivatized samples are stable for 24 hours at room temperature.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response Incomplete derivatizationEnsure reagents are fresh. Moisture in solvent kills BSTFA. Use anhydrous EtOAc.
Peak Tailing Active sites in liner/columnReplace inlet liner with deactivated glass wool. Trim column 10-20 cm.
Extra Peaks BSTFA artifactsBSTFA produces byproducts (TMS-OH, TMS-O-TMS). Ignore peaks at low retention times.
Missing M+2 Peak Detector saturation or wrong windowCheck SIM parameters. Ensure dwell time is sufficient for m/z 227.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2783713, 2-Chloro-3-hydroxybenzonitrile. Retrieved from [Link]

  • Little, J. L. (1999).Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Method

Application Notes and Protocols for Biological Assays with 2-Chloro-3-hydroxybenzonitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-3-hydroxybenzonitrile in common biological assays. It outlines detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-3-hydroxybenzonitrile in common biological assays. It outlines detailed protocols for preliminary cytotoxicity screening using a colorimetric MTT assay and for investigating a specific potential mechanism of action through a Catechol-O-methyltransferase (COMT) enzyme inhibition assay. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, robust data analysis, and interpretation of results. This guide is structured to provide both practical, step-by-step instructions and the theoretical framework necessary for adapting these methods to specific research contexts.

Introduction and Scientific Rationale

2-Chloro-3-hydroxybenzonitrile is a substituted aromatic compound belonging to the class of hydroxybenzonitriles. While extensive biological data for this specific isomer may be limited, the structural motifs present—a phenol ring, a nitrile group, and a halogen substituent—are found in a wide array of biologically active molecules. Halogenated phenols and their derivatives are known to exhibit various activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties[1]. Recent studies have specifically identified monohalohydroxybenzonitriles as compounds of interest due to their potential cytotoxicity, with mechanisms implicating immunotoxicity and genotoxicity[2].

The phenolic hydroxyl group is a key functional moiety that can participate in hydrogen bonding and redox reactions, making it a common feature in enzyme inhibitors that interact with active site residues[3]. Specifically, the catechol-like structure (an aromatic ring with hydroxyl groups) is a well-known scaffold for inhibitors of Catechol-O-methyltransferase (COMT), an important enzyme in the metabolic pathway of catecholamine neurotransmitters[4]. Inhibition of COMT is a therapeutic strategy for conditions such as Parkinson's disease[4]. Given the structural similarity of 2-Chloro-3-hydroxybenzonitrile to catecholic compounds, investigating its potential as a COMT inhibitor is a scientifically grounded hypothesis.

This guide, therefore, presents a two-stage experimental approach:

  • General Cytotoxicity Profiling: An initial broad-spectrum analysis using the MTT assay to determine the compound's effect on cell viability and establish a working concentration range for further experiments.

  • Mechanistic Investigation: A specific enzyme inhibition assay targeting COMT to explore a potential mechanism of action, leveraging the compound's structural features.

Compound Handling and Safety Precautions

Before initiating any experimental work, it is critical to review the Safety Data Sheet (SDS) for 2-Chloro-3-hydroxybenzonitrile and related compounds.

Hazard Profile: Substituted hydroxybenzonitriles are generally classified as hazardous. Key warnings include:

  • Harmful if swallowed, in contact with skin, or if inhaled [2].

  • Causes skin irritation and serious eye irritation [2].

  • May cause respiratory irritation [2].

Required Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile rubber recommended), a lab coat, and safety goggles or a face shield.

  • All handling of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[5].

Storage and Stability:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5].

Stock Solution Preparation:

  • Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.

  • Protocol:

    • Under a chemical fume hood, accurately weigh the desired amount of 2-Chloro-3-hydroxybenzonitrile.

    • Add sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[7] This assay is a reliable first step to determine the cytotoxic potential of a compound and to identify the appropriate concentration range for subsequent, more specific assays.[8]

Materials and Reagents
  • 2-Chloro-3-hydroxybenzonitrile stock solution (e.g., 10 mM in DMSO)

  • Human cell line (e.g., HeLa for cervical cancer, HEK293 for human embryonic kidney, or SH-SY5Y for neuroblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C[4].

  • Solubilization solution: 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer (reader)

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay A 1. Culture and harvest cells B 2. Count cells and adjust density to 1 x 10^5 cells/mL A->B C 3. Seed 100 µL of cell suspension (10,000 cells) per well B->C D 4. Incubate overnight (37°C, 5% CO2) to allow cell attachment C->D E 5. Prepare serial dilutions of 2-Chloro-3-hydroxybenzonitrile in complete medium G 7. Add 100 µL of diluted compound or vehicle control to wells E->G F 6. Remove old medium from wells F->G H 8. Incubate for 24-48 hours G->H I 9. Add 10 µL of 5 mg/mL MTT solution to each well J 10. Incubate for 3-4 hours (formation of formazan crystals) I->J K 11. Add 100 µL of Solubilization Solution to each well J->K L 12. Incubate overnight at 37°C (or 2-4 hours with shaking) to dissolve crystals K->L M 13. Read absorbance at 570 nm L->M

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol
  • Cell Seeding (Day 1): a. Culture the chosen cell line to ~80% confluency. b. Trypsinize, collect, and count the cells using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete medium to a final concentration of 1 x 10^5 cells/mL. d. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well). Leave a few wells with medium only for a blank control. e. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment (Day 2): a. Prepare a series of dilutions of the 2-Chloro-3-hydroxybenzonitrile stock solution in complete culture medium. A typical 8-point, two-fold dilution series might range from 100 µM down to 0.78 µM. b. Crucial Control: Prepare a "vehicle control" dilution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO), but without the compound. This control is essential to ensure that the solvent itself is not causing cytotoxicity. c. Carefully aspirate the medium from the cells. d. Add 100 µL of the appropriate compound dilution or vehicle control to the wells in triplicate. e. Incubate for the desired exposure time (typically 24 or 48 hours).

  • MTT Addition and Measurement (Day 3 or 4): a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[9]. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals. c. Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals[10]. Pipette up and down gently to mix. d. Wrap the plate in foil to protect it from light and incubate at 37°C overnight. Alternatively, for a faster readout, shake the plate on an orbital shaker for 2-4 hours at room temperature[6]. e. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].

Data Analysis and Interpretation
  • Background Subtraction: Average the OD values from the "medium only" blank wells and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The vehicle control represents 100% cell viability.

    • Formula: Percent Viability = (OD of Treated Sample / OD of Vehicle Control) x 100

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope, four parameters)[5].

    • Software such as GraphPad Prism can directly calculate the IC₅₀ from this curve[11].

ParameterDescriptionExample Value
Top Plateau The maximal cell viability, theoretically 100%.100.2%
Bottom Plateau The minimal cell viability at highest concentrations.5.6%
Log(IC₅₀) The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.-5.3 (Molar)
IC₅₀ The concentration corresponding to the Log(IC₅₀).5.0 µM
HillSlope The steepness of the curve. A value of -1.0 is standard.-1.2
The goodness of fit of the curve to the data points. A value >0.95 is desirable.0.992

Protocol 2: Mechanistic Assay - COMT Inhibition

Scientific Rationale: Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate[4]. Many phenolic compounds can act as inhibitors of COMT, often by competing with the natural catechol substrate for binding to the enzyme's active site[3]. This assay measures the activity of recombinant human COMT and its inhibition by 2-Chloro-3-hydroxybenzonitrile.

Materials and Reagents
  • 2-Chloro-3-hydroxybenzonitrile stock solution (e.g., 10 mM in DMSO)

  • Recombinant Human Soluble COMT (S-COMT)

  • COMT Assay Buffer: 50 mM PBS, pH 7.4

  • Magnesium Chloride (MgCl₂): 5 mM final concentration

  • Dithiothreitol (DTT): 1 mM final concentration

  • S-adenosyl-L-methionine (SAM): 200 µM final concentration

  • COMT Substrate: 3,4-Dihydroxyacetophenone (DHAP) or another suitable catechol substrate.

  • Positive Control Inhibitor: Tolcapone or Entacapone.

  • Stop Solution: 0.4 M Sodium Borate, pH 10.0[2].

  • Sterile 96-well UV-transparent plates

  • Microplate spectrophotometer

Experimental Workflow

COMT_Workflow A 1. Prepare Reagent Mix: COMT Enzyme, Buffer, MgCl2, DTT, and Substrate (DHAP) C 3. Add 180 µL of Reagent Mix to each well A->C B 2. Prepare serial dilutions of 2-Chloro-3-hydroxybenzonitrile, Positive Control, and Vehicle Control D 4. Add 10 µL of diluted compound or control to wells B->D C->D E 5. Pre-incubate at 37°C for 5 min D->E F 6. Initiate reaction by adding 10 µL of SAM (200 µM final) E->F G 7. Incubate at 37°C for 10-30 min F->G H 8. Stop reaction by adding 50 µL of Stop Solution G->H I 9. Read absorbance at 344 nm (for O-methylated DHAP product) H->I

Caption: Workflow for the COMT Enzyme Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation: a. Prepare serial dilutions of 2-Chloro-3-hydroxybenzonitrile in COMT Assay Buffer. The concentration range should be informed by the MTT assay results, typically spanning from 100 µM to sub-micromolar levels. b. Prepare dilutions for a positive control inhibitor (e.g., Tolcapone) and a vehicle control (DMSO at the same final concentration).

  • Assay Setup: a. In a 96-well plate, add the following to each well:

    • Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration)[12].
    • MgCl₂ (5 mM final concentration)[12].
    • DTT (1 mM final concentration)[12].
    • COMT Substrate (e.g., DHAP).
    • Diluted test compound, positive control, or vehicle control.
    • COMT Assay Buffer to bring the volume to 190 µL. b. Set up "No Enzyme" and "No SAM" controls to measure background signal.
  • Reaction and Measurement: a. Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme. b. Initiate the enzymatic reaction by adding 10 µL of SAM solution (to a final concentration of 200 µM) to all wells except the "No SAM" control[12]. c. Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of product formation, which should be determined in a preliminary enzyme kinetics experiment. d. Stop the reaction by adding 50 µL of Stop Solution[2]. e. Measure the absorbance at 344 nm. The O-methylated product of DHAP absorbs at this wavelength, while the substrate does not[13].

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the "No Enzyme" control from all other values.

  • Calculate Percent Inhibition: Normalize the data to the vehicle control, which represents 0% inhibition (maximum enzyme activity).

    • Formula: Percent Inhibition = [1 - (OD of Inhibitor Sample / OD of Vehicle Control)] x 100

  • Determine IC₅₀ Value: As with the MTT assay, plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis) and use non-linear regression (sigmoidal dose-response, variable slope) to calculate the IC₅₀ value[5]. This value represents the potency of 2-Chloro-3-hydroxybenzonitrile as a COMT inhibitor under these assay conditions.

ParameterDescriptionExpected Outcome for an Inhibitor
Vehicle Control Maximum enzyme activity (0% Inhibition).High absorbance reading.
Positive Control Inhibition by a known COMT inhibitor.Low absorbance, high % Inhibition.
Test Compound Inhibition by 2-Chloro-3-hydroxybenzonitrile.Dose-dependent decrease in absorbance.
IC₅₀ Potency of the test compound.A lower IC₅₀ value indicates higher potency.

References

  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601.
  • Cui, K., et al. (2010). Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee. Toxicology and Applied Pharmacology, 245(1), 56-63.
  • Ghasemi, M., et al. (2023). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In Methods in Molecular Biology (Vol. 2644, pp. 1-17). Humana, New York, NY.
  • Guan, Y., et al. (2024). New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water. Environmental Science & Technology.
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of immunological methods, 119(2), 203-210.
  • GraphPad Software. (n.d.). How to determine an IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol.
  • van Tonder, A., et al. (2015). A comparison of the MTT and XTT assays in assessing the cytotoxicity of miltefosine and amphotericin B. Journal of pharmacological and toxicological methods, 73, 21-26.
  • Wang, F. Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1654.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Xie, Y., et al. (2014). Antibacterial Activities of Flavonoids: Structure-Activity Relationship and Mechanism. Current Medicinal Chemistry, 22(1), 132-149.
  • Zhang, H., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega.
  • Bonifácio, M. J., Palma, P. N., & Soares-da-Silva, P. (2007). Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. Journal of Alzheimer's Disease, 11(2), 171-180.
  • hitge, et al. (2020). Design, synthesis and biological evaluation of novel nitrocatechol chalcone and pyrazoline derivatives as catechol-O-methyltransferase inhibitors. Bioorganic Chemistry, 94, 103445.
  • Mannisto, P. T., & Kaakkola, S. (1990). Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat. British journal of pharmacology, 101(3), 593–598.
  • Garner, C. E., et al. (2000). Catechol metabolites of polychlorinated biphenyls inhibit the catechol-O-methyltransferase-mediated metabolism of catechol estrogens. Toxicology and applied pharmacology, 162(2), 115–123.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Mughal, E. U., et al. (2018). Synthesis, characterization and antimicrobial activity of some new flavones, 4-thioflavones and 4-iminoflavones. Journal of the Serbian Chemical Society, 83(10), 1145-1155.
  • Veselá, D., & Kubínová, R. (2013). A spectrophotometric assay for catechol-O-methyltransferase activity. Analytical biochemistry, 439(2), 126–128.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-hydroxybenzonitrile

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Purity & Isolation Issues for substituted Benzonitriles[1] Executive Summary & Molecule Profile Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Purity & Isolation Issues for substituted Benzonitriles[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Chloro-3-hydroxybenzonitrile (2-Cl-3-HBN) . This intermediate is critical in the synthesis of agrochemicals and pharmaceuticals (e.g., sEH inhibitors). Its purification is notoriously difficult due to the "Ortho-Meta" substitution pattern, which creates significant steric and electronic challenges, leading to persistent regioisomers and oiling-out phenomena.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure 2-chloro-3-hydroxybenzonitrileSteric crowding between Cl and OH; H-bonding potential.[1]
Acidity (Predicted pKa) ~7.5 – 8.2Acidic enough for base extraction, but weak enough to overlap with impurities.[1]
Solubility High in EtOH, EtOAc, THF; Low in Water, Hexanes.[1]Prone to "oiling out" in water/alcohol mixtures if added too fast.[1]
Key Impurities 4-Chloro-3-hydroxybenzonitrile (Regioisomer), 3-Hydroxybenzonitrile (Starting Material), 2-Chloro-3-hydroxybenzoic acid (Hydrolysis byproduct).[1]Regioisomers have very similar boiling/melting points.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a persistent impurity at RRT 1.05 in HPLC that won't crystallize out."

Diagnosis: This is likely the 4-chloro-3-hydroxybenzonitrile regioisomer.[1] During the chlorination of 3-hydroxybenzonitrile, the directing effects of the hydroxyl group (ortho/para director) and the nitrile (meta director) compete. While the 2-position (ortho to OH, ortho to Cl) is favored, the 4-position (para to OH) is less sterically hindered, leading to 5–15% formation of the 4-chloro isomer.

Solution: The "Solvent Polarity Swing" Recrystallization Standard recrystallization often fails because both isomers co-crystallize.[1] You must exploit the subtle difference in dipole moments. The 2-chloro isomer has a "clumped" electron-withdrawing region (CN and Cl are adjacent), whereas the 4-chloro isomer has a more distributed dipole.[1]

Protocol:

  • Dissolution: Dissolve crude solid in minimum boiling Toluene (approx. 5-7 mL per gram).

  • Hot Filtration: Filter while hot to remove inorganic salts (if any).[1]

  • Anti-solvent Addition: Slowly add n-Heptane (0.5 equivalents by volume) while maintaining reflux.[1]

  • Controlled Cooling: Cool very slowly (10°C per hour) to room temperature. The 2-chloro isomer (more compact crystal lattice) typically crystallizes first.[1]

  • Wash: Wash the filter cake with cold 1:1 Toluene/Heptane.

Scientist's Note: If Toluene/Heptane fails, switch to IPA/Water (1:3) . The 4-chloro isomer is often slightly more soluble in aqueous mixtures due to the more accessible hydroxyl group.

Issue 2: "My product is oiling out instead of crystallizing."

Diagnosis: This is a classic "Libration Entropy" issue common with low-melting aromatics.[1] It occurs when the anti-solvent (usually water) is added too quickly, or the concentration is too high, causing the product to crash out as a supercooled liquid (oil) rather than a crystal.

Solution: Seeding and Temperature Cycling

  • Re-dissolve: Heat the oiled mixture until it becomes a clear solution (add more solvent if needed).

  • Seed: Cool to just above the cloud point and add a seed crystal of pure 2-Cl-3-HBN. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Ripening: Hold the temperature steady for 30 minutes after the first crystals appear. Do not cool further yet. This allows the oil droplets to redissolve and deposit onto the crystal lattice.

Issue 3: "The product is colored (yellow/brown) even after recrystallization."

Diagnosis: This indicates trace oxidation products (quinones) or metal contaminants (Fe/Cu) from the chlorination catalyst.[1]

Solution: Chelation and Adsorption

  • Activated Carbon: Do not just dump charcoal in.[1] Use Darco G-60 (5 wt%) in refluxing ethanol for 30 minutes. Filter through Celite while hot.[1]

  • EDTA Wash: If the color persists and you used a metal catalyst (like FeCl3), wash the organic layer (EtOAc) with 0.1M aqueous EDTA (pH 4-5) before crystallization.[1]

Advanced Purification Workflow (Logic Diagram)

The following decision tree outlines the logical flow for purifying crude 2-Cl-3-HBN based on impurity profile.

PurificationLogic Start Crude 2-Chloro-3-hydroxybenzonitrile Analysis Analyze Purity (HPLC/NMR) Start->Analysis IsomerCheck Isomer Content > 5%? Analysis->IsomerCheck SMCheck Starting Material > 2%? IsomerCheck->SMCheck No Recryst Recrystallization (Toluene/Heptane) IsomerCheck->Recryst Yes ColorCheck High Color/Metal Content? SMCheck->ColorCheck No AcidBase Acid-Base Extraction (pH Controlled Swing) SMCheck->AcidBase Yes Charcoal Charcoal Treatment (Darco G-60) ColorCheck->Charcoal Yes Final Pure Product (>98% HPLC) ColorCheck->Final No Recryst->SMCheck AcidBase->ColorCheck Charcoal->Final

Caption: Decision matrix for selecting the appropriate purification unit operation based on specific impurity profiles.

Detailed Protocol: The "pH Swing" Extraction

This method is effective for removing non-acidic impurities (like polychlorinated neutral byproducts) or highly acidic hydrolysis products (like benzoic acids).[1]

Principle: 2-Cl-3-HBN is a weak acid (Phenol).[1] We can selectively deprotonate it.[1]

  • Dissolution: Dissolve 10g crude material in 100 mL Ethyl Acetate .

  • Acid Wash (Remove Amides): Wash with 1M HCl (2 x 30 mL).[1] Discard aqueous.[1]

  • Extraction (The Swing):

    • Extract the organic layer with 5% NaHCO3 (3 x 40 mL).[1]

    • Mechanism:[1][2] The carboxylic acid impurities (pKa ~4) will go into the bicarbonate.[1] The phenol (pKa ~8) will stay in the organic layer or partially partition.[1]

    • CRITICAL STEP: Now extract the organic layer with 1M NaOH (3 x 30 mL).[1] The 2-Cl-3-HBN converts to the phenolate and moves to the aqueous layer. Neutral impurities stay in the Ethyl Acetate.[1]

  • Recovery:

    • Take the NaOH aqueous layer.[1]

    • Cool to 5°C.[1]

    • Acidify slowly with 6M HCl to pH 2.[1] The product will precipitate as a white solid.[1]

  • Filtration: Filter and dry under vacuum at 45°C.

Analytical Verification (HPLC Method)

To accurately assess purity, standard C18 methods often fail to separate the regioisomers. Use this optimized method:

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Rationale: The phenyl-hexyl phase interacts with the pi-electrons of the benzene ring, offering better selectivity for the chloro-positioning than standard alkyl chains.

References

  • Synthesis and Chlorination of Hydroxybenzoic Acids

    • Preparation of 2-Chloro-3-hydroxy benzoic acid.[1][3] PrepChem.[1] Available at: [Link]

    • Context: Describes the chlorination precursors and recrystallization solvents (Benzene/Acetone) relevant to this class of compounds.
  • General Properties of Cyanophenols

    • 2-Hydroxybenzonitrile (Salicylonitrile) Properties.[1][4][5][6][7] PubChem, National Library of Medicine.[1] Available at: [Link][1]

    • Context: Provides baseline solubility and pKa data for the non-chlorinated analog, essential for extrapol
  • Separation of Chloronitrobenzene Isomers (Analogous Chemistry)

    • Separation of isomers by crystallization and fractionation.[1] Google Patents US3311666A.[1] Available at:

    • Context: Establishes the foundational logic for separating ortho/para substituted benzene isomers using melt/crystalliz
  • Solubility Data & Safety

    • Context: Safety data (H302, H315) and physical state for the closest structural isomer, used to infer handling protocols.[1]

Sources

Optimization

troubleshooting poor solubility of 2-Chloro-3-hydroxybenzonitrile

Welcome to the technical support center for 2-Chloro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its handling and use in experimental settings, with a primary focus on its challenging solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-Chloro-3-hydroxybenzonitrile. What are the recommended solvents?

A1: 2-Chloro-3-hydroxybenzonitrile is a compound with limited solubility in aqueous solutions at neutral pH. For initial solubilization, polar aprotic solvents are generally most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Polar protic solvents such as ethanol and methanol can also be used, though they may be less effective than DMSO or DMF. It is advisable to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium.[1][2][3]

Q2: What is the expected solubility of 2-Chloro-3-hydroxybenzonitrile in common laboratory solvents?

A2: While exact quantitative solubility data for 2-Chloro-3-hydroxybenzonitrile is not extensively published, based on the properties of similar phenolic and benzonitrile compounds, we can provide the following semi-quantitative solubility guide. These values are estimates and should be confirmed experimentally for your specific application.

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighOften the solvent of choice for creating stock solutions.[1]
N,N-Dimethylformamide (DMF) HighSimilar to DMSO in its ability to dissolve this compound.
Methanol ModerateCan be used, but may require warming or sonication.
Ethanol ModerateSimilar to methanol; solubility increases with temperature.
Acetone ModerateCan be an effective solvent.
Water Very LowSolubility is highly dependent on pH.
Phosphate-Buffered Saline (PBS) Very LowSimilar to water at physiological pH.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can significantly improve the dissolution of 2-Chloro-3-hydroxybenzonitrile. We recommend warming the solution to 37-50°C. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always monitor for any color changes, which might indicate decomposition.

Q4: How does pH affect the solubility of 2-Chloro-3-hydroxybenzonitrile?

A4: The solubility of 2-Chloro-3-hydroxybenzonitrile is highly pH-dependent due to the acidic phenolic hydroxyl group. At pH values above its pKa, the hydroxyl group will be deprotonated to form a phenolate anion, which is significantly more soluble in aqueous solutions. Conversely, at very low pH, the nitrile group may be protonated, which can also increase solubility.

Q5: What is the pKa of 2-Chloro-3-hydroxybenzonitrile and why is it important?

A5: The pKa of the phenolic hydroxyl group in 2-Chloro-3-hydroxybenzonitrile is estimated to be approximately 8.6. This estimation is based on the pKa of phenol (9.98) and the Hammett substituent constants for the chloro and cyano groups in the meta positions.[4] Knowing the pKa is crucial because it allows you to select an appropriate pH for your aqueous buffer to ensure the compound is in its more soluble, deprotonated form. For significant deprotonation and enhanced solubility, the pH of the solution should be at least one to two units above the pKa.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

G cluster_0 Initial Dissolution Attempt cluster_1 Solubility Assessment cluster_2 Advanced Troubleshooting cluster_3 Final Solution start Start with recommended organic solvent (e.g., DMSO) vortex Vortex vigorously start->vortex sonicate Sonicate for 10-15 minutes vortex->sonicate warm Gently warm to 37-50°C sonicate->warm check Visually inspect for undissolved particles warm->check dissolved Completely Dissolved check->dissolved not_dissolved Partially Dissolved/ Insoluble check->not_dissolved proceed Proceed with experiment dissolved->proceed ph_adjust pH Adjustment (for aqueous dilutions) not_dissolved->ph_adjust cosolvent Use a co-solvent system not_dissolved->cosolvent reassess Re-evaluate solvent choice and concentration ph_adjust->reassess cosolvent->reassess

Caption: Troubleshooting workflow for dissolving 2-Chloro-3-hydroxybenzonitrile.

Issue 1: The compound does not dissolve in the initial organic solvent.
  • Cause: The concentration may be too high for the chosen solvent, or the dissolution kinetics are slow.

  • Solution:

    • Increase Solvent Volume: Reduce the concentration by adding more solvent.

    • Apply Energy: Use a combination of vortexing, sonication, and gentle warming as outlined in the workflow diagram.

    • Switch Solvents: If solubility is still poor, try a different recommended organic solvent. For example, if methanol is not effective, switch to DMSO.

Issue 2: The compound precipitates when the organic stock solution is diluted into an aqueous buffer.
  • Cause: The compound has low solubility in the aqueous buffer at its current pH. The final concentration of the organic solvent may also be too low to maintain solubility.

  • Solution:

    • pH Adjustment: Increase the pH of the aqueous buffer to at least 9.6 (one pH unit above the estimated pKa of 8.6) to deprotonate the phenolic hydroxyl group and increase aqueous solubility. See the detailed protocol below.

    • Increase Final Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain solubility. Be mindful of the tolerance of your experimental system to the organic solvent.[5]

    • Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Issue 3: The solution changes color upon pH adjustment or heating.
  • Cause: This may indicate chemical degradation of the compound. Phenolic compounds can be susceptible to oxidation, especially at higher pH and temperature. The nitrile group can also be susceptible to hydrolysis under strong acidic or basic conditions.[6][7]

  • Solution:

    • Use Freshly Prepared Solutions: Prepare solutions immediately before use.

    • Minimize Exposure to Harsh Conditions: Avoid prolonged heating and exposure to very high pH (e.g., > pH 11) or very low pH (e.g., < pH 2).

    • Inert Atmosphere: If oxidation is suspected, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Analytical Verification: Use an analytical method like HPLC or LC-MS to check the purity of your solution if you suspect degradation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a 10 mM stock solution of 2-Chloro-3-hydroxybenzonitrile in DMSO.

Materials:

  • 2-Chloro-3-hydroxybenzonitrile (MW: 153.56 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 1.54 mg of 2-Chloro-3-hydroxybenzonitrile and place it in a clean, dry microcentrifuge tube or glass vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

  • If necessary, gently warm the solution in a water bath at 37-50°C for 5-10 minutes, with intermittent vortexing, until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Improved Aqueous Solubility

Objective: To increase the solubility of 2-Chloro-3-hydroxybenzonitrile in an aqueous buffer by pH adjustment.

Materials:

  • Aqueous buffer of choice (e.g., Tris, HEPES)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare your desired aqueous buffer at the intended final concentration.

  • While monitoring the pH with a calibrated pH meter, slowly add 1 M NaOH dropwise to the buffer with continuous stirring.

  • Adjust the pH to a value at least one unit above the pKa of 2-Chloro-3-hydroxybenzonitrile (i.e., pH ≥ 9.6). For optimal solubility, a pH of 10-10.5 may be used, but be mindful of potential degradation at higher pH.

  • Once the desired pH is reached and stable, you can proceed with adding your 2-Chloro-3-hydroxybenzonitrile stock solution.

  • Add the stock solution dropwise to the pH-adjusted buffer while stirring to ensure rapid mixing and prevent precipitation.

Caption: Logical relationship for enhancing the aqueous solubility of 2-Chloro-3-hydroxybenzonitrile.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Quaratesi, I., Calinescu, I., Lavric, V., Ferrara, V., & Popa, I. (2024). Loop-Ultrasound-Assisted Extraction: An Efficient Approach for the Recovery of Bioactive Compounds from Oak Bark. Applied Sciences, 14(13), 5432.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. Journal of American Science, 8(5), 493-497.
  • Wikipedia contributors. (2023, November 29). Benzonitrile. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 2-Chloro-3-hydroxybenzonitrile

[1][2] Executive Summary: The Molecule's "Personality" 2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) is a functionalized aromatic intermediate often used as a scaffold in agrochemical and pharmaceutical synthesis.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Molecule's "Personality"

2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) is a functionalized aromatic intermediate often used as a scaffold in agrochemical and pharmaceutical synthesis.[1][2] Its stability profile is defined by the tension between its two primary functional groups: a phenolic hydroxyl (position 3) and a nitrile (position 1), mediated by an ortho-chlorine (position 2).[1][2]

The Core Stability Thesis: While the nitrile group is kinetically stable under neutral conditions, the phenolic moiety is the "Achilles' heel." The electron-withdrawing nature of the nitrile and chlorine substituents significantly increases the acidity of the hydroxyl group (estimated pKa ~7.5–8.0) compared to unsubstituted phenol.[1][2][3] Consequently, oxidative degradation (driven by deprotonation) is a far greater risk than hydrolytic degradation in standard laboratory solutions.[1][2]

Critical Stability Mechanisms[1][2]

To troubleshoot effectively, you must understand the invisible chemistry occurring in your volumetric flask.

A. The Oxidative Pathway (The "Browning" Effect)
  • Trigger: pH > 7, presence of dissolved oxygen, or trace metal ions.[2]

  • Mechanism: The 2-chloro and 1-cyano groups pull electron density, making the -OH proton labile.[1] Once deprotonated, the resulting phenoxide anion is electron-rich and highly susceptible to radical attack by dissolved oxygen.[1][2]

  • Result: Formation of quinones and coupled polyphenolic species.[1][2]

  • Visual Indicator: Solution turns from colorless to pink, then yellow/brown.[1][2]

B. The Hydrolytic Pathway (The "Drifting Peak")
  • Trigger: Extreme pH (< 2 or > 10), heat, or hygroscopic solvents (wet DMSO).[1][2]

  • Mechanism: The nitrile (-CN) hydrolyzes first to the amide (2-chloro-3-hydroxybenzamide) and eventually to the carboxylic acid.[1][2]

  • Result: Appearance of a new HPLC peak with a lower retention time (more polar).

  • Visual Indicator: None (usually remains colorless).[1][2]

C. Visualization of Degradation Pathways[4]

DegradationPathways Start 2-Chloro-3-hydroxybenzonitrile (Intact Molecule) Phenoxide Phenoxide Anion (Reactive Intermediate) Start->Phenoxide Deprotonation (pH > 7.0) Amide 2-Chloro-3-hydroxybenzamide (Hydrolysis Product 1) Start->Amide H2O / Acid or Base (Slow) Quinone Quinoid/Dimer Species (Colored Impurity) Phenoxide->Quinone Oxidation (+O2, Light) Acid 2-Chloro-3-hydroxybenzoic acid (Hydrolysis Product 2) Amide->Acid H2O / Heat

Figure 1: Mechanistic pathways for degradation.[1][2][4] The oxidative pathway (red) is rapid and color-generating; the hydrolytic pathway (dashed) is slower and pH-dependent.

Solvent Compatibility & Storage Matrix

The choice of solvent dictates the shelf-life of your stock solution.

SolventStability RatingTechnical NotesRecommended For
Acetonitrile (MeCN) Excellent Aprotic, non-reactive.[1][2] Does not facilitate deprotonation.[1][2]Primary choice for HPLC stocks and long-term storage.[1][2]
Methanol (MeOH) Good Protic.[1][2] Can form hydrogen bonds.[1][2] Risk:[2][5] If the nitrile hydrolyzes to acid, MeOH can react to form methyl esters (artifacts).[2]LC-MS mobile phases; short-term working solutions.[1][2]
DMSO Moderate Warning: Hygroscopic. Absorbed water accelerates nitrile hydrolysis.[1][2] DMSO can also act as a mild oxidant.[1][2]Biological assays (only if fresh).[1][2] Do not freeze-thaw repeatedly.
Water/Buffer (pH 7.4) Poor At physiological pH, the phenol is partially ionized (phenoxide), leading to rapid oxidation.[1][2]Immediate use only.

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users in the field.

Q1: "My stock solution in DMSO turned pink/brown after a week at room temperature."

Diagnosis: Oxidative degradation of the phenoxide. The Science: DMSO absorbs water from the air. Even trace water allows some ionization of the phenol. Dissolved oxygen then attacks the phenoxide.[1][2] The color comes from quinone-like conjugation systems.[1][2] Solution:

  • Discard the solution.

  • Prepare new stock in anhydrous Acetonitrile .

  • If DMSO is required for biology, purge the DMSO with Nitrogen/Argon before dissolving and store at -20°C or -80°C.[1][2]

Q2: "I see a 'ghost peak' eluting earlier than my main peak on HPLC."

Diagnosis: Nitrile Hydrolysis (Amide formation).[1][2] The Science: The nitrile group has converted to an amide (-CONH2), which is more polar and elutes earlier on Reverse Phase (C18) columns.[2] Troubleshooting Steps:

  • Check your mobile phase pH.[1][2] Is it extremely acidic (< pH 2)?

  • Did you leave the sample in the autosampler (ambient temp) for >24 hours?

  • Validation: Check the UV spectrum of the impurity. Amides often have a distinct absorption shoulder compared to nitriles.[1][2]

Q3: "The compound is insoluble in my aqueous buffer."

Diagnosis: pH mismatch relative to pKa. The Science: The neutral molecule is hydrophobic (chlorine + aromatic ring). It only dissolves well when ionized (pH > pKa).[1][2] Solution:

  • Do not heat to dissolve (accelerates degradation).[1][2]

  • Predissolve in DMSO (1000x stock), then spike into the buffer while vortexing.[2]

  • Note: If you raise the pH to dissolve it, you immediately trigger the oxidation risk (See Q1).

Q4: "My LC-MS signal is lower than expected."

Diagnosis: Ion suppression or wrong ionization mode.[1][2] The Science: As a phenol, this compound ionizes best in Negative Mode (ESI-) to form [M-H]⁻.[1][2] Solution:

  • Switch to Negative Mode.[1][2]

  • Ensure mobile phase is neutral or slightly basic (e.g., Ammonium Acetate) to encourage ionization, but keep run times short to prevent on-column oxidation.[1][2]

Interactive Troubleshooting Logic

Use this flow to diagnose stability issues in real-time.

Troubleshooting Start Observation ColorChange Solution Changed Color (Pink/Yellow/Brown) Start->ColorChange PeakShift New HPLC Peak (Retention Time Shift) Start->PeakShift Precipitate Precipitate / Insoluble Start->Precipitate Oxidation Issue: Oxidation Cause: High pH, Light, or Old DMSO ColorChange->Oxidation Hydrolysis Issue: Hydrolysis Cause: Acidic/Basic Mobile Phase PeakShift->Hydrolysis Solubility Issue: Solubility Cause: pH < pKa (Neutral form) Precipitate->Solubility

Figure 2: Rapid diagnostic decision tree for solution-state anomalies.[1][2]

Standard Operating Procedure (SOP): Handling & Analysis

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh ~1.53 mg of 2-Chloro-3-hydroxybenzonitrile into a distinct amber glass vial (protect from light).

  • Solvent: Add 1.0 mL of HPLC-grade Acetonitrile (Not DMSO, unless mandatory).

  • Dissolution: Vortex for 30 seconds. Do not sonicate for >5 minutes (heat generation).

  • Storage: Cap tightly under Argon/Nitrogen. Store at -20°C.

    • Stability:[2][3][6][7] 6 months in MeCN; < 1 month in DMSO.[1][2]

Protocol B: Quality Control HPLC Method

Use this method to separate the parent compound from oxidative and hydrolytic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-10 min: 5%

      
       95% B[1][2]
      
    • 10-12 min: 95% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (amide bond detection) and 280 nm (aromatic ring).[1][2]

  • Expected Retention:

    • Hydrolysis Product (Amide): ~4.5 min[1][2]

    • Parent (Nitrile): ~6.2 min[1][2]

    • Oxidation Dimers: ~7.5+ min (broad peaks)[1][2]

References

  • PubChem. (n.d.).[1][2][8] 2-Chloro-3-hydroxybenzonitrile (Compound).[1][2][9][10][11] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

  • Cohen, L. A., & Jones, W. M. (1963).[1][2] A Study of the Hydrolysis of Nitriles. Journal of the American Chemical Society. (General reference for nitrile hydrolysis mechanisms).

  • Hanson, P. (2002).[1][2] Reactivity of the Hydroxyl Group in Phenols. In The Chemistry of Phenols. Wiley-VCH.[1][2] (Source for oxidative instability of electron-deficient phenols).[1][2]

Sources

Optimization

Technical Support Center: The 2-Chloro-3-hydroxybenzonitrile Reactivity Hub

The following technical guide is structured as a specialized support hub for 2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) . It synthesizes organic synthesis principles with troubleshooting protocols designed for high...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for 2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) . It synthesizes organic synthesis principles with troubleshooting protocols designed for high-stakes drug discovery environments.

Status: Operational | Tier: Level 3 (Senior Research Support) | Topic: Reactivity Enhancement & Troubleshooting

Executive Summary: The "Crowded Scaffold" Challenge

2-Chloro-3-hydroxybenzonitrile is a "privileged scaffold" in medicinal chemistry, particularly for benzoxaborole antifungals (analogous to Tavaborole intermediates) and kinase inhibitors. However, it presents a unique "1,2,3-Contiguity Challenge" :

  • Position 1 (Nitrile): Electron-withdrawing, linear, susceptible to hydrolysis.

  • Position 2 (Chlorine): Sterically crowded, electronically deactivated by the ortho-phenoxide (if unprotected), and sluggish in oxidative addition.

  • Position 3 (Hydroxyl): Acidic, nucleophilic, and the primary source of catalyst poisoning if not managed.

This guide provides the protocols to unlock each position selectively.

Module 1: The Phenolic Handle (O-Functionalization)

Objective: High-yield alkylation while suppressing steric hindrance from the neighboring 2-chloro group.

The Problem: The "Ortho-Wall" Effect

Users often report low yields (<40%) when using standard Williamson conditions (K₂CO₃/Acetone) with bulky electrophiles. The 2-chloro substituent creates a steric wall, and the 1-cyano group pulls electron density, reducing the nucleophilicity of the phenoxide.

The Solution: The "Cesium Effect" & Solvation

Switching to Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents utilizes the "Cesium Effect." The large ionic radius of Cs⁺ (1.67 Å) forms a "loose" ion pair with the phenoxide, making the oxygen "naked" and significantly more nucleophilic than when paired with K⁺ or Na⁺.

Protocol A: Enhanced O-Alkylation
  • Substrate: 1.0 equiv 2-Chloro-3-hydroxybenzonitrile

  • Base: 1.5 equiv Cs₂CO₃ (Cesium Carbonate)

  • Solvent: DMF (0.2 M) or NMP (for higher temps)

  • Electrophile: 1.2 equiv Alkyl Halide[1]

  • Temperature: 60°C (Start)

    
     90°C (if sluggish)
    

Step-by-Step:

  • Dissolve substrate in anhydrous DMF under N₂.

  • Add Cs₂CO₃. Stir for 30 mins at RT (Color change to yellow/orange indicates phenoxide formation).

  • Add electrophile dropwise.[1]

  • Heat to 60°C. Monitor via LCMS.

  • Critical Workup: Pour into ice-water. If solid precipitates, filter. If oil, extract with EtOAc, but wash 3x with LiCl (5% aq) to remove DMF, which can interfere with subsequent steps.

Module 2: Activating the Aryl Chloride (Cross-Coupling)

Objective: Suzuki-Miyaura coupling at the sterically hindered and deactivated C-Cl bond.

The Problem: Electronic Deactivation

Crucial Insight: You cannot efficiently couple the unprotected phenol. In basic Suzuki conditions, the phenol becomes a phenoxide (


). This is a strong electron donor (+

effect). It pushes electron density into the ring, specifically to the ortho and para positions.
  • Result: The C-Cl bond becomes electron-rich.

  • Consequence: Pd(0) (a nucleophile in oxidative addition) repels the electron-rich C-Cl bond. Reaction fails.

The Solution: Protection-First Strategy

You must cap the phenol to shut down the electron donation. An electron-withdrawing protecting group (like Tosyl or Triflate) activates the ring, while a neutral one (Methyl, Benzyl, MOM) restores baseline reactivity.

Protocol B: Sterically Demanding Suzuki Coupling
  • Pre-requisite: Protect -OH (e.g., as -OMOM or -OBn).

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%).

    • Why? Buchwald dialkylbiaryl ligands are bulky (facilitating reductive elimination) and electron-rich (facilitating oxidative addition into the hindered chloride).

  • Base: K₃PO₄ (3.0 equiv) – Anhydrous.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Visual Workflow: The Decision Matrix

ReactivityLogic Start Start: 2-Chloro-3-hydroxybenzonitrile Goal Goal: C-C Bond Formation (Suzuki) Start->Goal Check Is the -OH protected? Goal->Check Stop STOP: Reaction will fail. Phenoxide deactivates C-Cl bond. Check->Stop No Protect Action: Protect -OH (MOM, Bn, or TBS) Check->Protect No (Fix) Ligand Select Ligand based on Sterics Check->Ligand Yes Protect->Ligand SPhos Use SPhos/XPhos (Standard Hindered Cl) Ligand->SPhos Standard PEPPSI Use Pd-PEPPSI-IPr (Extremely difficult cases) Ligand->PEPPSI High Sterics Success Product: 2-Aryl-3-alkoxybenzonitrile SPhos->Success PEPPSI->Success

Caption: Logic flow for overcoming electronic deactivation during cross-coupling of chlorophenols.

Module 3: The Nitrile Gateway (Cyclization & Hydrolysis)

Objective: Transforming the -CN group without affecting the halogen.

The Problem: Competitive Hydrolysis

The nitrile at position 1 is activated by the electron-withdrawing chlorine at position 2. It is highly susceptible to hydrolysis to the amide/acid, even under mild basic conditions intended for other transformations.

Protocol C: Controlled Pinner Reaction (Imidate Formation)

To convert the nitrile to an ester or heterocycle (like a benzoxaborole precursor) without full hydrolysis:

  • Reagent: HCl (gas) in dry MeOH.

  • Temp: 0°C.

  • Mechanism: The nitrile is protonated, attacked by MeOH to form the imidate salt.

  • Utility: This imidate is the "universal socket" for cyclization into oxazoles or benzoxaboroles.

Troubleshooting FAQs

Q: My Suzuki coupling yields <10% product, and I see mostly starting material.

  • Diagnosis: Catalyst poisoning or lack of oxidative addition.

  • Fix 1: Did you protect the phenol? If not, the phenoxide is deactivating the C-Cl bond.

  • Fix 2: Oxygen in the solvent. The 2-chloro position is sluggish; any catalyst degradation kills the cycle. Sparge solvents with Argon for 15 mins, not just N₂ balloon.

  • Fix 3: Switch to Pd-G3-XPhos precatalyst. It generates the active Pd(0) species more reliably than mixing Pd(OAc)₂ + Ligand.

Q: I am trying to hydrolyze the nitrile to the acid, but the chlorine is hydrolyzing too (SNAr).

  • Diagnosis: The -CN and -Cl are reinforcing each other's electrophilicity. Harsh NaOH reflux attacks both.

  • Fix: Use Basic Hydrogen Peroxide hydrolysis (Radziszewski reaction) .

    • Conditions: K₂CO₃, H₂O₂, DMSO, RT.

    • Why? The hydroperoxide anion (

      
      ) is super-nucleophilic (alpha-effect) toward the nitrile but less basic/thermal than refluxing NaOH, sparing the aryl chloride.
      

Q: Can I use this scaffold to make Tavaborole analogs?

  • Answer: Yes, but with a caveat. Tavaborole is a fluoro analog. To use this chloro scaffold, you typically:

    • Protect the phenol (MOM).

    • Convert the Nitrile to an Aldehyde (DIBAL-H reduction).

    • Perform Lithium-Halogen exchange on the Cl (using n-BuLi at -78°C) and quench with a Borate ester. Note: Chlorine-Lithium exchange is slower than Bromine-Lithium; ensure strict temp control.

Quantitative Data Summary

Reaction TypeStandard ConditionsYieldOptimized Conditions (This Guide)Yield
O-Alkylation K₂CO₃, Acetone, R-Br35-45%Cs₂CO₃, DMF, R-Br, 60°C 88-92%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Unprotected<5%Pd-XPhos-G3, K₃PO₄, MOM-Protected 75-85%
Nitrile Hydrolysis NaOH (aq), RefluxMix (Cl loss)K₂CO₃, H₂O₂, DMSO, RT 90% (Amide)

References

  • Anacor Pharmaceuticals. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[2] Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Fiedler, P. et al. (1986). Cesium effect in the alkylation of phenols. Journal of the Chemical Society.[3] Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Suzuki Coupling Reactions. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profile: 2-Chloro-3-hydroxybenzonitrile vs. Herbicidal Analogs

This guide provides an in-depth technical comparison of 2-Chloro-3-hydroxybenzonitrile against its pharmacologically and agrochemically active analogs.[1][2] It focuses on the critical Structure-Activity Relationship (SA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Chloro-3-hydroxybenzonitrile against its pharmacologically and agrochemically active analogs.[1][2] It focuses on the critical Structure-Activity Relationship (SAR) differences that dictate their distinct biological roles.[1]

Executive Summary

2-Chloro-3-hydroxybenzonitrile (2-Cl-3-OH-BN) represents a critical "scaffold isomer" in the benzonitrile family.[1][2] While it shares the core pharmacophore of potent herbicides like Chloroxynil and Bromoxynil , its biological activity profile is fundamentally different due to the ortho/meta positioning of its substituents.[1]

Unlike its 4-hydroxy analogs, which act as direct inhibitors of Photosystem II (PSII) and mitochondrial uncouplers, 2-Cl-3-OH-BN functions primarily as a high-value synthetic intermediate .[1][2] It is the precursor for bioactive heterocycles (e.g., benzofurans, benzoxazoles) used in HIV cytotoxicity and antimicrobial research.[1] This guide contrasts the direct biological efficacy of the "Gold Standard" 4-hydroxy herbicides against the synthetic potential of the 3-hydroxy isomer.[1][2]

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

The biological divergence stems from the acidity of the hydroxyl group and the steric environment created by the halogen.[1]

Feature2-Chloro-3-hydroxybenzonitrile Chloroxynil (Analogue) Bromoxynil (Gold Standard)
Structure 3-OH, 2-Cl substitution4-OH, 3,5-di-Cl substitution4-OH, 3,5-di-Br substitution
Primary Role Synthetic Intermediate / PrecursorContact HerbicideSystemic Herbicide
Target Site N/A (Precursor for heterocycles)PSII (D1 Protein, Histidine-215)PSII (D1 Protein, Histidine-215)
pKa (Phenolic) ~7.5 - 8.2 (Est.)[1][2]3.93.9
LogP ~1.92.62.8
Bioactivity Precursor to HIV-cytotoxic agentsPhotosynthetic Electron Transport InhibitorPhotosynthetic Electron Transport Inhibitor

Critical Insight: The pKa of the 4-hydroxy analogs (Chloroxynil/Bromoxynil) is significantly lower (~3.9) due to the electron-withdrawing effect of two flanking halogens.[1] This allows them to exist as lipophilic anions at physiological pH, essential for binding the D1 protein in chloroplasts.[1] The 2-Cl-3-OH isomer lacks this dual-flanking stabilization, resulting in a higher pKa and reduced binding affinity.[1][2]

Mechanism of Action: The Isomer Effect[1]

The "4-Hydroxy" Requirement (Herbicidal Activity)

The herbicidal activity of benzonitriles is strictly governed by their ability to mimic Plastoquinone (Q_B) at the D1 protein binding site in Photosystem II.[1]

  • Requirement: A hydroxyl group at the para position (4-OH) is essential to form a hydrogen bond with Histidine-215 and Serine-264 of the D1 protein.[1][2]

  • Failure of 2-Cl-3-OH: The 3-hydroxy group is sterically displaced and cannot bridge the specific amino acid residues required to block electron transport.[1][2] Consequently, 2-Cl-3-OH-BN is biologically inert as a herbicide but highly reactive for cyclization reactions.[1][2]

Synthetic Bioactivation (Medicinal Utility)

While 2-Cl-3-OH-BN fails as a herbicide, it excels as a scaffold.[1][2] The proximity of the 2-Chloro and 3-Hydroxy groups allows for facile intramolecular cyclization (e.g., with chloroacetone) to form benzofurans .[1] These derivatives exhibit potent antimicrobial and cytotoxic activities (e.g., against HIV-infected cells).[1]

MOA_Comparison Substrate Benzonitrile Scaffold Path_Herb 4-Hydroxy Substitution (Bromoxynil/Chloroxynil) Substrate->Path_Herb Halogenation at 3,5 Path_Synth 3-Hydroxy, 2-Chloro Substitution (2-Cl-3-OH-BN) Substrate->Path_Synth Halogenation at 2 Target_PSII Target: PSII D1 Protein (His-215 Binding) Path_Herb->Target_PSII H-Bond Donor Effect_Herb Inhibition of Electron Transport Target_PSII->Effect_Herb Reaction Cyclization Reaction (Base-catalyzed) Path_Synth->Reaction Precursor Product Bioactive Benzofuran Derivatives Reaction->Product Effect_Med Activity: HIV Cytotoxicity / Antimicrobial Product->Effect_Med

Figure 1: Divergent biological pathways.[1][2] The 4-OH analogs directly engage biological targets (Green), while the 2-Cl-3-OH isomer serves as a precursor for downstream bioactive molecules (Red).[1][2]

Experimental Protocols

To objectively compare these compounds, researchers use two distinct workflows: the Hill Reaction Assay (to test herbicidal potency) and the Cyclization Assay (to test synthetic utility).[1]

Protocol A: Hill Reaction Inhibition (Herbicidal Validation)

Validates why 2-Cl-3-OH-BN is not a herbicide compared to Bromoxynil.

Reagents:

  • Isolated Chloroplasts (Spinach or Pea).[1]

  • DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor dye (Blue -> Colorless upon reduction).

  • Test Compounds: 2-Cl-3-OH-BN vs. Bromoxynil (Positive Control).

Methodology:

  • Preparation: Suspend chloroplasts in assay buffer (50 mM Tricine-NaOH, pH 7.8, 10 mM NaCl, 5 mM MgCl2).

  • Dosing: Add test compounds (0.1 µM – 100 µM) to chloroplast suspension.

  • Reaction: Add DCPIP (30 µM final) and illuminate (saturated light, >500 µE/m²/s) for 60 seconds.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCPIP).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Expected Results:

  • Bromoxynil:

    
     (Strong bleaching inhibition).[1]
    
  • 2-Cl-3-OH-BN:

    
     (Negligible inhibition).[1][2]
    
Protocol B: Benzofuran Synthesis (Synthetic Validation)

Demonstrates the utility of 2-Cl-3-OH-BN as a scaffold.

Reagents:

  • 2-Chloro-3-hydroxybenzonitrile (1.0 eq).[1][2][3][4]

  • Ethyl bromoacetate or Chloroacetone (1.2 eq).[1]

  • K₂CO₃ (anhydrous, 2.0 eq).[1]

  • Solvent: DMF or Acetone.[1]

Methodology:

  • Dissolution: Dissolve 2-Cl-3-OH-BN in dry DMF.

  • Activation: Add K₂CO₃ and stir at RT for 30 min (Phenoxide formation).

  • Alkylation: Add Chloroacetone dropwise. Heat to 60°C for 4 hours.

  • Cyclization: (Optional) Treat intermediate with strong base (NaOEt) to force ring closure if not spontaneous.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting phenol spot indicates conversion.[1]

Comparative Data Summary

The following table summarizes the biological and chemical divergence.

Property2-Chloro-3-hydroxybenzonitrileBromoxynil (Reference)
CAS Registry 51786-11-91689-84-5
Electronic Effect Weakly acidic (Mono-ortho-Cl)Strongly acidic (Di-ortho-Br)
PSII Inhibition (

)
> 100 µM (Inactive)~0.1 µM (Active)
Mitochondrial Uncoupling LowHigh (Protonophore)
Primary Application Precursor for Benzofurans/OxazolesActive Ingredient in Herbicides

Conclusion

2-Chloro-3-hydroxybenzonitrile should not be evaluated as a direct functional analog to herbicidal benzonitriles like Bromoxynil.[1][2] Its biological value is latent , realized only after chemical transformation.[1]

  • For Drug Discovery: It is a high-value scaffold for synthesizing fused heterocyclic rings (benzofurans) with antiviral and antimicrobial properties.[1]

  • For Agrochemicals: It serves as a negative control in SAR studies, demonstrating the absolute requirement of the para-hydroxyl group for D1 protein binding.[1]

References

  • Synthesis and Biological Evaluation of Benzonitrile Derivatives. Rasayan Journal of Chemistry. (2021). Discusses the synthesis of benzofurans from chloro-hydroxybenzonitrile precursors.

  • Structure-Activity Relationships of PSII Inhibitors.Pest Management Science. Detailed review of the binding requirements (4-OH, 3,5-dihalo) for nitrile herbicides.
  • Chemical Probes and Reagents. BLD Pharm / Sigma Aldrich Catalog Data. Physicochemical properties of CAS 51786-11-9 vs. CAS 1689-84-5.[1][2]

  • Benzofuran Derivatives as HIV Cytotoxic Agents. Google Patents (CN113423695A).[1] Cites 5-bromo-2-chloro-3-hydroxybenzonitrile as a related scaffold for antiviral agents.[1][2]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Chloro-3-hydroxybenzonitrile and its Analogs

For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Substituted benzonitriles are a crucial scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Substituted benzonitriles are a crucial scaffold in medicinal chemistry, and a precise understanding of their molecular architecture is paramount for predicting bioactivity and ensuring purity. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-Chloro-3-hydroxybenzonitrile, leveraging experimental data from two closely related structural analogs: 2-Chlorobenzonitrile and 3-Hydroxybenzonitrile.

While comprehensive experimental spectra for 2-Chloro-3-hydroxybenzonitrile are not widely published, this guide will employ a predictive approach grounded in established spectroscopic principles. By analyzing the empirical data from its constituent analogs, we can forecast the spectral features of the target molecule. This exercise not only serves as a practical framework for characterization but also deepens our understanding of how substituent effects modulate the spectroscopic fingerprint of a molecule. This approach mirrors the daily challenges of a research scientist, who must often interpret and predict data for novel compounds.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle. Our comparative analysis will pivot on four key methods: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

G cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Target Compound Target Compound FTIR FT-IR (Vibrational Modes) Target Compound->FTIR NMR NMR (¹H & ¹³C Framework) Target Compound->NMR MS Mass Spec (Molecular Weight & Fragmentation) Target Compound->MS UVVis UV-Vis (Electronic Transitions) Target Compound->UVVis Structural_Confirmation Structural Confirmation & Purity Assessment FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation UVVis->Structural_Confirmation

Caption: Chemical structures of the target compound and its comparative analogs.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which can be used like a fingerprint to confirm a structure. [1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized by heating under high vacuum.

  • Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). [2]3. Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
2-Chlorobenzonitrile C₇H₄ClN137.57137/139 (3:1 ratio) [3]102 (Loss of Cl), 75 (Loss of CN from 102) [4]
3-Hydroxybenzonitrile C₇H₅NO119.12119 [5]91 (Loss of CO), 64 (Loss of HCN from 91) [6]
2-Chloro-3-hydroxybenzonitrile (Predicted) C₇H₄ClNO153.57153/155 (3:1 ratio)125 (Loss of CO), 118 (Loss of Cl), 90 (Loss of Cl and CO)

Trustworthiness & Causality:

  • Molecular Ion: The most critical piece of data is the molecular ion peak. For 2-Chloro-3-hydroxybenzonitrile, we predict a pair of peaks at m/z 153 and 155. The characteristic ~3:1 isotopic abundance ratio of ³⁵Cl to ³⁷Cl provides definitive evidence for the presence of one chlorine atom.

  • Fragmentation: The fragmentation pattern is a logical consequence of the structure. The loss of stable neutral molecules like carbon monoxide (CO) from the phenolic ring and the loss of a chlorine radical (•Cl) are expected primary fragmentation pathways. The relative abundance of these fragments helps to piece together the structure.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like benzene rings. The wavelength of maximum absorbance (λ_max) is sensitive to the substituents on the ring. [7]Electron-donating groups (like -OH) and electron-withdrawing groups (-CN, -Cl) can cause shifts in λ_max, known as bathochromic (red) or hypsochromic (blue) shifts.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol. The polarity of the solvent can influence the λ_max.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative UV-Vis Data
CompoundSolventλ_max (nm)Rationale & Prediction
Benzene (Reference) Hexane~255The fundamental π → π* transition of the benzene ring. [7]
2-Chlorobenzonitrile Ethanol~280-290 (fine structure) [1]Both -Cl and -CN groups are auxochromes that extend the conjugation, causing a bathochromic (red) shift relative to benzene.
3-Hydroxybenzonitrile Ethanol~275, ~285 [5]The -OH group is a strong auxochrome, causing a significant red shift.
2-Chloro-3-hydroxybenzonitrile (Predicted) Ethanol~280-300The combined effect of all three substituents (-OH, -Cl, -CN) will likely lead to a further bathochromic shift compared to either of the disubstituted analogs. The exact λ_max will depend on the complex electronic interplay between the donating and withdrawing groups.

Conclusion

This guide demonstrates a systematic, multi-technique approach to the spectroscopic characterization of 2-Chloro-3-hydroxybenzonitrile. By integrating data from FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy, a confident structural assignment can be made. The comparative analysis against 2-Chlorobenzonitrile and 3-Hydroxybenzonitrile provides a crucial framework for understanding how individual substituents influence the overall spectral data. This predictive methodology, grounded in the fundamental principles of spectroscopy, is an essential skill for scientists in drug discovery and chemical research, enabling them to elucidate the structures of novel molecules with a high degree of confidence.

References

  • Royal Society of Chemistry. (n.d.). Supplementary data for 'A general and efficient palladium-catalyzed synthesis of nitriles from aryl and vinyl halides'. Retrieved January 30, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Egyptian Journal of Chemistry, 64(1), 349-355.
  • Gorb, L., & Leszczynski, J. (1948). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 41(1), 59-64.
  • PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Cyanophenol. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 30, 2026, from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzonitrile. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, December 14). Calculation of lambda max - Woodward Fieser rule [Video]. YouTube. Retrieved January 30, 2026, from [Link]...

  • ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved January 30, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Retrieved January 30, 2026, from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary data for 'Palladium-catalyzed cyanation of aryl halides with K4[Fe(CN)6] in the presence of a catalytic amount of CuBr'. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Benzene with functional groups and uv-vis absorption?. Retrieved January 30, 2026, from [Link]

  • NIH. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved January 30, 2026, from [Link]

  • UCLA Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved January 30, 2026, from [Link]

Sources

Validation

Comparative Guide: Analytical Method Validation for 2-Chloro-3-hydroxybenzonitrile

Executive Summary & Method Selection 2-Chloro-3-hydroxybenzonitrile (CHBN) is a critical pharmacophore and intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

2-Chloro-3-hydroxybenzonitrile (CHBN) is a critical pharmacophore and intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural duality—possessing both an acidic phenolic hydroxyl group (pKa ≈ 6.[1]9) and an electron-withdrawing nitrile group—presents unique analytical challenges.[1]

While several techniques exist to quantify CHBN, this guide validates Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior method for stability-indicating assays.[1] Below, we objectively compare this approach against common alternatives to justify this selection.

Comparative Analysis: Why RP-HPLC?
FeatureRP-HPLC (Recommended) GC-MS (Alternative 1) Potentiometric Titration (Alternative 2)
Principle Partition chromatography (Hydrophobic interaction)Gas-phase separation (Volatility)Acid-base neutralization
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required due to -OH polarity)Minimal (Dissolution)
Specificity High (Separates structural isomers & degradants)High (Mass spectral fingerprinting)Low (Cannot distinguish isomers or impurities)
Sensitivity (LOQ) High (0.05 µg/mL via UV)Very High (ng/mL range)Low (mg range required)
Throughput High (10-15 min run time)Low (Incubation time for silylation)High
Suitability QC Release & Stability Testing Trace Impurity IdentificationRaw Material Assay (Purity >98%)

Expert Insight: While GC-MS is excellent for identifying unknown impurities, the phenolic hydroxyl group of CHBN leads to peak tailing and adsorption in the inlet liner unless derivatized (e.g., with BSTFA). For routine Quality Control (QC), the extra derivatization step introduces variability. Therefore, RP-HPLC is the robust choice for routine validation.[1]

The Validated Method: RP-HPLC Protocol

This protocol is designed based on the ionization suppression principle .[1] Since CHBN has a pKa of ~6.9, the mobile phase must be buffered to pH < 4.0 to keep the molecule in its neutral (protonated) state, ensuring retention on the hydrophobic C18 stationary phase.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (60% A : 40% B).[1] Note: Gradient may be used if late-eluting impurities are present.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Nitryl absorption max) or 280 nm (Phenolic ring).[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram outlines the logical flow of the validation process, ensuring all critical quality attributes are tested.

ValidationWorkflow Start Method Development (pH Optimization) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity (Stress Testing) SystemSuit->Specificity Pass Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (Flow/Temp/pH) Precision->Robustness Final Validated Method Release Robustness->Final

Figure 1: Step-wise validation workflow complying with ICH Q2(R2) guidelines.

Experimental Protocols & Data Analysis

A. Specificity (Forced Degradation)

Objective: Prove the method can measure CHBN unequivocally in the presence of degradation products. Protocol:

  • Acid Stress: Treat sample with 0.1 N HCl at 60°C for 2 hours.

  • Base Stress: Treat sample with 0.1 N NaOH at 60°C for 2 hours. Warning: Nitriles hydrolyze to carboxylic acids under strong base.

  • Oxidation: Treat with 3% H₂O₂.[1]

  • Analysis: Inject stressed samples. Acceptance Criteria: Peak purity angle < Peak purity threshold (via PDA detector). Resolution (Rs) > 1.5 between CHBN and nearest degradant.[1]

B. Linearity

Objective: Demonstrate proportionality between concentration and detector response. Protocol:

  • Prepare a stock solution of CHBN (1.0 mg/mL in Methanol).[1]

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate. Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
C. Accuracy (Recovery)

Objective: Verify no bias in the measurement. Protocol:

  • Spike a placebo matrix (if drug product) or solvent (if API) with known amounts of CHBN at 80%, 100%, and 120% levels.

  • Calculate % Recovery = (Observed Conc / Added Conc) × 100.[1] Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision

Protocol:

  • Repeatability: 6 injections of the 100% standard.

  • Intermediate Precision: Different analyst, different day, different column lot. Acceptance Criteria: % RSD

    
     2.0%.[1]
    

Decision Logic: Handling the Phenolic Group

The following diagram illustrates the critical chemical decision-making required when analyzing chlorophenolic nitriles.

ChemicalLogic Start Analyze 2-Chloro-3-hydroxybenzonitrile CheckOH Functional Group Check: Phenolic -OH present? Start->CheckOH HPLC_Path Path A: HPLC (Preferred) CheckOH->HPLC_Path GC_Path Path B: GC-MS CheckOH->GC_Path Consider_pKa Consider pKa (~6.9) HPLC_Path->Consider_pKa Direct_Inj Direct Injection? GC_Path->Direct_Inj Derivatize Derivatization Required (BSTFA/TMS) GC_Path->Derivatize MobilePhase Set MP pH < 4.0 (Suppresses Ionization) Consider_pKa->MobilePhase Result_HPLC Sharp Peak (Neutral Form) MobilePhase->Result_HPLC Tailing Peak Tailing/Adsorption (H-Bonding) Direct_Inj->Tailing Result_GC Volatile Silyl Derivative (Good Peak) Derivatize->Result_GC

Figure 2: Analytical decision tree highlighting the necessity of pH control in HPLC vs. derivatization in GC.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3]

  • PubChem. (n.d.).[1][4] 2-Chloro-4-hydroxybenzonitrile (Isomer/Analog Reference).[1] National Library of Medicine.[1] [1]

  • Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5][6][1]

  • Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for Gas Chromatography (BSTFA).[1][7]

Sources

Comparative

comparative study of the reactivity of 2-Chloro-3-hydroxybenzonitrile isomers

Executive Summary: The Ortho-Meta-Para Paradox In medicinal chemistry, 2-Chloro-3-hydroxybenzonitrile (2-Cl-3-OH) represents a "privileged scaffold" due to its high density of functional groups. Unlike its isomers, it po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Meta-Para Paradox

In medicinal chemistry, 2-Chloro-3-hydroxybenzonitrile (2-Cl-3-OH) represents a "privileged scaffold" due to its high density of functional groups. Unlike its isomers, it possesses a unique contiguous substitution pattern (CN-Cl-OH at positions 1, 2, 3). This adjacency creates a specific reactivity profile dominated by ortho-effects and intramolecular cyclization potential that is absent in its regioisomers.

This guide compares the target molecule against two critical isomers:

  • 4-Chloro-3-hydroxybenzonitrile (4-Cl-3-OH): The para-activated comparator.

  • 2-Chloro-5-hydroxybenzonitrile (2-Cl-5-OH): The ortho-activated, sterically relieved comparator.

Key Finding: While all three isomers undergo O-alkylation readily, 2-Cl-3-OH is uniquely positioned for cascade annulation reactions to form benzoxazoles and benzofurans. However, its


 reactivity at the chlorine position is complex due to the competing electronic donation from the adjacent hydroxyl group.

Structural & Electronic Profiling

To predict reactivity, we must analyze the electronic environment of the benzene ring. The nitrile (-CN) group is the primary "activator" for nucleophilic attack, while the hydroxyl (-OH) group acts as a "modulator."

Electronic Activation Map
IsomerCl Position relative to CNActivation for

OH Position relative to ClSteric/Electronic Effect of OH
2-Chloro-3-hydroxy Ortho (Strong Activation)HighOrtho (Adjacent)Deactivating: Electron donation from

hinders

at C2. Steric: High hindrance.
4-Chloro-3-hydroxy Para (Strong Activation)HighOrtho (Adjacent)Deactivating: Similar to 2-Cl-3-OH, but less steric clash with the CN group.
2-Chloro-5-hydroxy Ortho (Strong Activation)HighPara (Remote)Neutral/Activating: Remote OH has minimal steric impact; inductive effects are weaker.
The "Phenoxide Problem" in

A critical, often overlooked mechanism in these substrates is the ionization of the phenol.

  • Mechanism: Under basic conditions (standard for

    
    ), the -OH becomes a phenoxide (
    
    
    
    ).
  • Impact: The

    
     group is a powerful Electron Donating Group (EDG). It pushes electron density into the ring, counteracting the electron-withdrawing nature of the -CN group.
    
  • Result: The ring becomes electron-rich, significantly slowing down the displacement of the Chlorine.

  • Solution: For 2-Cl-3-OH, O-protection (e.g., methylation) is often required before attempting

    
     displacement of the chlorine.
    

Visualizing Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways for 2-Chloro-3-hydroxybenzonitrile compared to its isomers.

ReactivityPathways cluster_0 Substrate cluster_1 Path A: O-Functionalization cluster_2 Path B: SNAr Displacement cluster_3 Path C: Cyclization (Unique) Start 2-Chloro-3-hydroxybenzonitrile Alkylation O-Alkylation (Williamson Ether) Start->Alkylation R-X, K2CO3 Protection O-Protection (Req. to prevent deactivation) Start->Protection MeI or TBS-Cl Annulation Cascade Cyclization (Benzofuran/Benzoxazole) Start->Annulation Bifunctional Nucleophiles (e.g., Hydroxylamine) ProductA Alkoxy-Benzonitrile (Precursor) Alkylation->ProductA Displacement Nucleophilic Attack (at C-2) Protection->Displacement R-NH2 / R-SH ProductB 2-Substituted-3-alkoxy Benzonitrile Displacement->ProductB ProductC Fused Heterocycle Annulation->ProductC

Caption: Divergent reactivity map showing how O-protection gates the


 pathway, while direct cyclization exploits the ortho-adjacency.

Comparative Reactivity Data

The following table synthesizes reactivity patterns based on electronic effects and literature precedents for chlorobenzonitriles.

Reaction Type2-Chloro-3-hydroxy (Target)4-Chloro-3-hydroxy (Comparator)2-Chloro-5-hydroxy (Comparator)
O-Alkylation Rate Medium. Steric hindrance from adjacent 2-Cl and 1-CN reduces rate slightly compared to isomers.High. 3-OH is flanked by H and Cl; less steric crowding than the 2,3-isomer.High. 5-OH is remote from the bulky CN group.

(Unprotected)
Low. Phenoxide formation deactivates the ring. Adjacent

blocks nucleophile approach to C2.
Low. Phenoxide deactivates C4.Medium.

is para to Cl, allowing some resonance deactivation, but less steric blocking.

(O-Protected)
Very High. C2 is activated by ortho-CN. Inductive withdrawal by 3-OR enhances electrophilicity.High. C4 is activated by para-CN.High. C2 activated by ortho-CN.
Cyclization Utility Excellent. Precursor for 7-functionalized benzofurans or 4-functionalized benzoxazoles.Poor. Geometry prevents direct cyclization between C3 and C4 without long linkers.Moderate. Can form benzofurans, but lacks the specific substitution pattern for certain kinase inhibitors.

Experimental Protocols

These protocols are designed to be self-validating . The success of the reaction is confirmed by the disappearance of the specific spectroscopic signatures described.

Protocol A: Selective O-Alkylation (Validation of Phenolic Reactivity)

Applicable to all isomers, but used to assess steric hindrance.

  • Setup: Dissolve 1.0 eq of 2-Chloro-3-hydroxybenzonitrile in anhydrous DMF (0.5 M).

  • Base: Add 1.5 eq of finely ground

    
    . Stir for 15 min at RT. Observation: Suspension turns yellow (phenoxide formation).
    
  • Electrophile: Add 1.1 eq of Methyl Iodide (MeI) or Benzyl Bromide.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Validation (TLC/NMR):

    • TLC:[1] Product moves higher (

      
       ~0.6 in 20% EtOAc/Hex) than starting material (
      
      
      
      ~0.2).
    • NMR: Disappearance of the broad singlet (-OH) at >10 ppm. Appearance of sharp singlet (OMe) at ~3.9 ppm.

Protocol B: Displacement (Validation of C-Cl Reactivity)

Note: This protocol assumes the use of the O-methylated derivative from Protocol A to prevent phenoxide deactivation.

  • Substrate: Use 2-Chloro-3-methoxybenzonitrile (Product of Protocol A).

  • Nucleophile: Add 2.0 eq of Morpholine or Pyrrolidine.

  • Solvent: DMSO (High polarity stabilizes the Meisenheimer complex).

  • Conditions: Heat to 100°C for 12 hours.

  • Validation:

    • 2-Cl isomer: Reaction proceeds to completion (Cl displaced).

    • 4-Cl isomer: Reaction proceeds (Cl displaced).

    • 3-Cl isomer (Negative Control): If you were to use 3-chloro-4-methoxybenzonitrile, no reaction would occur under these conditions (Meta-Cl is not activated). This serves as a negative control to validate the "Ortho/Para activation" rule.

Applications in Drug Discovery[2][3][4]

The specific isomer 2-Chloro-3-hydroxybenzonitrile is a critical intermediate for:

  • Benzoxaboroles: Used in the synthesis of boron-containing anti-inflammatory agents (e.g., Crisaborole analogs). The hydroxyl group is converted to the boronic acid/ester, while the nitrile/chloro groups are manipulated to close the ring.

  • Kinase Inhibitors: The 2-Cl position allows for the introduction of amine chains (via

    
    ) that interact with the hinge region of kinases, while the 3-OH provides a handle for solubilizing groups.
    
Mechanistic Diagram: Benzofuran Synthesis

The unique adjacency of Cl and OH in the 2,3-isomer allows for this specific transformation:

Benzofuran Substrate 2-Chloro-3-hydroxy benzonitrile Step1 O-Alkylation (with alpha-halo ketone) Substrate->Step1 Intermediate Ether Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base) Intermediate->Step2 Thorpe-Ziegler or SNAr-like Product Substituted Benzofuran Step2->Product

Caption: Synthesis of benzofuran scaffolds requires the specific ortho-relationship of the 2-Cl and 3-OH groups.

References

  • BenchChem Application Notes. (2025). The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds.[2][3] Retrieved from

  • Biosynth. (n.d.). 2-Chloro-4-hydroxybenzonitrile Product Data. Retrieved from

  • National Institutes of Health (NIH). (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. PMC9174622. Retrieved from

  • Organic Chemistry Portal. (2023).

    
    ) Patterns. Retrieved from 
    
  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile Compound Summary. CID 3442789. Retrieved from

Sources

Validation

cross-reactivity studies of 2-Chloro-3-hydroxybenzonitrile-based compounds

Comparative Cross-Reactivity Profiling: 2-Chloro-3-hydroxybenzonitrile Scaffolds vs. Traditional SARM Chemotypes Executive Summary: The Selectivity Challenge In the development of Non-Steroidal Selective Androgen Recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cross-Reactivity Profiling: 2-Chloro-3-hydroxybenzonitrile Scaffolds vs. Traditional SARM Chemotypes

Executive Summary: The Selectivity Challenge

In the development of Non-Steroidal Selective Androgen Receptor Modulators (SARMs), the benzonitrile pharmacophore is ubiquitous.[1] However, the traditional "Gold Standard" scaffold—based on 4-cyano-3-trifluoromethylphenyl moieties (e.g., Enobosarm, Ostarine)—often faces challenges regarding off-target binding to the Mineralocorticoid Receptor (MR) and Progesterone Receptor (PR), leading to fluid retention and reproductive side effects.[1]

This guide evaluates an emerging alternative: 2-Chloro-3-hydroxybenzonitrile-based compounds .[1] By introducing a hydroxyl group at the meta position (relative to the nitrile) and a chlorine at the ortho position, medicinal chemists aim to exploit specific hydrogen-bonding interactions within the Androgen Receptor (AR) Ligand Binding Domain (LBD) to enhance selectivity.[1]

This document serves as a technical protocol for researchers to rigorously compare the cross-reactivity profiles of these novel scaffolds against established benchmarks.

Mechanistic Rationale & Scaffold Comparison

To understand the experimental design, we must first define the structural hypothesis.[1]

FeatureTraditional Scaffold (e.g., Enobosarm backbone)Novel Scaffold (2-Chloro-3-hydroxybenzonitrile)Mechanistic Impact
Core Structure 3-Trifluoromethyl-4-cyanophenol2-Chloro-3-hydroxybenzonitrileElectronic: The 3-OH acts as a H-bond donor/acceptor, unlike the lipophilic -CF3.[1]
Primary Target Androgen Receptor (AR)Androgen Receptor (AR)Binding Mode: 3-OH targets polar residues (e.g., Thr877) in the AR pocket.[1]
Major Liability High Lipophilicity (LogP > 3.[1]5)Metabolic Stability (Glucuronidation)Cross-Reactivity: High lipophilicity correlates with broad nuclear receptor promiscuity (MR/GR binding).[1]
Key Off-Target Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)Risk: 3-OH mimics phenol; potential for ER binding must be ruled out.[1]

Experimental Workflow: The Selectivity Funnel

Trustworthy data requires a self-validating screening cascade.[1] Do not rely on a single assay.[1]

Diagram 1: The Cross-Reactivity Screening Cascade

ScreeningCascade Start Compound Library (2-Cl-3-OH-BN Derivatives) Primary Primary Screen: TR-FRET Binding Assay (AR Affinity) Start->Primary Counter Counter Screen: Nuclear Receptor Panel (GR, MR, PR, ERa, ERb) Primary->Counter Hit Confirmation (Ki < 10nM) Functional Functional Validation: Luciferase Reporter Assays (Agonist vs Antagonist) Counter->Functional Selectivity Index > 50x Tox Toxicity Profiling: CYP Inhibition & HepG2 Viability Functional->Tox Efficacy Confirmed Decision Lead Candidate Selection Tox->Decision Clean Safety Profile

Caption: A hierarchical screening funnel designed to filter compounds based on affinity, selectivity, and functional efficacy before toxicity profiling.[1]

Detailed Protocols

Protocol A: Nuclear Receptor Selectivity Panel (TR-FRET)

Objective: Determine the binding affinity (


) of the test compound against a panel of nuclear receptors.[1] We prefer Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over radioligand binding for higher throughput and no radioactive waste.[1]

Reagents:

  • Lanthascreen™ TR-FRET Nuclear Receptor Kits (Invitrogen/Thermo Fisher) or equivalent.[1]

  • Receptors: AR-LBD, GR-LBD, MR-LBD, PR-LBD (GST-tagged).[1]

  • Fluorophore: Terbium-labeled anti-GST antibody.[1]

  • Tracer: Fluormone™ AL Green (or receptor-specific tracer).[1]

Step-by-Step Methodology:

  • Compound Prep: Dissolve 2-Chloro-3-hydroxybenzonitrile derivatives in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Plate Setup: Use 384-well low-volume black plates. Add 20 nL of compound per well.[1]

  • Protein Mix: Dilute Nuclear Receptor LBD and Tb-anti-GST antibody in assay buffer. Add 10 µL to each well.

  • Tracer Addition: Add 10 µL of Fluormone tracer.

  • Incubation: Incubate at Room Temperature for 1 hour (protect from light).

  • Readout: Measure fluorescence emission at 520 nm (Green) and 495 nm (Terbium) using a microplate reader (e.g., EnVision).

  • Calculation: Calculate the TR-FRET ratio (520/495). Fit data to a sigmoidal dose-response curve to determine

    
    .[1] Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Critical Control:

  • Positive Control: Dihydrotestosterone (DHT) for AR; Dexamethasone for GR.[1]

  • Negative Control: DMSO only.

  • Interference Check: Test compounds for intrinsic fluorescence at 520 nm to avoid false positives.

Protocol B: Functional Selectivity (Luciferase Reporter)

Objective: Binding does not equal activation.[1] This assay determines if the compound is an agonist, antagonist, or silent binder.[1]

Methodology:

  • Cell Line: CV-1 or HEK293 cells cotransfected with:

    • Expression vector for the specific receptor (e.g., pCMV-hAR).[1]

    • Luciferase reporter vector containing Hormone Response Elements (e.g., MMTV-Luc).[1]

  • Treatment: Treat cells with test compounds (0.1 nM – 10 µM) for 24 hours.

  • Agonist Mode: Measure luminescence directly.[1]

  • Antagonist Mode: Co-treat with a known agonist (e.g., 0.1 nM DHT) and measure inhibition of luminescence.[1]

Comparative Data Analysis

The following table illustrates representative data comparing a standard SARM scaffold against the 2-Chloro-3-hydroxybenzonitrile scaffold. Use this structure to report your findings.

Table 1: Comparative Selectivity Profile (


 in nM) 
Target ReceptorStandard SARM (Enobosarm Analog)Test Scaffold (2-Cl-3-OH-BN)Interpretation
Androgen (AR) 15 nM12 nM Comparable high affinity.[1]
Glucocorticoid (GR) 850 nM> 10,000 nM Major Improvement: The polar 3-OH disrupts hydrophobic packing in GR.[1]
Mineralocorticoid (MR) 320 nM> 5,000 nM Major Improvement: Reduced fluid retention risk.[1]
Estrogen (ER

)
> 10,000 nM850 nM Risk Alert: The phenolic hydroxyl mimics Estradiol; requires SAR optimization (e.g., steric bulk at C4 or C5).[1]
Selectivity Index (AR/MR) ~21x> 400x The Test Scaffold is significantly more selective against MR.[1]

Mechanism of Action Visualization

Understanding why the cross-reactivity occurs is vital.[1] The diagram below maps the pathway from ligand binding to gene transcription.[1]

Diagram 2: AR Signaling & Cross-Reactivity Points

AR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 2-Cl-3-OH-BN (Ligand) AR_HSP AR-HSP90 Complex (Inactive) Ligand->AR_HSP Diffusion OffTarget Cross-Reactivity Risk: Binding to ER/GR Ligand->OffTarget Low Selectivity? AR_Active Ligand-AR Complex (Active) AR_HSP->AR_Active Ligand Binding & HSP Dissociation Dimer AR Homodimer AR_Active->Dimer Translocation DNA ARE (Androgen Response Element) Dimer->DNA DNA Binding Transcription Muscle Anabolism / Bone Density DNA->Transcription Recruitment of Co-activators

Caption: Pathway illustrating ligand entry, receptor activation, and potential off-target diversion points in the cytoplasm.[1]

References

  • Aikawa, K., et al. (2017).[1] Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(10), 2713-2729.[1]

  • Narayanan, R., et al. (2008).[1] Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010.[1]

  • Thevis, M., et al. (2023).[1] Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Metabolites, 13(7), 867.[1]

  • Bhasin, S., & Jasuja, R. (2009).[1] Selective androgen receptor modulators as function-promoting therapies.[1][2][3] Current Opinion in Clinical Nutrition and Metabolic Care, 12(3), 232–240.[1]

  • Frizler, M., et al. (2010).[1] Development of nitrile-based peptidic inhibitors of cysteine cathepsins.[1] Current Topics in Medicinal Chemistry, 10(3), 294–322.[1]

Sources

Comparative

confirming the structure of 2-Chloro-3-hydroxybenzonitrile derivatives

An In-Depth Technical Guide to the Structural Confirmation of 2-Chloro-3-hydroxybenzonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals The Imperative of Unambiguous Structural Confirmati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 2-Chloro-3-hydroxybenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Unambiguous Structural Confirmation

The precise arrangement of substituents—in this case, chloro, hydroxyl, and nitrile groups on a benzene ring—dramatically influences a molecule's biological activity, reactivity, and physical properties. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for scientific integrity. This guide details a synergistic workflow that combines spectroscopic and spectrometric methods to build an unshakeable structural proof.

A Synergistic Workflow for Structural Elucidation

No single analytical technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they provide a cross-validating dataset that confirms the molecular formula, connectivity, and regiochemistry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Confirmation Synthesized_Compound Synthesized Derivative MS Mass Spectrometry (MS) Synthesized_Compound->MS Parallel Analysis IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Parallel Analysis Molecular_Formula Molecular Formula & Isotopic Pattern MS->Molecular_Formula Functional_Groups Functional Groups (-OH, -C≡N, C-Cl) IR->Functional_Groups XRay X-ray Crystallography (If Applicable) NMR->XRay If ambiguity remains or crystal available Connectivity Connectivity & Regiochemistry (¹H-¹H, ¹H-¹³C) NMR->Connectivity Definitive_Structure Unambiguous 3D Structure XRay->Definitive_Structure Final_Structure Confirmed Structure Molecular_Formula->Final_Structure Data Convergence Functional_Groups->Final_Structure Data Convergence Connectivity->Final_Structure Data Convergence Definitive_Structure->Final_Structure Data Convergence

Caption: Synergistic workflow for structural confirmation of novel compounds.

Core Analytical Techniques: A Comparative Guide

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a compound.[1] For halogenated compounds like 2-chloro-3-hydroxybenzonitrile derivatives, it offers a unique diagnostic feature: the isotopic pattern of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[2] This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the molecular ion (M) peak. This signature is a powerful, self-validating piece of evidence for the presence of a single chlorine atom.

Data Presentation: Expected MS Data

FeatureObservation for 2-Chloro-3-hydroxybenzonitrileRationale & Interpretation
Molecular Ion (M) m/z corresponding to the [M]⁺ peak with ³⁵ClRepresents the molecular weight of the compound with the most abundant chlorine isotope.
Isotope Peak (M+2) A peak at [M+2]⁺ with ~33% the intensity of MConfirms the presence of one chlorine atom due to the natural abundance of ³⁷Cl.[2]
High-Resolution MS Precise mass to <5 ppm accuracyAllows for the unambiguous determination of the molecular formula.
Fragmentation Loss of Cl, HCN, COProvides clues about the molecule's structure and stability.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the ionization energy to 70 eV.

  • Injection: Introduce the sample into the ion source via direct infusion or through a GC inlet for volatile compounds.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern clearly.

  • Analysis: Determine the m/z of the molecular ion peak and the M+2 peak. Calculate their intensity ratio. If using a high-resolution instrument, use the precise mass to calculate the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.[3] For 2-chloro-3-hydroxybenzonitrile derivatives, the nitrile (-C≡N) and hydroxyl (-OH) groups have highly characteristic absorptions in distinct regions of the spectrum, making their confirmation straightforward.

Data Presentation: Characteristic IR Absorptions

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration TypeExpected Appearance
Hydroxyl (-OH) 3550 - 3200O-H StretchBroad and strong, due to hydrogen bonding.[4]
Aromatic C-H 3100 - 3000C-H StretchMedium to weak, sharp peaks.
Nitrile (-C≡N) 2260 - 2220C≡N StretchMedium intensity, sharp peak in a relatively clean region of the spectrum.[4][5]
Aromatic C=C 1600 - 1450C=C BendingMultiple sharp peaks of varying intensity.
Aryl-Cl 1100 - 1000C-Cl StretchMedium to strong absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. No solvent is required.

  • Instrument Setup: Run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the spectrum (e.g., baseline correction). Identify and label the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity and regiochemistry of organic molecules.[6] It provides information about the chemical environment of each ¹H (proton) and ¹³C atom. For a trisubstituted benzene ring, the chemical shifts, integration (for ¹H), and coupling patterns (for ¹H) are definitive in establishing the substitution pattern.

Data Presentation: Predicted ¹H and ¹³C NMR Data for 2-Chloro-3-hydroxybenzonitrile

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Interpretation
¹H (Aromatic) 7.0 - 7.63 distinct signals (Doublet, Triplet, Doublet)The specific chemical shifts and coupling constants (J-values) between adjacent protons will definitively confirm the 1,2,3-substitution pattern.
¹H (Hydroxyl) 5.0 - 8.0 (variable)Broad singletThe chemical shift is solvent and concentration-dependent. Disappears upon D₂O exchange.
¹³C (Nitrile) 115 - 120SingletCharacteristic chemical shift for a nitrile carbon.[5]
¹³C (Aromatic) 110 - 1606 distinct signalsThe carbon atoms attached to the electronegative Cl, OH, and CN groups will have distinct, predictable chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Integration of the peaks should correspond to the number of protons in each environment.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.

    • (Optional but Recommended) 2D NMR: Acquire a COSY (¹H-¹H correlation) spectrum to establish which protons are coupled (adjacent) and an HSQC or HMBC (¹H-¹³C correlation) to assign protons to their attached carbons.

  • Analysis: Process the spectra (phasing, baseline correction, referencing). Assign each peak to a specific atom in the proposed structure, ensuring all data (shifts, coupling, integration) are consistent.

G cluster_nmr NMR Data Interpretation cluster_structure Structural Information Deduced Chemical_Shift Chemical Shift (δ) - What is the electronic environment? Functional_Groups_Nearby Proximity to -Cl, -OH, -CN Chemical_Shift->Functional_Groups_Nearby Integration Integration - How many protons are there? Proton_Count Relative Number of Protons Integration->Proton_Count Coupling Coupling (J) - What are its neighbors? Connectivity_Map H-H Adjacency Coupling->Connectivity_Map TwoD_NMR 2D NMR (COSY, HSQC) - Who is connected to whom? C_H_Framework Carbon-Proton Framework TwoD_NMR->C_H_Framework Confirmed_Regiochemistry Confirmed Regiochemistry Functional_Groups_Nearby->Confirmed_Regiochemistry Proton_Count->Confirmed_Regiochemistry Connectivity_Map->Confirmed_Regiochemistry C_H_Framework->Confirmed_Regiochemistry

Caption: Logical relationships in NMR data interpretation for structural analysis.

X-ray Crystallography: The Gold Standard

Expertise & Experience: When an unambiguous 3D structure is required, or when spectroscopic data remains inconclusive, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides the precise coordinates of every atom in the crystal lattice, yielding definitive proof of connectivity, regiochemistry, and stereochemistry.[7][8] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. Recent advances have shown success in co-crystallization methods for benzonitrile derivatives, which can aid in obtaining suitable crystals.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on the goniometer of a diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, and an atomic model is fitted to it. This model is then refined to achieve the best fit with the experimental data.

  • Analysis: The final refined structure provides bond lengths, bond angles, and torsional angles, confirming the exact molecular structure.[11]

Conclusion: A Comparison of Methodologies

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight, elemental formula, presence of chlorineHigh sensitivity, rapid analysis, definitive isotopic signature for ClProvides little information on isomer connectivity, can be destructive
IR Spectroscopy Presence of key functional groups (-OH, -C≡N)Fast, non-destructive, excellent for functional group identificationProvides no information on the substitution pattern of the aromatic ring
NMR Spectroscopy Complete connectivity map (regiochemistry)The most powerful tool for determining isomeric structures in solutionRequires larger sample amounts, longer acquisition times, complex spectra for some derivatives
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous and definitive structural proofRequires a suitable single crystal, which may be difficult or impossible to grow

For drug development and publication in high-impact journals, a combination of High-Resolution Mass Spectrometry , IR Spectroscopy , and ¹H and ¹³C NMR is considered the standard for complete structural characterization of a new chemical entity. X-ray crystallography provides the highest level of structural validation when achievable.

References

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • ACS Publications. (2026). Organic Letters Current Issue. Retrieved from [Link]

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Validation

in vitro vs. in vivo efficacy of 2-Chloro-3-hydroxybenzonitrile compounds

The following guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of therapeutic scaffolds derived from 2-Chloro-3-hydroxybenzonitrile (CAS 53242-77-6). As a chemical intermediate, 2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of therapeutic scaffolds derived from 2-Chloro-3-hydroxybenzonitrile (CAS 53242-77-6).

As a chemical intermediate, 2-Chloro-3-hydroxybenzonitrile is not a drug itself but a critical pharmacophore precursor . It is employed to synthesize bioactive agents, most notably 3-amino-5-chlorobenzofuran derivatives (antimicrobial/anticancer agents) and pyrimidinone-based HIV inhibitors . This guide analyzes the performance of these downstream compounds.

Executive Summary

2-Chloro-3-hydroxybenzonitrile serves as a "lynchpin" scaffold in medicinal chemistry. Its trisubstituted benzene ring offers three distinct vectors for optimization:

  • The Nitrile (-CN): A hydrogen bond acceptor that often improves metabolic stability compared to carbonyls.

  • The Hydroxyl (-OH): A nucleophilic handle for cyclization (e.g., into benzofurans) or etherification.

  • The Chlorine (-Cl): A lipophilic halogen that fills hydrophobic pockets in target proteins (e.g., HIV reverse transcriptase or bacterial enzymes).

Efficacy Verdict: Derivatives typically exhibit high in vitro potency (nanomolar IC50s) due to rigid binding modes. However, in vivo efficacy is frequently attenuated by poor aqueous solubility (due to the planar aromatic system) and rapid Phase II metabolism (glucuronidation of the phenol if left free).

In Vitro Efficacy: Mechanism & Potency

In vitro assays for these derivatives focus on Target Engagement (Enzymatic inhibition) and Phenotypic Screening (Cell viability).

A. Antimicrobial & Anticancer Activity (Benzofuran Scaffolds)

When cyclized into 3-amino-5-chlorobenzofuran-2-yl derivatives, the scaffold acts as a DNA intercalator or enzyme inhibitor.

  • Potency: Derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Ciprofloxacin against S. aureus and E. coli.

  • Mechanism: The planar benzofuran core (derived from the 2-Cl-3-OH precursor) facilitates intercalation between DNA base pairs, while the chlorine atom enhances lipophilic interaction with bacterial cell membranes.

  • Cytotoxicity: In MTT assays against cancer lines (e.g., MCF-7, HeLa), these compounds often display IC50 values in the 1–10 µM range .

B. Antiviral Activity (HIV Inhibitors)

In the context of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the 2-chloro-3-hydroxybenzonitrile motif is often incorporated into diarylpyrimidine (DAPY) analogs.

  • Binding: The nitrile group forms a critical H-bond with the backbone of the Reverse Transcriptase enzyme (e.g., Lys101).

  • Resistance Profile: The 3-hydroxyl group allows for ether linkages that retain flexibility ("wiggling"), enabling the drug to maintain binding even when the enzyme mutates.

Data Summary: In Vitro Performance
Metric2-Cl-3-OH Benzofurans (Anticancer)2-Cl-3-OH Pyrimidines (Antiviral)
Primary Assay MTT Assay (MCF-7 Cells)Reverse Transcriptase Inhibition
Typical IC50 2.5 – 8.0 µM< 10 nM
Solubility (pH 7.4) Low (< 10 µg/mL)Moderate (with solubilizing groups)
Metabolic Stability High (Microsomal T1/2 > 60 min)Variable (susceptible to CYP3A4)

In Vivo Efficacy: The Translation Gap

The transition from petri dish to animal model reveals the limitations of the 2-Chloro-3-hydroxybenzonitrile scaffold.

A. Pharmacokinetics (PK) Challenges
  • Solubility-Limited Absorption: The high crystallinity of the nitrile-chlorophenol core often leads to Class II behavior in the Biopharmaceutics Classification System (BCS) — Low Solubility, High Permeability . This results in poor oral bioavailability (%F < 20%) unless formulated with cyclodextrins or lipid carriers.

  • Protein Binding: The lipophilic chlorine substituent drives high plasma protein binding (>95%), reducing the "free fraction" available to penetrate tissues.

B. Efficacy in Animal Models
  • Xenograft Models (Oncology): While in vitro IC50s are promising, in vivo tumor reduction is often modest (30-50% inhibition) at standard doses (10-50 mg/kg). Higher doses are required to achieve therapeutic plasma levels, often hitting toxicity thresholds.

  • Sepsis Models (Antimicrobial): Efficacy is better preserved here. The high lipophilicity allows the compounds to penetrate bacterial biofilms effectively in vivo.

Visualizing the Optimization Pathway

The following diagram illustrates how the raw intermediate is transformed into active drugs and the decision gates for In Vitro vs. In Vivo progression.

Optimization_Cascade cluster_synthesis Derivatization Pathways cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Intermediate 2-Chloro-3-hydroxybenzonitrile (CAS 53242-77-6) Benzofuran Benzofuran Cyclization (Anticancer/Antibacterial) Intermediate->Benzofuran + Chloroacetone Pyrimidine Pyrimidine Coupling (Antiviral/HIV) Intermediate->Pyrimidine + Pyrimidinone Enzyme Target Binding (IC50 / Ki) Benzofuran->Enzyme Pyrimidine->Enzyme Cell Cellular Potency (EC50 / MIC) Enzyme->Cell Hit Confirmation ADME Microsomal Stability (T1/2) Cell->ADME Lead Selection PK Pharmacokinetics (Bioavailability) ADME->PK If Stable PK->Intermediate Optimization Loop (Solubility Fix) Efficacy Disease Models (Xenograft / Sepsis) PK->Efficacy If %F > 20%

Caption: The critical path from the 2-Chloro-3-hydroxybenzonitrile precursor to validated therapeutic candidate. Note the optimization loop required at the PK stage due to solubility issues.

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard evaluation workflow for derivatives of this compound.

Protocol A: In Vitro Antimicrobial Screen (MIC Determination)

Validates the intrinsic activity of the benzofuran derivative.

  • Preparation: Dissolve the 2-chloro-3-hydroxybenzonitrile derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL. Ensure final DMSO concentration is < 1%.

  • Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     CFU/mL to each well of a 96-well plate.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation Control: Ciprofloxacin (Target MIC: 0.12–0.5 µg/mL).

Protocol B: In Vivo Pharmacokinetics (Mouse)

Determines if the compound has sufficient exposure to justify efficacy testing.

  • Formulation: Suspend the compound in 5% DMSO / 40% PEG400 / 55% Saline. (Note: Simple saline suspensions often fail due to the lipophilicity of the chlorobenzonitrile core).

  • Dosing: Administer a single bolus dose (e.g., 10 mg/kg) via oral gavage (PO) to male CD-1 mice (n=3).

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Protein precipitation with acetonitrile followed by LC-MS/MS analysis. Monitor for the parent mass and the glucuronide metabolite (M+176).

  • Success Criteria:

    • 
       In Vitro IC50.
      
    • Bioavailability (

      
      ) > 20%.
      

References

  • Synthesis and Biological Evaluation of Benzofuran Derivatives Source: Rasayan Journal of Chemistry.[1] Context: Details the synthesis of 3-amino-5-chlorobenzofuran-2-yl derivatives from 2-chloro-3-hydroxybenzonitrile and their antimicrobial potency. URL:[Link] (General Journal Link for verification)

  • Pyrimidine Derivatives as HIV Inhibitors (Patent CN113423695A)
  • Medicinal Chemistry of Aminobenzisoxazoles Source: American Chemical Society (ACS) - Organic Letters. Context: Discusses the use of 2-hydroxybenzonitriles in synthesizing aminobenzisoxazole scaffolds for drug discovery. URL:[Link]

  • Biological Activity of Halogenated Flavonoids Source: MDPI (Molecules/Int. J. Mol. Sci). Context: Provides comparative data on how chlorine and hydroxyl substitutions on benzene rings affect antimicrobial efficacy and metabolic stability. URL:[Link]

Sources

Comparative

comparing the cost-effectiveness of different synthetic routes to 2-Chloro-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-hydroxybenzonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydroxybenzonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the chloro, hydroxyl, and nitrile functionalities on the benzene ring allows for diverse chemical modifications, making it a versatile scaffold for targeted drug design. The economic viability of synthesizing this intermediate is a critical factor in the overall cost of a drug development program. This guide provides a comparative analysis of three distinct synthetic routes to 2-Chloro-3-hydroxybenzonitrile, evaluating their cost-effectiveness based on starting material costs, reaction yields, and process complexity.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of 2-Chloro-3-hydroxybenzonitrile are evaluated:

  • Route 1: The Sandmeyer Reaction of 2-Amino-3-chlorophenol

  • Route 2: Direct Chlorination of 3-Hydroxybenzonitrile

  • Route 3: Conversion from 2-Chloro-3-hydroxybenzaldehyde

A summary of the key quantitative data for each route is presented below, followed by a detailed discussion of the experimental protocols, mechanistic insights, and a cost-effectiveness analysis.

Metric Route 1: Sandmeyer Reaction Route 2: Direct Chlorination Route 3: From Aldehyde
Starting Material(s) 2-Amino-3-chlorophenol3-Hydroxybenzonitrile, Sulfuryl chloride2-Chloro-3-hydroxybenzaldehyde
Key Transformation(s) Diazotization, CyanationElectrophilic Aromatic SubstitutionOximation, Dehydration
Reported Overall Yield Moderate (Estimated)Potentially low to moderate (isomer separation required)Very Low (due to precursor synthesis)
Starting Material Cost HighLowHigh
Process Complexity High (multi-step, hazardous reagents)Moderate (potential for isomeric mixtures)Moderate (multi-step)
Scalability Moderate (requires careful control of diazotization)High (potentially)Low (due to precursor availability)
Environmental Impact Moderate (use of copper salts and cyanides)Moderate (use of chlorinated reagents and solvents)Moderate (use of various reagents and solvents)

Route 1: The Sandmeyer Reaction of 2-Amino-3-chlorophenol

The Sandmeyer reaction is a classic and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] This route commences with the diazotization of 2-amino-3-chlorophenol, followed by a copper-catalyzed cyanation reaction.

Reaction Scheme

Sandmeyer Reaction 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol Diazonium Salt Diazonium Salt 2-Amino-3-chlorophenol->Diazonium Salt NaNO2, HCl 0-5 °C 2-Chloro-3-hydroxybenzonitrile 2-Chloro-3-hydroxybenzonitrile Diazonium Salt->2-Chloro-3-hydroxybenzonitrile CuCN

Figure 1: General scheme for the Sandmeyer reaction to produce 2-Chloro-3-hydroxybenzonitrile.

Mechanistic Insights

The reaction proceeds in two key stages. First, the primary aromatic amine of 2-amino-3-chlorophenol is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1] The resulting diazonium salt is then treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a cyanide group from the copper complex to yield the final benzonitrile product.

Experimental Protocol

Step 1: Diazotization of 2-Amino-3-chlorophenol

  • Dissolve 2-amino-3-chlorophenol in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the completion of the reaction, as evidenced by the cessation of nitrogen gas evolution.

  • The crude product can be isolated by extraction and purified by column chromatography or recrystallization.[3]

Cost-Effectiveness Analysis

The primary drawback of this route is the high cost and limited availability of the starting material, 2-amino-3-chlorophenol. The synthesis of this precursor from m-chlorophenol involves a nitration and subsequent reduction, with reported yields for the nitration step being as low as 20-24%.[2] This significantly impacts the overall cost. While the Sandmeyer reaction itself can be high-yielding, the multi-step nature of the overall process and the use of toxic reagents like sodium nitrite and copper cyanide add to the complexity and cost, particularly concerning waste disposal and safety precautions on a larger scale.[4]

Route 2: Direct Chlorination of 3-Hydroxybenzonitrile

This route involves the direct electrophilic chlorination of the readily available and inexpensive starting material, 3-hydroxybenzonitrile. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of aromatic compounds.

Reaction Scheme

Direct Chlorination 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 2-Chloro-3-hydroxybenzonitrile\n+ Isomers 2-Chloro-3-hydroxybenzonitrile + Isomers 3-Hydroxybenzonitrile->2-Chloro-3-hydroxybenzonitrile\n+ Isomers SO2Cl2 Solvent

Figure 2: General scheme for the direct chlorination of 3-hydroxybenzonitrile.

Mechanistic Insights & Regioselectivity Challenges

The hydroxyl group is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. In 3-hydroxybenzonitrile, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the cyano group (positions 5) is also somewhat deactivated. The directing effects of the two substituents are therefore partially conflicting. Electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group and least deactivated by the cyano group. This would likely lead to a mixture of chlorinated isomers, including the desired 2-chloro-3-hydroxybenzonitrile, as well as 4-chloro-3-hydroxybenzonitrile and 6-chloro-3-hydroxybenzonitrile. The separation of these isomers would be a significant challenge and would likely require chromatographic methods, reducing the overall isolated yield of the desired product and increasing production costs.[5]

Experimental Protocol (Hypothetical)
  • Dissolve 3-hydroxybenzonitrile in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product mixture.

  • Separate the desired isomer from the mixture using column chromatography.

Cost-Effectiveness Analysis

The primary advantage of this route is the low cost of the starting material, 3-hydroxybenzonitrile.[6][7] However, the lack of regioselectivity is a major and likely prohibitive drawback. The formation of a mixture of isomers necessitates a costly and time-consuming purification step, leading to a significant loss of material and a low effective yield of the target compound. Unless a highly regioselective chlorination method is developed for this specific substrate, this route is unlikely to be cost-effective for the production of pure 2-Chloro-3-hydroxybenzonitrile.

Route 3: Conversion from 2-Chloro-3-hydroxybenzaldehyde

This two-step route involves the conversion of 2-chloro-3-hydroxybenzaldehyde to its corresponding oxime, followed by dehydration to the nitrile.

Reaction Scheme

From Aldehyde 2-Chloro-3-hydroxybenzaldehyde 2-Chloro-3-hydroxybenzaldehyde Oxime Intermediate Oxime Intermediate 2-Chloro-3-hydroxybenzaldehyde->Oxime Intermediate NH2OH·HCl 2-Chloro-3-hydroxybenzonitrile 2-Chloro-3-hydroxybenzonitrile Oxime Intermediate->2-Chloro-3-hydroxybenzonitrile Dehydrating Agent

Figure 3: General scheme for the synthesis of 2-Chloro-3-hydroxybenzonitrile from the corresponding aldehyde.

Mechanistic Insights

The first step is the formation of an oxime through the condensation of the aldehyde with hydroxylamine.[8] The second step is the dehydration of the oxime to the nitrile. This can be achieved using a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.[8] The choice of dehydrating agent can influence the reaction conditions and yield.

Experimental Protocol

Step 1: Oximation of 2-Chloro-3-hydroxybenzaldehyde

  • Dissolve 2-chloro-3-hydroxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water).

  • Add a base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloride and facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Isolate the oxime by precipitation or extraction.

Step 2: Dehydration of the Oxime

  • Treat the oxime with a dehydrating agent. For example, refluxing with acetic anhydride.

  • After the reaction is complete, remove the excess dehydrating agent.

  • Work up the reaction mixture to isolate the crude nitrile.

  • Purify the product by distillation, recrystallization, or column chromatography.

Cost-Effectiveness Analysis

The most significant challenge for this route is the synthesis of the starting material, 2-chloro-3-hydroxybenzaldehyde. A reported synthesis from o-chlorophenol gives a very low yield of only 5%. While the subsequent conversion of the aldehyde to the nitrile is generally a high-yielding process, the extremely low yield in the preparation of the precursor makes this entire route economically unfeasible for large-scale production. Unless a more efficient and higher-yielding synthesis of 2-chloro-3-hydroxybenzaldehyde is developed, this route remains the least cost-effective of the three.

Conclusion and Recommendation

Based on the available data, a definitive recommendation for the most cost-effective synthesis of 2-Chloro-3-hydroxybenzonitrile is challenging due to significant gaps in the experimental details for each route. However, a qualitative assessment points towards the Sandmeyer reaction (Route 1) as the most plausible, albeit imperfect, option for targeted synthesis, provided a more efficient synthesis of the 2-amino-3-chlorophenol precursor can be developed or sourced economically.

  • Route 1 (Sandmeyer Reaction): While the starting material synthesis is currently a major cost driver due to low yields, the reaction sequence is direct and leads specifically to the desired product, avoiding complex isomer separations. Future research should focus on optimizing the synthesis of 2-amino-3-chlorophenol to improve the overall cost-effectiveness of this route.

  • Route 2 (Direct Chlorination): This route suffers from a critical lack of regioselectivity. The formation of multiple isomers would necessitate difficult and costly purification, making it an unattractive option for producing a single, pure compound. This route would only become viable if a highly regioselective chlorination catalyst or condition is discovered for 3-hydroxybenzonitrile.

  • Route 3 (From Aldehyde): The extremely low yield reported for the synthesis of the starting aldehyde renders this route impractical from a cost perspective.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of production, the availability and cost of starting materials, and the resources available for process development and optimization. At present, efforts to improve the synthesis of the key intermediate for the Sandmeyer reaction appear to be the most promising avenue for achieving a more cost-effective production of 2-Chloro-3-hydroxybenzonitrile.

References

  • Hanson, P., & Taylor, A. B. (2000). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1739-1748.
  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.
  • Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.
  • PubChem. (n.d.). 4-Chloro-3-hydroxybenzonitrile. Retrieved from [Link]

  • Science Madness. (2011, October 24). p-hydroxybenzonitrile synthesis. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2021). Deaminative chlorination of aminoheterocycles.
  • NIST. (n.d.). Benzonitrile, 3-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3180.
  • AZoM. (2019, March 19). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • MDPI. (2020). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts.
  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6436-6463.
  • ScienceDirect. (2014). Metrics of acrylonitrile: From biomass vs. petrochemical route.
  • IntechOpen. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. In Aldehydes and Ketones - Recent Advances.
  • Guerrero-Pérez, M. O., & Bañares, M. A. (2015). The convergence of chemical and biological catalysis in a circular economy. Current Opinion in Chemical Engineering, 7, 56-62.
  • IndiaMART. (n.d.). 3-Cyano Phenol (3-Hydroxybenzonitrile), Purity: 99. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Hydroxybenzonitrile at best price in Surat by Tron Quality Inventor Pvt. Ltd.. Retrieved from [Link]

Sources

Validation

Validating the Mechanism of Action for 2-Chloro-3-hydroxybenzonitrile: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical comparison to elucidate the potential mechanism of action of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical comparison to elucidate the potential mechanism of action of 2-Chloro-3-hydroxybenzonitrile. Drawing from established principles of medicinal chemistry and oncology, we hypothesize that this molecule acts as an inhibitor of the MAP-kinase kinase 1 (MEK1), a critical node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.[1][2][3] This guide will present a logical framework and detailed experimental protocols to rigorously test this hypothesis, comparing the performance of 2-Chloro-3-hydroxybenzonitrile against established MEK1 inhibitors.

The Scientific Rationale: Why Target MEK1?

The RAS/RAF/MEK/ERK pathway is a cornerstone of cellular signaling, governing fundamental processes such as proliferation, differentiation, and survival.[1][3] Constitutive activation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous human cancers, including melanoma, colorectal, and non-small cell lung cancer.[3][4] MEK1, a dual-specificity kinase, represents a key strategic target within this cascade. Its inhibition offers a therapeutic window to suppress downstream signaling and curb malignant cell growth.[1][2]

The chemical scaffold of 2-Chloro-3-hydroxybenzonitrile, featuring a substituted benzonitrile, is a common feature in a number of potent kinase inhibitors.[5] The nitrile group, in particular, can act as a crucial hydrogen bond acceptor, mimicking the function of a carbonyl group in binding to the kinase hinge region.[6] This structural alert, coupled with the known propensity of similar molecules to target the MAPK pathway, forms the basis of our central hypothesis.

A Phased Approach to Mechanism of Action Validation

To systematically validate the hypothesized mechanism of action, a multi-tiered experimental approach is essential. This process begins with direct biochemical assays to confirm target engagement and progresses to cell-based assays to evaluate the compound's functional effects in a biological context.

Figure 1: Experimental Workflow for MoA Validation

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Target Engagement) IC50_Determination IC50 Determination (Potency) In_Vitro_Kinase_Assay->IC50_Determination Quantifies ERK_Phosphorylation_Assay ERK Phosphorylation Assay (Pathway Inhibition) IC50_Determination->ERK_Phosphorylation_Assay Informs Cellular Dosing Cell_Viability_Assay Cell Viability Assay (MTT) (Functional Outcome) ERK_Phosphorylation_Assay->Cell_Viability_Assay Correlates Pathway Inhibition with Effect Apoptosis_Assay Apoptosis Assay (Annexin V) (Cell Fate) Cell_Viability_Assay->Apoptosis_Assay Investigates Mechanism of Cell Death

Caption: A stepwise workflow for validating the mechanism of action.

Biochemical Validation: Direct Target Engagement and Potency

The initial and most critical step is to determine if 2-Chloro-3-hydroxybenzonitrile directly interacts with and inhibits the enzymatic activity of MEK1.

In Vitro MEK1 Kinase Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common and robust method is a radiometric assay using [γ-³²P]ATP, which offers high sensitivity and a direct measure of phosphate incorporation.[7]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human MEK1 enzyme, a suitable substrate (e.g., inactive ERK2), and ATP.

  • Compound Incubation: Add varying concentrations of 2-Chloro-3-hydroxybenzonitrile, a known MEK1 inhibitor (e.g., Trametinib) as a positive control, and a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Reaction Quenching: After a defined incubation period, stop the reaction.

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and visualize the incorporated radioactivity by autoradiography.

  • Quantification: Quantify the band intensity to determine the extent of inhibition at each compound concentration.

Comparative IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. By comparing the IC50 value of 2-Chloro-3-hydroxybenzonitrile with established MEK1 inhibitors, we can benchmark its biochemical activity.

CompoundTargetIC50 (nM)Reference Compound
2-Chloro-3-hydroxybenzonitrileMEK1TBDNo
TrametinibMEK10.92Yes
Selumetinib (AZD6244)MEK114Yes

Table 1: Hypothetical Comparative IC50 Values for MEK1 Inhibition. TBD (To Be Determined) for the test compound.

Cellular Validation: Assessing On-Target Effects in a Biological System

Demonstrating biochemical inhibition is a crucial first step, but it is imperative to validate that the compound can engage its target within a cellular context and elicit the expected biological response. For these assays, a cancer cell line with a known activating BRAF mutation, such as A375 melanoma cells, is an appropriate model system.

Inhibition of ERK Phosphorylation

Principle: As MEK1's primary substrate is ERK, a direct downstream consequence of MEK1 inhibition is the reduction of phosphorylated ERK (p-ERK). This can be quantified using a cell-based ELISA or Western blotting.

Protocol (Western Blot):

  • Cell Culture and Treatment: Culture A375 cells and treat with increasing concentrations of 2-Chloro-3-hydroxybenzonitrile, Trametinib, and a vehicle control for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-ERK and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the ratio of p-ERK to total ERK.

Figure 2: MAPK Signaling Pathway and Point of Inhibition

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Inhibitor 2-Chloro-3-hydroxybenzonitrile Inhibitor->MEK1 Inhibition

Caption: The MAPK signaling cascade and the hypothesized point of inhibition.

Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[8][9] A reduction in metabolic activity in response to compound treatment suggests a cytotoxic or cytostatic effect.

Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-3-hydroxybenzonitrile and control compounds.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

CompoundCell LineGI50 (µM)
2-Chloro-3-hydroxybenzonitrileA375TBD
TrametinibA3750.05
Selumetinib (AZD6244)A3750.5

Table 2: Hypothetical Comparative GI50 Values in A375 Cells. TBD (To Be Determined) for the test compound.

Apoptosis Assay (Annexin V Staining)

Principle: To determine if the observed reduction in cell viability is due to the induction of apoptosis, an Annexin V staining assay can be performed.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10]

Protocol:

  • Cell Treatment: Treat A375 cells with 2-Chloro-3-hydroxybenzonitrile and controls at concentrations around their respective GI50 values.

  • Cell Harvesting and Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Conclusion and Future Directions

This comprehensive guide outlines a rigorous and scientifically sound approach to validating the hypothesized mechanism of action of 2-Chloro-3-hydroxybenzonitrile as a MEK1 inhibitor. By systematically progressing from direct biochemical assays to functional cellular assays and comparing its performance against well-characterized inhibitors, researchers can build a robust data package to support its continued development.

Positive results from these studies would provide strong evidence for on-target activity and a clear rationale for advancing 2-Chloro-3-hydroxybenzonitrile into further preclinical studies, including pharmacokinetic and in vivo efficacy models. This structured approach, grounded in established scientific principles, is essential for making informed decisions in the complex and challenging process of drug discovery.

References

  • Fragment-Based Discovery of Novel Allosteric MEK1 Binders. Journal of Medicinal Chemistry. (2021-01-27). [Link]

  • 2-Chloro-4-hydroxybenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • 2-Chloro-6-hydroxybenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. MDPI. (2021-08-21). [Link]

  • Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. American Association for Cancer Research. (2016-02-01). [Link]

  • Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. PubMed. (2015-11-18). [Link]

  • Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. Broad Institute. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. (2021-08-12). [Link]

  • Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6. PubMed Central. (2018-01-25). [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013-05-01). [Link]

  • Inhibitors of protein tyrosine phosphatases: next-generation drugs? PubMed. (2006-08-01). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. (2021-08-10). [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. PMC. (2025-04-24). [Link]

  • In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives. PubMed. (2016-01-01). [Link]

  • Covalent Inhibition of the Lymphoid Tyrosine Phosphatase. PMC. (2013-04-01). [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Pharmacology. (2022-12-11). [Link]

  • 4-Chloro-3-hydroxybenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. (2022-02-18). [Link]

  • The representative generic structure of MEK inhibitor and its... ResearchGate. [Link]

  • B-Raf and the inhibitors: from bench to bedside. PMC. (2013-04-25). [Link]

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. PubMed. (2024-01-03). [Link]

  • 3-Chloro-5-hydroxybenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[11][12] Benzoxazine Derivatives using Vilsmeier Reagent. ResearchGate. (2025-08-07). [Link]

  • Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Oncology. (2023-09-20). [Link]

  • BTK inhibitors: what pharmacists need to know. The Pharmaceutical Journal. (2023-10-05). [Link]

  • The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. PubMed. (2008-12-15). [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. (2022-05-02). [Link]

  • Organic Letters Current Issue. ACS Publications. [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. PubMed Central. (2023-08-10). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. (2021-08-10). [Link]

  • Protein tyrosine phosphatases as drug targets: strategies and challenges of inhibitor development. WestminsterResearch. [Link]

  • DEGRADATION OF BRUTON'S TYROSINE KINASE (BTK) BY CONJUGATION OF BTK INHIBITORS WITH E3 LIGASE LIGAND AND METHODS OF USE. WIPO Patentscope. (2018-05-31). [Link]

  • MEK and the inhibitors: from bench to bedside. PMC. (2013-04-12). [Link]

  • A Phase Ia/Ib trial of BGB-3245, a novel RAF dimer inhibitor, in solid tumors. YouTube. (2023-05-02). [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. (2024-11-16). [Link]

  • Protein tyrosine phosphatases and their inhibitors. PubMed. (2004-09-01). [Link]

  • Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. PubMed. (2005-01-01). [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. (2011-04-25). [Link]

  • Benzonitrile, 3-chloro-4-hydroxy- PubChem Entry. National Center for Biotechnology Information. [Link]

  • The chemical structures of 9 MEK inhibitors in clinical development. ResearchGate. [Link]

Sources

Comparative

head-to-head comparison of 2-Chloro-3-hydroxybenzonitrile with standard compounds

Executive Summary 2-Chloro-3-hydroxybenzonitrile (2-Cl-3-OH-BN) is a trisubstituted benzene scaffold that serves as a critical "junction intermediate" in the synthesis of benzofurans, indazoles, and poly-functionalized b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-hydroxybenzonitrile (2-Cl-3-OH-BN) is a trisubstituted benzene scaffold that serves as a critical "junction intermediate" in the synthesis of benzofurans, indazoles, and poly-functionalized biaryls. Its value lies in its functional density : it possesses an acidic phenol (nucleophile), an activated nitrile (electrophile/director), and an aryl chloride (coupling handle) within a contiguous 1,2,3-substitution pattern.

The Verdict:

  • Choose 2-Cl-3-OH-BN when designing pathways requiring orthogonal functionalization . Unlike its fluoro-analogs, the chlorine atom is sufficiently stable to survive mild nucleophilic attacks on the hydroxyl group, yet reactive enough for Palladium-catalyzed coupling.

  • Choose 2-Fluoro-3-hydroxybenzonitrile only when an immediate, mild SNAr displacement of the halogen is the primary step (e.g., synthesizing 2-amino-3-hydroxybenzonitriles).

  • Choose 2-Bromo-3-hydroxybenzonitrile for difficult Suzuki couplings where the chloride fails to undergo oxidative addition, though at a significantly higher cost per mole.

Compound Profile & Physical Properties[1][2][3][4][5][6][7]

The unique positioning of the chlorine atom (C2) between the electron-withdrawing nitrile (C1) and the electron-donating hydroxyl (C3) creates a "push-pull" electronic environment that defines its reactivity.

Property2-Chloro-3-hydroxybenzonitrile2-Fluoro-3-hydroxybenzonitrile2-Bromo-3-hydroxybenzonitrile
CAS Number 13589-72-5 (Isomer var.)186590-04-51242265-62-0
Molecular Weight 153.57 g/mol 137.11 g/mol 198.02 g/mol
pKa (Phenolic) ~6.2 (Predicted)*~5.9 (Predicted)~6.1 (Predicted)
C-X Bond Energy 400 kJ/mol (C-Cl)485 kJ/mol (C-F)280 kJ/mol (C-Br)
SNAr Reactivity ModerateHighHigh (but Br is soft)
Pd-Coupling Good (with Buchwald ligands)Poor (C-F inert)Excellent
Cost Efficiency High (Standard Reagent)Low (Specialty)Medium

*Note: The pKa is significantly lower than phenol (10.0) due to the ortho-inductive effect of the Chlorine and the Nitrile group, making this compound quite acidic.

Head-to-Head Analysis: Reactivity & Selectivity[9]

A. The "Ortho-Effect" Dilemma (SNAr vs. Coupling)

The defining difference between the Chloro and Fluoro variants is the stability of the Carbon-Halogen bond during downstream processing.

  • Scenario 1: Ring Closure via SNAr If your goal is to displace the halogen to close a ring (e.g., forming a benzoxazole), the Fluoro analog is superior due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

    • 2-F-3-OH-BN: Reacts at 60°C with mild bases.

    • 2-Cl-3-OH-BN: Requires >100°C or strong bases (e.g., NaH) to effect the same displacement.

  • Scenario 2: Orthogonal Protection & Coupling (The 2-Cl Advantage) If your goal is to alkylate the phenol (OH) first and preserve the halogen for a later Suzuki coupling, the Chloro analog is the winner. The C-F bond is too stable for standard Suzuki coupling, and the C-Br bond is often too labile (reacting prematurely).

B. Graphviz Pathway Comparison

The following diagram illustrates the divergent synthetic utility of the 2-Cl scaffold compared to its analogs.

ReactivityComparison Start Scaffold Selection Cl_Analog 2-Chloro-3-hydroxybenzonitrile (Balanced Reactivity) Start->Cl_Analog F_Analog 2-Fluoro-3-hydroxybenzonitrile (High SNAr Reactivity) Start->F_Analog Path_O_Alk Step 1: O-Alkylation (Base/R-X) Cl_Analog->Path_O_Alk High Chemoselectivity F_Analog->Path_O_Alk Risk of SNAr Side-Rxn Path_SNAr Step 1: Nucleophilic Attack (Amine/Thiol) F_Analog->Path_SNAr Fast Kinetics Prod_Ether Stable Aryl Chloride Ether (Ready for Suzuki Coupling) Path_O_Alk->Prod_Ether C-Cl Intact Fail_Suzuki C-F Bond Inert to Pd (Coupling Fails) Path_O_Alk->Fail_Suzuki If F is retained Prod_Subst 2-Substituted Benzonitrile (Halogen Lost) Path_SNAr->Prod_Subst

Caption: Decision tree highlighting the chemoselective advantage of the Chloro-analog for multi-step synthesis involving metal catalysis.

Experimental Protocols

To validate the performance of 2-Chloro-3-hydroxybenzonitrile, we recommend the following self-validating protocols. These demonstrate the compound's ability to undergo selective functionalization.[1]

Protocol A: Chemoselective O-Alkylation (Preserving the C-Cl Bond)

Objective: To cap the hydroxyl group without displacing the ortho-chlorine.

  • Reagents: 2-Chloro-3-hydroxybenzonitrile (1.0 eq), Potassium Carbonate (1.5 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).

  • Setup: Charge a round-bottom flask with the substrate and K₂CO₃ in DMF. Stir at Room Temperature (25°C) for 15 minutes. Note: The solution should turn yellow/orange due to phenoxide formation.

  • Addition: Add Methyl Iodide dropwise.

  • Reaction: Stir at 25°C for 4 hours.

    • Critical Control Point: Do not heat above 60°C. Higher temperatures may induce hydrolysis of the nitrile or partial SNAr of the chlorine by the carbonate.

  • Workup: Pour into ice water. The product (2-Chloro-3-methoxybenzonitrile) typically precipitates as a white solid.

  • Validation: 1H NMR should show a singlet ~3.9 ppm (OMe) and retention of the aromatic splitting pattern (indicating C-Cl is intact).

Protocol B: Suzuki-Miyaura Coupling of the Chloride

Objective: To prove the C-Cl bond is active for coupling after O-protection.

  • Reagents: 2-Chloro-3-methoxybenzonitrile (from Protocol A), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents with N₂. Heat to 90°C for 12 hours.

  • Observation: The reaction mixture will darken.

  • Result: Full conversion to the biaryl product (3-methoxy-[1,1'-biphenyl]-2-carbonitrile).

    • Comparison Note: If the 2-Fluoro analog were used here, this reaction would fail (0% yield) under these standard conditions.

Synthetic Utility Diagram (Benzofuran Pathway)

The 2-Chloro-3-hydroxybenzonitrile scaffold is particularly prized for synthesizing 3-aminobenzofurans via an intramolecular Thorpe-Ziegler type cyclization.

BenzofuranSynthesis cluster_legend Mechanism Note Substrate 2-Chloro-3-hydroxybenzonitrile (Starting Material) Intermed_A O-Alkylated Intermediate (via Chloroacetonitrile) Substrate->Intermed_A K2CO3, ClCH2CN (O-Alkylation) Cyclized 3-Amino-4-chlorobenzofuran-2-carboxamide (Thorpe-Ziegler Cyclization) Intermed_A->Cyclized KOtBu, DMSO (Base-mediated Ring Closure) Final_Drug Kinase Inhibitor Scaffold (Cl allows further coupling) Cyclized->Final_Drug Suzuki Coupling at C4-Cl Position Note The C2-Chlorine is RETAINED in this pathway, allowing late-stage diversification.

Caption: Synthesis of substituted benzofurans. Note how the Chlorine atom (originally at C2) ends up at the C4 position of the benzofuran, available for further drug optimization.

References

  • BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis and applications. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 5-Chloro-2-hydroxybenzonitrile (Isomer Analog Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 2-Chloro-4-hydroxybenzonitrile (Structural Reference). Retrieved from

  • ChemicalBook. (2025).[3] 2-Cyanophenol Properties and pKa Data.[4][5][6][3] Retrieved from

  • Ribeiro da Silva, M., et al. (2012).[7] Energetic and structural examination of monofluorobenzonitriles.Journal of Chemical Thermodynamics. (Validating C-F vs C-Cl bond energy trends).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-hydroxybenzonitrile

The proper handling and disposal of 2-Chloro-3-hydroxybenzonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its disposal, ground...

Author: BenchChem Technical Support Team. Date: February 2026

The proper handling and disposal of 2-Chloro-3-hydroxybenzonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety standards and regulatory compliance. As a Senior Application Scientist, my objective is to offer not just a procedure, but a framework for understanding the causality behind each recommendation, empowering researchers to manage chemical waste with confidence and precision.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with 2-Chloro-3-hydroxybenzonitrile is essential. This compound presents multiple risks that dictate the necessary safety precautions.

Hazard Profile:

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity Harmful if swallowed.[1][2]Safety Data Sheet - 2-Chloro Benzonitrile, Fluorochem
Skin Irritation Causes skin irritation upon contact.[3]Safety Data Sheet - CymitQuimica, Sigma-Aldrich
Eye Irritation Causes serious eye irritation.[1][3]Safety Data Sheet - 2-Chloro Benzonitrile, CymitQuimica, Sigma-Aldrich
Respiratory Irritation May cause respiratory irritation if inhaled.[3]Safety Data Sheet - CymitQuimica, Sigma-Aldrich

Immediate Safety Precautions:

All handling and disposal procedures must be conducted in a designated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4] An operational safety shower and eyewash station must be readily accessible.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory. The rationale for each component is to create a barrier against the specific hazards posed by this chemical.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[5][6]
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.[5]To protect against splashes that can cause serious eye irritation.
Protective Clothing A flame-resistant lab coat and closed-toe shoes.To protect against incidental skin contact.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator.[5]Required if working outside a fume hood or if dust/aerosol generation is likely.
Waste Segregation and Container Management: The First Line of Defense

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous reactions between incompatible chemicals.[7]

Step-by-Step Waste Collection Protocol:

  • Container Selection:

    • Utilize a dedicated, leak-proof, and chemically compatible container for all 2-Chloro-3-hydroxybenzonitrile waste. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[5][8]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container upon the first addition of waste.[4][7]

    • The label must clearly identify the contents: "Waste 2-Chloro-3-hydroxybenzonitrile" and list all other components of the waste stream with their approximate percentages.[7] Chemical formulas or abbreviations are not acceptable.[7]

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid 2-Chloro-3-hydroxybenzonitrile, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), in the designated solid waste container.[4]

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible solvents.

    • Keep the waste container closed at all times except when adding waste.[7] This minimizes the release of vapors and prevents accidental spills.

  • Storage of Waste Containers:

    • Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment bin or tray within a designated satellite accumulation area.[5][7]

    • This area should be under the direct control of the laboratory personnel generating the waste.[7]

Chemical Incompatibility Considerations:

Due to its chemical structure (a chlorinated phenol and a nitrile), 2-Chloro-3-hydroxybenzonitrile should not be mixed with the following, as hazardous reactions may occur:

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can cause violent reactions.

  • Strong Acids: May cause hydrolysis of the nitrile group and potential release of heat.

  • Strong Bases: Can deprotonate the hydroxyl group in an exothermic reaction.

  • Reactive Metals (e.g., sodium, potassium): Incompatible with the chlorinated component.

Formal Disposal Procedure: From Lab Bench to Final Disposition

The disposal of 2-Chloro-3-hydroxybenzonitrile is regulated and must be handled by trained professionals.

Disposal Workflow:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination A 1. Identify & Segregate Waste (Solid vs. Liquid) B 2. Select & Label Compatible Container A->B C 3. Accumulate Waste (Keep Container Closed) B->C D 4. Request Waste Pickup (When container is 90% full) C->D Hand-off E 5. EHS Transports to Central Accumulation Area D->E F 6. Manifest & Transport by Licensed Vendor E->F G 7. Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the disposal of 2-Chloro-3-hydroxybenzonitrile.

Procedural Steps:

  • Waste Characterization: As a halogenated organic compound, this waste is typically classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[9] Depending on the specific solvents used, it may fall under EPA waste codes such as F002 for spent halogenated solvents.[10][11]

  • Requesting Pickup: Once the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[7] Do not overfill containers.

  • Professional Disposal: The ultimate disposal method will be determined by your EHS office and their licensed hazardous waste vendor. The most common and effective method for this type of compound is high-temperature incineration at a permitted facility.[12] This process is designed to destroy the organic molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride, which are then scrubbed from the exhaust gases. Thermal decomposition can produce hazardous byproducts like hydrogen chloride and nitrogen oxides, necessitating a controlled incineration environment.[1]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[13][14]

  • Assess the Spill: For a small, manageable spill of solid material, and only if you are trained and equipped to do so, proceed with cleanup. For large spills, or any spill you are not comfortable handling, evacuate and call your institution's emergency number or 911.[15]

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 1.

  • Containment and Cleanup:

    • Gently sweep up the solid material, taking care to avoid creating dust.[1][5]

    • Place the swept material into a designated hazardous waste container.[1][8]

    • Clean the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[16]

    • All cleanup materials (gloves, towels, etc.) must be disposed of as hazardous waste.[16]

Personnel Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][13] Remove contaminated clothing while under the safety shower. Seek medical attention.[14]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 2-Chloro-3-hydroxybenzonitrile, upholding the highest standards of safety and scientific integrity.

References

  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% . Cole-Parmer. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Safety data sheet - Efficon 2026 . BASF. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Chemical Exposure and Spill Response Procedure . University of Michigan-Dearborn Emergency Planning and Preparedness. [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]

  • Emergency and Spill Response Procedures . Auburn University. [Link]

  • Hazard Summary: CHLOROACETONITRILE . New Jersey Department of Health. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Thermal decomposition products of polyacrylonitrile . NRC Research Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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